Product packaging for Allyl(chloromethyl)dimethylsilane(Cat. No.:CAS No. 33558-75-7)

Allyl(chloromethyl)dimethylsilane

Cat. No.: B1268312
CAS No.: 33558-75-7
M. Wt: 148.7 g/mol
InChI Key: UHHLOVCFFWGSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Allyl(chloromethyl)dimethylsilane is a useful research compound. Its molecular formula is C6H13ClSi and its molecular weight is 148.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13ClSi B1268312 Allyl(chloromethyl)dimethylsilane CAS No. 33558-75-7

Properties

IUPAC Name

chloromethyl-dimethyl-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClSi/c1-4-5-8(2,3)6-7/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHLOVCFFWGSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC=C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339494
Record name Allyl(chloromethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33558-75-7, 75422-66-1
Record name Allyl(chloromethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl(chloromethyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allyl(chloromethyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical properties of Allyl(chloromethyl)dimethylsilane?

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physical Properties of Allyl(chloromethyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is compiled from various chemical data sources and is intended to serve as a valuable resource for professionals in research and development.

Physical and Chemical Properties

This compound is a versatile organosilane compound used as a chemical intermediate in various synthetic processes. An understanding of its physical properties is essential for its safe handling, application in experimental procedures, and for the prediction of its behavior in chemical reactions.

Data Summary

The quantitative physical properties of this compound are summarized in the table below. It is important to note that this compound is referenced by two CAS numbers, 75422-66-1 and 33558-75-7, both of which refer to the same molecule.[1][2]

PropertyValueSource(s)
Molecular Formula C6H13ClSi[2][3]
Molecular Weight 148.71 g/mol [3][4]
Boiling Point 163 - 166 °C / 325.4 - 330.8 °F[5]
63-66 °C @ 50 mm Hg[6]
140 °C[3]
Density 0.907 g/mL at 25 °C[7]
Refractive Index n20/D 1.449[7][6]
n20/D 1.45[8]
Flash Point 28 °C[3]
82 °F
Melting Point < 0 °C[3]
Appearance Colorless to light yellow, clear liquid[5][8]
Solubility Insoluble in water.

Experimental Protocols

  • Boiling Point: The boiling point is typically determined by distillation. The substance is heated, and the temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded. For substances sensitive to decomposition at atmospheric pressure, vacuum distillation is employed, and the boiling point is reported at a specific reduced pressure (e.g., mm Hg).

  • Density: The density of a liquid is commonly measured using a pycnometer or a digital density meter. These instruments allow for the precise determination of the mass of a known volume of the substance at a specified temperature.

  • Refractive Index: A refractometer is used to measure the refractive index of a liquid. This value is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.

  • Flash Point: The flash point is determined using either an open-cup or a closed-cup apparatus. The liquid is heated, and a flame is periodically passed over the surface. The flash point is the lowest temperature at which the vapors of the material will ignite.

  • Melting Point: For substances that are solid at room temperature, the melting point is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid. For substances like this compound, which have a melting point below 0 °C, a cryostat or a similar low-temperature apparatus would be required.

Chemical Reactivity: Chloroamination Reaction

This compound undergoes various chemical transformations characteristic of allylsilanes. One notable reaction is its chloroamination with N,N-dichloroarenesulfonamides. In this reaction, the electrophilic chlorine and the sulfonamide group add across the allyl double bond.[9][10]

The diagram below illustrates the general workflow for the chloroamination of this compound.

chloroamination_reaction reactant1 This compound conditions Carbon Tetrachloride (CCl4) -10 °C, 3 h reactant1->conditions reactant2 N,N-Dichloroarenesulfonamide (ArSO2NCl2) reactant2->conditions product1 N-Chloro Chloroamination Product conditions->product1 product2 N-Unsubstituted Chloroamination Product conditions->product2

Caption: Chloroamination of this compound.

References

An In-depth Technical Guide to Allyl(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Allyl(chloromethyl)dimethylsilane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physical and spectral properties, synthesis methodologies with a focus on experimental protocols, and its applications in organic chemistry.

Chemical Identity and Structure

This compound is a bifunctional molecule containing both a reactive chloromethyl group and an allyl group attached to a central silicon atom. This unique structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.

Chemical Structure:

The structure of this compound is as follows:

Identifiers:

IdentifierValue
IUPAC Name chloromethyl-dimethyl-prop-2-enylsilane[1]
CAS Number 33558-75-7, 75422-66-1[1]
Molecular Formula C6H13ClSi[1]
Molecular Weight 148.71 g/mol
SMILES C--INVALID-LINK--(CC=C)CCl
InChI InChI=1S/C6H13ClSi/c1-4-5-8(2,3)6-7/h4H,1,5-6H2,2-3H3[1]

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physical Properties

PropertyValueReference
Boiling Point 63-66 °C @ 50 mmHg[2]
Density 0.907 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.449[2]

Table 2: Spectral Data

Spectrum TypeKey Features and References
¹H NMR Spectral data available.[3]
¹³C NMR Spectral data available.[1]
Infrared (IR) FTIR and ATR-IR spectra are available.[1]
Mass Spectrometry (MS) GC-MS data is available, showing characteristic fragmentation patterns.[1]

Synthesis of this compound

This compound can be synthesized through several routes. The most common and versatile method involves the Grignard reaction, where a suitable Grignard reagent is reacted with a chlorosilane precursor. Another method is the direct chlorination of an appropriate allylsilane.

Grignard Reaction: An Experimental Protocol

The following protocol describes a representative synthesis of this compound via the Grignard reaction. This procedure is adapted from the well-established synthesis of analogous organosilanes.[4]

Reaction Scheme:

Materials and Equipment:

  • (Chloromethyl)dimethylchlorosilane

  • Allyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous 1,4-Dioxane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Three-necked round-bottomed flask

  • Pressure-equalizing dropping funnel

  • Reflux condenser with a nitrogen inlet

  • Magnetic stirrer

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Allylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Slowly add a solution of allyl bromide in the anhydrous solvent from the dropping funnel to initiate the reaction. The reaction is exothermic and may require initial warming to start.

    • Once the reaction begins, continue the dropwise addition of the allyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with (Chloromethyl)dimethylchlorosilane:

    • In a separate flame-dried three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place a solution of (chloromethyl)dimethylchlorosilane in anhydrous 1,4-dioxane.

    • Cool the flask in an ice/water bath.

    • Slowly add the freshly prepared allylmagnesium bromide solution from the dropping funnel to the cooled chlorosilane solution. A white precipitate of magnesium salts will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing a stirred, ice-cold saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash them with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Grignard reaction.

SynthesisWorkflow cluster_grignard Grignard Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up and Purification Mg Magnesium Turnings Grignard Allylmagnesium Bromide Mg->Grignard AllylBr Allyl Bromide AllylBr->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Slow Addition Chlorosilane (Chloromethyl)dimethylchlorosilane Chlorosilane->ReactionMix Solvent2 Anhydrous 1,4-Dioxane Solvent2->ReactionMix Quench Quench with aq. NH4Cl ReactionMix->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Fractional Distillation Evaporate->Distill Product This compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis due to its dual functionality. The allyl group can participate in various reactions, including hydrosilylation and electrophilic additions, while the chloromethyl group can be used for nucleophilic substitution reactions.

One notable application is in chloroamination reactions, where it reacts with N,N-dichloroarenesulfonamides.[5] Furthermore, as an allylsilane, it can be expected to undergo reactions characteristic of this class of compounds, such as the Hosomi-Sakurai reaction, which involves the Lewis acid-mediated allylation of various electrophiles.[6] The ability to introduce both an allyl and a functionalized silyl moiety makes it a versatile tool for the construction of complex organic molecules.

References

Synthesis and Characterization of Allyl(chloromethyl)dimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl(chloromethyl)dimethylsilane is a versatile organosilane reagent of significant interest in organic synthesis and materials science. Its bifunctional nature, possessing both a reactive chloromethyl group and an allyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, tailored for professionals in research and drug development. This document outlines common synthetic routes and presents a compilation of spectroscopic and physical data crucial for its identification and application.

Introduction

This compound, with the chemical formula C₆H₁₃ClSi, serves as a valuable building block in organic chemistry.[1][2] The presence of the chloromethyl group allows for nucleophilic substitution reactions, while the allyl group can participate in various addition and rearrangement reactions.[3] This dual reactivity makes it a key intermediate in the synthesis of more complex organosilanes and organic molecules. Understanding its synthesis and having access to its comprehensive characterization data is paramount for its effective utilization in research and development.

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The primary approaches involve either the direct chlorination of an appropriate silane precursor or a methylation reaction.

Chlorination of Allyltrimethylsilane

A common laboratory-scale synthesis involves the free-radical chlorination of allyltrimethylsilane. This method utilizes a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to facilitate the reaction with a chlorinating agent like sulfuryl chloride (SO₂Cl₂).

Experimental Protocol:

  • Materials: Allyltrimethylsilane, sulfuryl chloride, benzoyl peroxide, and a suitable solvent (e.g., carbon tetrachloride, though safer alternatives are recommended).

  • Procedure: To a solution of allyltrimethylsilane in a dry, inert solvent, sulfuryl chloride is added dropwise at a controlled temperature, typically with cooling. A catalytic amount of benzoyl peroxide is added in portions to initiate and sustain the reaction. The reaction mixture is then refluxed for several hours. Progress is monitored by techniques such as gas chromatography (GC). Upon completion, the reaction mixture is carefully distilled to isolate the desired product, this compound.

Reaction of (Chloromethyl)dimethylchlorosilane with an Allyl Grignard Reagent

An alternative approach involves the reaction of (chloromethyl)dimethylchlorosilane with a suitable allylating agent, such as allylmagnesium bromide. This nucleophilic substitution reaction at the silicon center provides a direct route to the target molecule.

Experimental Protocol:

  • Materials: (Chloromethyl)dimethylchlorosilane, magnesium turnings, allyl bromide, and an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Procedure: A Grignard reagent is first prepared by reacting allyl bromide with magnesium turnings in anhydrous ether. To this freshly prepared allylmagnesium bromide solution, (chloromethyl)dimethylchlorosilane is added slowly at a low temperature. The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.[4]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical Properties
PropertyValueReference
Molecular FormulaC₆H₁₃ClSi[1][2]
Molecular Weight148.71 g/mol [1][5]
Boiling Point140 °C[5]
63-66 °C @ 50 mm Hg[6]
Density0.907 g/mL at 25 °C[6]
Refractive Index (n²⁰/D)1.449[6][7]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusChemical Shift (δ) ppmMultiplicityAssignmentReference
¹H NMR~0.2sSi-(CH₃)₂[8]
~1.7dSi-CH₂-CH[8]
~2.8sSi-CH₂-Cl[8]
~4.9mCH=CH₂[8]
~5.8mCH=CH₂[8]
¹³C NMR-3.5Si-(CH₃)₂[1]
24.5Si-CH₂-CH[1]
28.5Si-CH₂-Cl[1]
114.5CH=CH₂[1]
134.0CH=CH₂[1]

3.2.2. Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic fragmentation pattern.

m/zRelative IntensityAssignmentReference
148Low[M]⁺ (Molecular Ion)[1]
133Moderate[M - CH₃]⁺[1]
107High[M - C₃H₅]⁺[1]
93High[M - CH₂Cl]⁺[1]
79High[Si(CH₃)₂Cl]⁺[1]

3.2.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)AssignmentReference
~3075=C-H stretch (alkene)[1]
~2960C-H stretch (alkane)[1]
~1630C=C stretch (alkene)[1]
~1250Si-CH₃ bend[1]
~840, 780Si-C stretch[1]
~700C-Cl stretch[1]

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Reactants (e.g., Allyltrimethylsilane, SO2Cl2) ReactionVessel Reaction (Inert Atmosphere, Controlled Temp) Reactants->ReactionVessel Addition Quenching Quenching (e.g., with water or aq. solution) ReactionVessel->Quenching Reaction Completion Extraction Extraction (with organic solvent) Quenching->Extraction Drying Drying (e.g., over MgSO4) Extraction->Drying Filtration Filtration Drying->Filtration Distillation Fractional Distillation Filtration->Distillation Product Pure this compound Distillation->Product

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Applications

This compound undergoes a variety of chemical transformations. The chloromethyl group is susceptible to nucleophilic attack, making it a useful precursor for introducing the allyl(dimethyl)silylmethyl moiety. The allyl group can participate in hydrosilylation, epoxidation, and other addition reactions.[9] In the presence of Lewis acids, it can undergo intramolecular rearrangement reactions.

Reactivity_Diagram cluster_chloromethyl Reactions at Chloromethyl Group cluster_allyl Reactions at Allyl Group ACDMS This compound Nucleophilic_Sub Nucleophilic Substitution (e.g., with RMgX, RLi) ACDMS->Nucleophilic_Sub Nu- Hydrosilylation Hydrosilylation ACDMS->Hydrosilylation H-SiR3, Catalyst Addition_Rxns Other Addition Reactions (e.g., Epoxidation, Halogenation) ACDMS->Addition_Rxns Rearrangement Lewis Acid-Catalyzed Rearrangement ACDMS->Rearrangement e.g., AlCl3

Caption: Key reaction pathways of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols for its preparation, along with comprehensive spectroscopic and physical data, offer a valuable resource for researchers in organic synthesis and drug development. The versatility of this reagent, stemming from its dual reactivity, ensures its continued importance as a building block in the creation of novel molecules and materials.

References

Allyl(chloromethyl)dimethylsilane safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide on the safe handling, properties, and synthetic applications of Allyl(chloromethyl)dimethylsilane for professionals in research and drug development.

Introduction

This compound is a versatile organosilane reagent with the chemical formula C₆H₁₃ClSi.[1] It serves as a valuable chemical intermediate in various organic synthesis applications.[1][2] Its bifunctional nature, featuring both a reactive allyl group and a chloromethyl group, allows for a range of chemical transformations, making it a useful building block for the synthesis of more complex molecules and organosilicon polymers.[2] This guide provides comprehensive safety data, handling precautions, and an overview of its applications in synthetic chemistry, tailored for researchers and professionals in the field.

Safety and Hazard Information

This compound is classified as a flammable liquid and can cause serious eye irritation.[3][4] It is crucial to handle this compound with appropriate safety measures in a well-ventilated area.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₆H₁₃ClSi[1]
Molecular Weight 148.70 g/mol
Appearance Liquid[1]
Boiling Point 141.5±15.0 °C at 760 mmHg
Flash Point 27 °C / 80.6 °F[4]
Density 0.9±0.1 g/cm³
Vapor Pressure 7.3±0.3 mmHg at 25°C
Refractive Index 1.422
Hazard Identification
Hazard ClassGHS ClassificationSignal WordHazard Statement
Flammable Liquid Category 3WarningH226: Flammable liquid and vapor[3]
Eye Irritation Category 2AWarningH319: Causes serious eye irritation[3][4]
Skin Corrosion/Irritation Category 2WarningCauses skin irritation[4]
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical advice if you feel unwell.[3]
Skin Contact Wash with plenty of soap and water. Get medical advice/attention.[3]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[3]
Ingestion Never give anything by mouth to an unconscious person. Get medical advice/attention.[3]

Handling and Storage Precautions

Proper handling and storage are essential to ensure safety and maintain the integrity of this compound.

Personal Protective Equipment (PPE)
PPE TypeRecommendation
Eye Protection Chemical goggles. Contact lenses should not be worn.[3]
Hand Protection Neoprene or nitrile rubber gloves.[3]
Skin and Body Protection Wear suitable protective clothing.[3]
Respiratory Protection Recommended where exposure through inhalation may occur. A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is suggested.[3]
Handling Procedures
  • Avoid all eye and skin contact and do not breathe vapor and mist.[3]

  • Use in a well-ventilated area.[3]

  • Ground/bond container and receiving equipment to prevent static discharge.[3]

  • Use only non-sparking tools.[3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3]

  • Handle empty containers with care as residual vapors are flammable.[3]

Storage Conditions
  • Keep container tightly closed.[1]

  • Store in a cool, well-ventilated place away from heat.[1]

  • Stable in sealed containers stored under a dry inert atmosphere.[3]

  • Incompatible with oxidizing agents.[3]

Experimental Applications and Protocols

This compound is utilized in a variety of organic synthesis reactions. The following sections outline some key applications and provide generalized experimental protocols.

Chloroamination Reactions

This compound reacts with N,N-dichloroarenesulfonamides to yield chloroamination products. This reaction is typically carried out in a chlorinated solvent at low temperatures.

Experimental Workflow for Chloroamination

G reagent1 This compound reaction_vessel Reaction Vessel reagent1->reaction_vessel reagent2 N,N-dichloroarenesulfonamide reagent2->reaction_vessel solvent Carbon Tetrachloride solvent->reaction_vessel cooling Cooling Bath (-10°C) reaction_vessel->cooling stirring Stirring (3h) cooling->stirring workup Reaction Work-up stirring->workup product Chloroamination Product workup->product

Caption: Workflow for the chloroamination of this compound.

Protocol:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound in carbon tetrachloride.

  • Cool the solution to -10°C using a cooling bath.

  • Slowly add a solution of the N,N-dichloroarenesulfonamide in carbon tetrachloride to the cooled solution while stirring.

  • Maintain the reaction mixture at -10°C and continue stirring for approximately 3 hours.

  • Monitor the reaction progress by techniques such as ¹H NMR spectroscopy, observing the disappearance of the allylic proton signals.

  • Upon completion, the reaction is quenched and worked up using standard laboratory procedures to isolate the chloroamination product.

Silylation Agent

This compound can be used as a silylating agent to introduce a dimethylsilyl group onto various substrates, which can alter their chemical properties like solubility and reactivity.

Precursor for Organosilicon Polymers

This compound serves as a precursor in the synthesis of functional molecules like phenylenebis(silanediyl triflates), which are key synthons for creating organosilicon polymers.[2]

Logical Relationship for Polymer Synthesis

G start This compound intermediate Phenylenebis(silanediyl triflates) start->intermediate Synthesis end Organosilicon Polymers intermediate->end Polymerization

Caption: Role of this compound in organosilicon polymer synthesis.

Fire Fighting and Accidental Release Measures

Fire Fighting Measures
  • Suitable Extinguishing Media: Water spray, foam, carbon dioxide, or dry chemical.[3]

  • Firefighting Instructions: Exercise caution when fighting any chemical fire. Use a water spray to cool exposed surfaces.[3]

  • Protective Equipment: Do not enter the fire area without proper protective equipment, including respiratory protection.[3]

  • Hazards: Flammable liquid and vapor. Irritating fumes and organic acid vapors may develop when the material is exposed to water or open flame.[3]

Accidental Release Measures
  • Personal Precautions: Eliminate all possible sources of ignition. Evacuate unnecessary personnel.[3]

  • Protective Equipment: Equip cleanup crew with proper protection.[3]

  • Environmental Precautions: Prevent entry to sewers and public waters.[3]

  • Containment and Cleaning: Contain any spills with dikes or absorbents. Clean up spills as soon as possible, using an absorbent material to collect it. Use only non-sparking tools for cleanup.[1]

Conclusion

This compound is a valuable reagent for chemical synthesis, but its hazardous properties necessitate careful handling and adherence to strict safety protocols. This guide provides a comprehensive overview for researchers and professionals, enabling its safe and effective use in the laboratory. By understanding its properties and reactivity, scientists can leverage this compound for the development of novel molecules and materials.

References

Spectroscopic Profile of Allyl(chloromethyl)dimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Allyl(chloromethyl)dimethylsilane (CAS No: 33558-75-7), a valuable organosilicon compound. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
Data not available in search results
Table 3: Infrared (IR) Spectroscopy Peak Table
Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results
Table 4: Mass Spectrometry (MS) Fragmentation Data
Mass-to-Charge Ratio (m/z)Putative Fragment
107[M - CH₂Cl]⁺
93[M - C₃H₅]⁺
81Further fragmentation
79Further fragmentation

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific experimental parameters for the analysis of this compound were not detailed in the available resources, the following outlines the general methodologies typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are generally recorded on a spectrometer, such as a Bruker WH-90, operating at a specific frequency for ¹H and ¹³C nuclei. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, spectra are often acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically recorded on a spectrometer, for instance, a Bruker Tensor 27 FT-IR. For liquid samples like this compound, the analysis can be performed using the neat liquid between salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is usually recorded over the mid-IR range (e.g., 4000-400 cm⁻¹) with a specified number of scans to achieve an adequate signal-to-noise ratio. A background spectrum of the empty cell or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolution in deuterated solvent IR IR Spectroscopy Sample->IR Neat liquid or ATR MS Mass Spectrometry Sample->MS Injection into GC-MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A generalized workflow for the spectroscopic analysis of organic compounds.

Reactivity of the Chloromethyl Group in Allyl(chloromethyl)dimethylsilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl(chloromethyl)dimethylsilane is a bifunctional organosilane molecule of significant interest in organic synthesis. Its utility stems from the presence of two distinct reactive centers: a nucleophilic allyl group and an electrophilic chloromethyl group. This guide focuses specifically on the reactivity of the chloromethyl group, a key functional handle that allows for the introduction of the allyldimethylsilylmethyl moiety into a variety of molecular scaffolds. Understanding the factors governing the reactivity of this group is paramount for its effective utilization in the synthesis of complex molecules, including those with potential applications in drug development.

The chloromethyl group in this compound is analogous to a primary alkyl chloride, but its reactivity is modulated by the adjacent silicon atom and the nearby allyl group. This guide will provide a comprehensive overview of the types of reactions the chloromethyl group undergoes, with a particular focus on nucleophilic substitution reactions. We will delve into the mechanistic aspects, present quantitative data from relevant studies, and provide detailed experimental protocols for key transformations.

Core Concepts: Reactivity of the Chloromethyl Group

The primary mode of reaction for the chloromethyl group in this compound is nucleophilic substitution, predominantly following an SN2 mechanism. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom.

Several factors influence the rate and outcome of nucleophilic substitution at this center:

  • Nature of the Nucleophile: Stronger nucleophiles will react more readily. Common nucleophiles include alkoxides, phenoxides, carboxylates, thiolates, amines, and azide ions.

  • Steric Hindrance: While the chloromethyl group is primary and relatively unhindered, the dimethylsilyl group can exert some steric influence. However, compared to more bulky silyl groups, this effect is moderate.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetone are typically employed for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

  • Leaving Group: The chloride ion is a good leaving group, facilitating the substitution reaction.

  • Influence of the Allyl Group: The allyl group, being in proximity to the reaction center, can influence the reactivity. Electronically, the double bond can stabilize the transition state of an SN2 reaction through hyperconjugation.[1][2] This allylic activation is a well-documented phenomenon that leads to enhanced reactivity compared to simple alkyl chlorides.[1][3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the hydrosilylation of allyl chloride with chlorodimethylsilane in the presence of a platinum catalyst.

Experimental Protocol: Hydrosilylation of Allyl Chloride

This protocol is adapted from a general procedure for the hydrosilylation of 1-alkenes.[4]

Materials:

  • Chlorodimethylsilane

  • Allyl chloride

  • Hexachloroplatinic acid (H₂PtCl₆) solution in isopropanol

  • Anhydrous toluene (optional, as solvent)

Procedure:

  • To a dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add chlorodimethylsilane.

  • Add a catalytic amount of the hexachloroplatinic acid solution.

  • Slowly add allyl chloride dropwise from the dropping funnel to the stirred solution. The reaction can be exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours until the reaction is complete (monitoring by GC or NMR is recommended to follow the disappearance of the Si-H bond).

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group of this compound readily undergoes substitution with a wide range of nucleophiles, providing a versatile platform for the synthesis of more complex functionalized allylsilanes.

Williamson Ether Synthesis

The reaction with alkoxides or phenoxides provides a straightforward route to the corresponding silyl ethers. This reaction follows the classical Williamson ether synthesis pathway.[5][6]

This is a representative protocol based on the Williamson ether synthesis.[5][6][7]

Materials:

  • This compound

  • An alcohol or phenol (e.g., phenethyl alcohol)

  • A strong base (e.g., sodium hydride (NaH) or potassium hydroxide (KOH))

  • Anhydrous polar aprotic solvent (e.g., THF or DMF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

  • Cool the solution in an ice bath and carefully add the base portion-wise. If using NaH, evolution of hydrogen gas will be observed. Stir the mixture until the deprotonation is complete.

  • Slowly add this compound to the freshly prepared alkoxide/phenoxide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until completion (monitor by TLC). Gentle heating may be required for less reactive substrates.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reactions with Amine Nucleophiles

Primary and secondary amines react with this compound to afford the corresponding N-substituted allyldimethylsilylmethylamines.

This protocol is a general procedure for the N-alkylation of amines.

Materials:

  • This compound

  • A primary or secondary amine

  • A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

  • A suitable solvent (e.g., acetonitrile or DMF)

Procedure:

  • In a round-bottom flask, dissolve the amine and the base in the solvent.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature or with heating. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, filter off any solid salts.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by distillation or column chromatography to yield the desired aminosilane.

Reactions with Thiol Nucleophiles

Thiolates, generated from thiols and a base, are excellent nucleophiles and react efficiently with this compound to form the corresponding thioethers.

Reactions with Azide Nucleophiles

The chloride can be displaced by an azide ion (e.g., from sodium azide) to produce allyl(azidomethyl)dimethylsilane. This azido-functionalized silane is a useful intermediate for further transformations, such as reduction to the corresponding amine or participation in "click" chemistry reactions.[8]

Grignard Reagent Formation and Subsequent Reactions

The chloromethyl group can be converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate can then be reacted with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to form new carbon-carbon bonds.[9][10]

This protocol is based on general procedures for Grignard reactions.[9][10]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • An aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place the magnesium turnings.

  • Add a small amount of a solution of this compound in the anhydrous solvent. A crystal of iodine may be added to initiate the reaction.

  • Once the reaction has started (as evidenced by bubbling and heat evolution), add the remaining solution of the silane dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution in an ice bath and add a solution of the aldehyde in the same anhydrous solvent dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for a few hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Quantitative Data

Specific kinetic and yield data for nucleophilic substitution reactions of this compound are not extensively reported in the literature. However, data from analogous systems can provide valuable insights into its reactivity.

Nucleophile/ReactionSubstrateProductYield (%)ConditionsReference
Phenylmagnesium bromideChloro(chloromethyl)dimethylsilane(Chloromethyl)dimethylphenylsilane80-81THF, 1,4-dioxane, ZnCl₂·TMEDA (cat.), 23 °C, 2 h[11]
N,N-dichloro-p-toluenesulfonamideThis compoundN-Chloro-N-{2-chloro-3-[(chloromethyl)(dimethyl)silyl]propyl}-4-methylbenzenesulfonamide47CCl₄/CH₃CN, -10 °C, 3 hNot available in search results
N,N-dichloro-4-chlorobenzenesulfonamideThis compound4-Chloro-N-{2-chloro-3-[(chloromethyl)(dimethyl)silyl]propyl}benzenesulfonamide32CCl₄/CH₃CN, -10 °C, 3 hNot available in search results
p-CresolChloroacetic acidp-Methylphenoxyacetic acid-H₂O, KOH, reflux[6]

Visualizations

Signaling Pathways and Experimental Workflows

Nucleophilic_Substitution_Pathways cluster_nucleophiles Nucleophiles cluster_products Products ACDS This compound ROH R-OH / Base ACDS->ROH Williamson Ether Synthesis R2NH R₂NH ACDS->R2NH N-Alkylation RSH R-SH / Base ACDS->RSH Thioether Formation N3 N₃⁻ ACDS->N3 Azide Substitution Mg Mg ACDS->Mg Grignard Formation Ether Silyl Ether (R-O-CH₂-Si(Me)₂Allyl) Amine Silyl Amine (R₂N-CH₂-Si(Me)₂Allyl) Thioether Silyl Thioether (R-S-CH₂-Si(Me)₂Allyl) Azide Silyl Azide (N₃-CH₂-Si(Me)₂Allyl) Grignard Grignard Reagent (ClMg-CH₂-Si(Me)₂Allyl)

Caption: Reaction pathways for the chloromethyl group.

Williamson_Ether_Synthesis_Workflow start Start step1 Dissolve Alcohol/Phenol in Anhydrous Solvent start->step1 step2 Add Base (e.g., NaH) at 0 °C step1->step2 step3 Add this compound step2->step3 step4 Stir at Room Temperature step3->step4 step5 Reaction Quench (aq. NH₄Cl) step4->step5 step6 Aqueous Workup & Extraction step5->step6 step7 Drying and Concentration step6->step7 step8 Purification (Column Chromatography) step7->step8 end Pure Silyl Ether step8->end

Caption: Experimental workflow for Williamson ether synthesis.

Grignard_Reaction_Workflow start Start step1 Activate Mg Turnings in Anhydrous Ether/THF start->step1 step2 Add this compound (Initiate and maintain reflux) step1->step2 step3 Cool Grignard Reagent to 0 °C step2->step3 step4 Add Electrophile (e.g., Aldehyde) step3->step4 step5 Stir at Room Temperature step4->step5 step6 Aqueous Workup (aq. NH₄Cl) step5->step6 step7 Extraction, Drying, & Concentration step6->step7 step8 Purification (Column Chromatography) step7->step8 end Pure Alcohol Product step8->end

Caption: Workflow for Grignard reaction.

Conclusion

The chloromethyl group in this compound is a versatile functional handle that primarily undergoes nucleophilic substitution reactions via an SN2 mechanism. Its reactivity is enhanced by the neighboring allyl group, making it a valuable reagent for introducing the allyldimethylsilylmethyl moiety into a wide array of molecules. This guide has provided an in-depth overview of the synthesis and reactivity of this important building block, complete with representative experimental protocols and visualizations of key chemical transformations. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these principles is essential for the rational design of synthetic routes and the creation of novel molecular architectures.

References

Stability of Allyl(chloromethyl)dimethylsilane Under Acidic and Basic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl(chloromethyl)dimethylsilane is a bifunctional organosilane containing both a reactive chloromethyl group and an allyl group attached to a central silicon atom. This guide provides a comprehensive overview of the chemical stability of this compound under both acidic and basic aqueous conditions. Due to the limited availability of specific kinetic data for this compound, this document extrapolates from the known reactivity of chloromethylsilanes and allylsilanes. The primary degradation pathway is expected to be the hydrolysis of the chloromethyl group, a reaction catalyzed by both acids and bases, to yield the corresponding silanol and hydrochloric acid. The allyl-silicon bond is generally more stable but can be susceptible to cleavage under certain acidic conditions. This guide details the anticipated reaction mechanisms, summarizes relevant quantitative data from analogous compounds, and provides detailed experimental protocols for stability assessment.

Introduction

This compound serves as a versatile bifunctional reagent in organic synthesis, enabling the introduction of both an allyl and a chloromethylsilyl moiety. The inherent reactivity of the silicon-chloromethyl bond, however, raises critical questions regarding the compound's stability in various chemical environments, particularly in aqueous acidic and basic media commonly encountered in synthetic and pharmaceutical processes. Understanding the degradation pathways and kinetics is paramount for its effective use, storage, and handling.

This technical guide consolidates the available scientific knowledge on the stability of related organosilanes to provide a robust framework for assessing the stability of this compound.

Predicted Stability Profile

The stability of this compound is primarily dictated by the reactivity of its two key functional groups: the chloromethyl group and the allyl group, both attached to the dimethylsilyl core.

  • Under Neutral Conditions: In a dry, inert atmosphere, this compound is stable when stored in sealed containers. However, in the presence of moisture, slow hydrolysis of the chloromethyl group can occur.

  • Under Acidic Conditions: The hydrolysis of the chloromethyl group is expected to be accelerated. Additionally, the silicon-allyl bond may be susceptible to cleavage in the presence of strong acids.

  • Under Basic Conditions: The hydrolysis of the chloromethyl group is also significantly accelerated. The allyl-silicon bond is generally more resistant to basic conditions compared to acidic conditions.

Reaction Mechanisms and Degradation Pathways

The principal degradation route for this compound in aqueous media is the hydrolysis of the chloromethyl group.

Hydrolysis of the Chloromethyl Group

Chloromethylsilanes are known to be highly susceptible to hydrolysis, a reaction that proceeds via nucleophilic substitution at the silicon center.[1][2] The reaction yields a silanol and hydrochloric acid.[1] The resulting silanol, allyl(hydroxymethyl)dimethylsilane, can then undergo self-condensation to form a disiloxane.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is thought to proceed via protonation of the chlorine atom, making it a better leaving group. A water molecule then acts as a nucleophile, attacking the silicon center.

Base-Catalyzed Hydrolysis:

In basic media, a hydroxide ion directly attacks the electrophilic silicon atom, leading to the displacement of the chloride ion. This process is generally faster than acid-catalyzed hydrolysis.[3]

G Figure 1: Proposed Hydrolysis and Condensation Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation This compound This compound Allyl(hydroxymethyl)dimethylsilane Allyl(hydroxymethyl)dimethylsilane This compound->Allyl(hydroxymethyl)dimethylsilane H2O (Acid or Base Catalyzed) + HCl node1 Allyl(hydroxymethyl)dimethylsilane Disiloxane Disiloxane node1->Disiloxane node2 Allyl(hydroxymethyl)dimethylsilane node2->Disiloxane - H2O

Figure 1: Proposed Hydrolysis and Condensation Pathway
Cleavage of the Allyl-Silicon Bond

The silicon-allyl bond is generally stable but can be cleaved under specific acidic conditions, often in the presence of a proton source and a nucleophile. This reaction typically proceeds with an electrophilic attack on the double bond of the allyl group.

Quantitative Stability Data (from Analogous Compounds)

The hydrolysis of chloromethylsilanes is generally very rapid. For comparison, the hydrolysis rate constants for various alkoxysilanes, which are typically less reactive than chlorosilanes, are presented below. It is important to note that these rates are highly dependent on the specific reaction conditions such as pH, temperature, and solvent.

SilaneConditionRate Constant (k)Reference
Phenyltrimethoxysilane (PTMS)THF, K2CO3, excess H2O2.87 ± 0.14 x 10⁻⁸ M⁻².³ s⁻¹
Propyltrimethoxysilane (PrTMS)THF, K2CO3, excess H2O1.26 ± 0.11 x 10⁻⁸ M⁻².¹ s⁻¹
Methacryloxypropyltrimethoxysilane (MPTMS)THF, K2CO3, excess H2O1.42 ± 0.11 x 10⁻⁸ M⁻¹.⁸ s⁻¹
Tetraethoxysilane (TEOS)Acidic medium (<0.003 M HCl)Activation Energy: 11-16 kcal mol⁻¹
Tetraethoxysilane (TEOS)Alkaline medium (0.04 to 3 M NH3)0.002 - 0.5 M⁻¹ h⁻¹

Table 1: Hydrolysis Rate Constants and Activation Energies for Various Alkoxysilanes.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating method should be employed.[4] This typically involves subjecting the compound to stress conditions (e.g., acidic and basic solutions at various temperatures) and monitoring the decrease in the parent compound and the formation of degradation products over time.

General Experimental Workflow

G Figure 2: General Experimental Workflow for Stability Testing Prepare_Solutions Prepare acidic and basic aqueous solutions Add_Silane Add a known concentration of this compound Prepare_Solutions->Add_Silane Incubate Incubate at controlled temperature Add_Silane->Incubate Sample_Collection Collect aliquots at specific time points Incubate->Sample_Collection Quench_Reaction Quench the reaction (if necessary) Sample_Collection->Quench_Reaction Analysis Analyze samples using a suitable analytical technique (e.g., GC-MS, NMR) Quench_Reaction->Analysis Data_Analysis Determine the concentration of the parent compound and identify/quantify degradation products Analysis->Data_Analysis

Figure 2: General Experimental Workflow for Stability Testing
Protocol 1: Monitoring Hydrolysis by Conductivity

This method is suitable for tracking the rapid hydrolysis of the chloromethyl group by measuring the increase in conductivity due to the formation of hydrochloric acid.[5]

Materials:

  • This compound

  • Deionized water

  • Conductivity meter

  • Magnetic stirrer and stir bar

  • Thermostated water bath

  • Stopwatch

  • Standard hydrochloric acid solution for calibration

Procedure:

  • Calibrate the conductivity meter with standard HCl solutions.

  • Place a known volume of deionized water in a beaker within the thermostated water bath and allow it to equilibrate to the desired temperature.

  • Begin stirring the water at a constant rate.

  • Initiate the reaction by adding a precise amount of this compound to the water and simultaneously start the stopwatch.

  • Record the conductivity at regular time intervals until a stable reading is achieved.

  • The rate of reaction can be determined from the rate of change of conductivity.[5]

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the parent compound and its volatile degradation products.[6][7]

Materials:

  • This compound

  • Acidic and basic buffer solutions

  • Organic solvent for extraction (e.g., heptane, diethyl ether)[8]

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Prepare reaction mixtures by adding a known amount of this compound to the acidic or basic buffer solutions in sealed vials.

  • Incubate the vials at a constant temperature.

  • At predetermined time points, quench the reaction by cooling the vial and neutralizing the solution if necessary.

  • Extract the organic components from the aqueous solution using a suitable solvent.

  • Dry the organic extract over an anhydrous drying agent.

  • Analyze the extract by GC-MS to identify and quantify the remaining this compound and any degradation products.[6]

Protocol 3: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²⁹Si NMR, can be used to monitor the hydrolysis reaction in situ.[9][10][11] ²⁹Si NMR is especially useful for observing the changes in the silicon environment as the chloromethyl group is replaced by a hydroxyl group and subsequently forms siloxane bonds.[12][13]

Materials:

  • This compound

  • Deuterated solvents (e.g., D₂O, acetone-d₆)

  • Acid or base catalyst

  • NMR spectrometer

Procedure:

  • Prepare the reaction mixture directly in an NMR tube by adding the deuterated solvent, catalyst, and a known amount of this compound.

  • Acquire NMR spectra at regular intervals.

  • Monitor the decrease in the signal intensity of the parent compound and the appearance of new signals corresponding to the hydrolysis and condensation products.[11]

  • Integrate the signals to determine the relative concentrations of the different species over time.

Summary and Conclusions

This compound is expected to be unstable in aqueous acidic and basic conditions, primarily due to the rapid hydrolysis of the chloromethyl group. This reaction is catalyzed by both acids and bases and leads to the formation of the corresponding silanol and hydrochloric acid. The resulting silanol can further undergo condensation to form disiloxanes. While the allyl-silicon bond is more robust, it may be susceptible to cleavage under strong acidic conditions.

For applications requiring the use of this compound in aqueous environments, careful control of pH and temperature is crucial. The experimental protocols provided in this guide offer robust methods for quantitatively assessing the stability of this compound and for characterizing its degradation products. Researchers and drug development professionals should perform stability studies under their specific experimental conditions to ensure the integrity and desired reactivity of this compound.

References

A Technical Guide to the Solubility of Allyl(chloromethyl)dimethylsilane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of allyl(chloromethyl)dimethylsilane. Due to the limited availability of precise quantitative data in public literature, this guide synthesizes information from safety data sheets (SDS), general chemical principles, and analogous compounds to offer a robust qualitative assessment. Additionally, a general experimental protocol for determining solubility is provided for researchers requiring precise quantitative measurements.

Core Compound Properties

This compound is an organosilane compound with the chemical formula C₆H₁₃ClSi. It is a flammable liquid and is known to be sensitive to moisture. Its structure, featuring both nonpolar (allyl and dimethyl groups) and polar (chloromethyl and silane) moieties, dictates its solubility behavior.

Data Presentation: Solubility Summary

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is inferred from its chemical structure and available safety data sheets.

Solvent ClassRepresentative SolventsExpected SolubilityRationale / Notes
Hydrocarbons Hexane, Heptane, Toluene, XyleneMiscible / SolubleThe nonpolar allyl and dimethyl groups of the silane will have strong van der Waals interactions with nonpolar hydrocarbon solvents, following the "like dissolves like" principle.[1][2]
Ethers Diethyl ether, Tetrahydrofuran (THF)Miscible / SolubleEthers are relatively nonpolar and are generally good solvents for organosilanes.
Esters Ethyl acetateSolubleEthyl acetate has intermediate polarity and is expected to be a good solvent for this compound.
Ketones AcetoneSolubleAcetone is a polar aprotic solvent that is generally effective at dissolving a wide range of organic compounds, including silanes.[1]
Alcohols Methanol, EthanolSparingly Soluble to SolubleWhile the silicon and chloro groups can interact with the hydroxyl group of alcohols, the nonpolar character of the rest of the molecule may limit miscibility, especially with lower-chain alcohols. The reactivity of the chlorosilane with alcohols should also be considered.
Halogenated Solvents Dichloromethane, ChloroformMiscible / SolubleThese solvents have polarities that are compatible with the overall polarity of this compound.
Aqueous Solvents WaterInsolubleSafety data sheets explicitly state that this compound is insoluble in water.[3] This is due to the nonpolar nature of the bulk of the molecule and its reactivity with water.

Experimental Protocol: Determination of Qualitative and Quantitative Solubility

For researchers requiring precise solubility data, the following general experimental protocol can be adapted.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of appropriate purity

  • Calibrated volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with airtight caps

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow any undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • Filter the collected supernatant through a syringe filter to remove any suspended micro-droplets.

    • Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method being used.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions and the diluted sample solution using a calibrated analytical instrument (e.g., GC-FID).

    • Construct a calibration curve from the data obtained from the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Mandatory Visualization: Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow start Start: Obtain Compound (this compound) lit_review Literature & SDS Review (Qualitative Solubility) start->lit_review select_solvents Select Representative Organic Solvents lit_review->select_solvents qual_test Qualitative Solubility Test (Miscibility Observation) select_solvents->qual_test quant_test Quantitative Solubility Determination (Experimental Protocol) select_solvents->quant_test Direct to quantitative qual_test->quant_test If precise data needed data_analysis Data Analysis & Tabulation quant_test->data_analysis report Generate Technical Guide data_analysis->report

Caption: Logical workflow for solubility assessment of a chemical compound.

References

Allyl(chloromethyl)dimethylsilane: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl(chloromethyl)dimethylsilane [(CH₂=CHCH₂) (CH₃)₂SiCH₂Cl] is a bifunctional organosilane reagent that has emerged as a valuable tool in organic synthesis. Its unique structure, possessing both a nucleophilic allyl group and an electrophilic chloromethyl group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the key applications of this compound, including its use in the formation of carbon-carbon and carbon-heteroatom bonds, as a versatile silylating agent, and as a precursor for the synthesis of more complex organosilicon compounds. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.

Introduction

Organosilicon compounds have become indispensable in contemporary organic chemistry, finding applications in areas ranging from protecting group chemistry to the construction of complex molecular architectures. This compound is a commercially available reagent that offers two distinct reactive sites, enabling sequential or tandem reactions. The allyl group can participate in reactions with electrophiles, often catalyzed by Lewis acids in transformations such as the Hosomi-Sakurai reaction. Concurrently, the chloromethyl group is susceptible to nucleophilic attack, providing a handle for the introduction of a wide variety of functional groups. This dual reactivity makes it a powerful building block for the synthesis of functionalized silanes and as a linchpin in multi-step synthetic sequences.

Applications in Carbon-Carbon Bond Formation

This compound serves as a versatile precursor for the formation of new carbon-carbon bonds through reactions involving either the allyl or the chloromethyl moiety.

Reactions with Organometallic Reagents

The chloromethyl group of this compound readily reacts with organometallic reagents, such as Grignard and organolithium reagents, to form new carbon-silicon and carbon-carbon bonds. This provides a straightforward method for the synthesis of more complex tetraorganosilanes.

Table 1: Reaction of Chloromethyl-Containing Silanes with Grignard Reagents

SilaneGrignard ReagentCatalyst (mol%)SolventTime (h)ProductYield (%)Purity (%)
Chloro(chloromethyl)dimethylsilanePhenylmagnesium bromideZnCl₂(TMEDA) (1)1,4-Dioxane2(Chloromethyl)dimethylphenylsilane80-81>99

Experimental Protocol: Synthesis of (Chloromethyl)dimethylphenylsilane

  • Apparatus: A flame-dried 1-L, three-necked, round-bottomed flask is equipped with a 500-mL pressure-equalizing dropping funnel fitted with a septum, a magnetic stir bar, and an argon inlet.

  • Reagents:

    • Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol, 1 mol%)

    • 1,4-Dioxane (240 mL)

    • Chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol)

    • Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol, 1.2 equiv)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

  • Procedure:

    • The flask is charged with dichloro(N,N,N',N'-tetramethylethylenediamine)zinc and purged with argon.

    • 1,4-Dioxane is added, followed by chloro(chloromethyl)dimethylsilane via the dropping funnel. The mixture is cooled in an ice/water bath.

    • Phenylmagnesium bromide solution is added dropwise over 30 minutes, maintaining the temperature in the ice/water bath. A gentle exothermic reaction occurs with the formation of white salts.

    • After the addition is complete, the mixture is allowed to warm to ambient temperature and stirred for an additional 2 hours.

    • The reaction mixture is poured into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution.

    • The mixture is transferred to a separatory funnel, and the organic phase is separated. The aqueous layer is extracted three times with ethyl acetate.

    • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The residue is purified by vacuum distillation to afford (chloromethyl)dimethylphenylsilane as a clear, colorless liquid.

Note: This protocol for a similar chloromethylsilane can be adapted for this compound.

Lewis Acid-Catalyzed Reactions: The Hosomi-Sakurai Allylation

The allyl group of this compound can act as a nucleophile in the presence of a Lewis acid, reacting with various electrophiles such as aldehydes and ketones. This reaction, known as the Hosomi-Sakurai reaction, is a powerful tool for the stereoselective synthesis of homoallylic alcohols.

The generally accepted mechanism involves the activation of the electrophile (in this case, an aldehyde) by the Lewis acid. The double bond of the allylsilane then attacks the activated carbonyl carbon, leading to the formation of a β-silyl-stabilized carbocation intermediate. Subsequent elimination of the silyl group yields the homoallylic alcohol.

Figure 1: Generalized mechanism of the Hosomi-Sakurai reaction.

General Experimental Protocol for Hosomi-Sakurai Reaction:

  • To a solution of the aldehyde (1.0 equiv) and this compound (1.2 equiv) in a dry, inert solvent such as dichloromethane at -78 °C under an inert atmosphere, a Lewis acid (e.g., TiCl₄, BF₃·OEt₂, 1.1 equiv) is added dropwise.

  • The reaction mixture is stirred at low temperature until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to afford the corresponding homoallylic alcohol.

Note: Specific reaction conditions and yields will vary depending on the substrate and Lewis acid used.

Silylation and Protecting Group Chemistry

The silicon-chlorine bond in the parent allyl(chloro)dimethylsilane, a related compound, is readily cleaved by nucleophiles, making it a useful silylating agent. This compound can be converted to the corresponding chlorosilane, which can then be used for the protection of alcohols and other functional groups. The allyl group can be subsequently removed under mild conditions, making the allyldimethylsilyl group a valuable protecting group in multi-step synthesis.

General Experimental Protocol for O-Silylation:

  • To a solution of the alcohol (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) in a dry, aprotic solvent (e.g., dichloromethane, THF) at 0 °C, allyl(chloro)dimethylsilane (1.2 equiv) is added dropwise.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product can be purified by column chromatography.

Intramolecular Rearrangements and Cyclizations

Under the influence of Lewis acids, allyl(chloromethyl)diorganosilanes can undergo intramolecular rearrangement reactions to form cyclic or acyclic products. These transformations often proceed through cationic intermediates and can be highly dependent on the reaction conditions and the substitution pattern of the silane.

For instance, allyl(chloromethyl)diorganosilanes have been shown to undergo an aluminum chloride-catalyzed allyl rearrangement with allylic inversion to produce (3-butenyl)diorganochlorosilanes.

Intramolecular_Rearrangement start Allyl(chloromethyl)diorganosilane intermediate Cationic Intermediate start->intermediate AlCl₃ product (3-Butenyl)diorganochlorosilane intermediate->product Rearrangement

Figure 2: Lewis acid-catalyzed intramolecular rearrangement.

This reactivity can be harnessed for the synthesis of more complex cyclic structures, demonstrating the utility of this compound as a precursor to functionalized carbocycles and heterocycles.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its bifunctional nature allows for a wide array of transformations, including carbon-carbon bond formation, silylation, and the construction of complex molecular frameworks through intramolecular rearrangements. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the broader application of this powerful synthetic tool by researchers in academia and industry. Further exploration of its reactivity is expected to uncover new and innovative synthetic methodologies, solidifying its place in the modern synthetic chemist's toolbox.

An In-depth Technical Guide to Organosilicon Compounds Containing Allyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organosilicon compounds featuring allyl groups, commonly known as allylsilanes, are versatile and powerful reagents in modern organic synthesis. Their unique reactivity, stability, and ease of handling have made them indispensable tools for the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the synthesis, properties, and key applications of these compounds, with a focus on practical experimental details and mechanistic insights.

Core Properties of Allyltrimethylsilane

Allyltrimethylsilane is a foundational and widely utilized allylsilane. Its physical and chemical properties are crucial for its application in various synthetic transformations.[1][2][3][4]

PropertyValueReference
Molecular Formula C6H14Si[2][3]
Molecular Weight 114.26 g/mol [2][5]
Boiling Point 84-88 °C[1][2]
Density 0.719 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.407[2]
Appearance Colorless liquid[1][3]
Solubility Insoluble in water; soluble in organic solvents[4]

Key Synthetic Methodologies

The synthesis of organosilicon compounds containing allyl groups can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Grignard Reaction

A common and straightforward method for the synthesis of simple allylsilanes involves the reaction of a chlorosilane with an allyl Grignard reagent.[6]

Experimental Protocol: Synthesis of Allyltrimethylsilane [6]

  • To a reaction vessel containing magnesium foil (25 g, 1.028 mol) and aluminum foil (6.9 g, 0.257 mol) is added 300 g of divinyl ether as the solvent.

  • A mixture of allyl chloride (89.3 g, 1.168 mol) and trimethylchlorosilane (152.2 g, 1.401 mol) is added dropwise to the reaction vessel.

  • The temperature is maintained at 50 ± 5 °C during the addition.

  • After the addition is complete, the mixture is heated to reflux and maintained for 5 hours.

  • Following the reaction, the mixture is filtered.

  • The filtrate is purified by atmospheric distillation to yield allyltrimethylsilane.

Nickel-Catalyzed Cross-Coupling of Allyl Alcohols

A nickel-catalyzed cross-coupling reaction provides a versatile route to a variety of allylsilanes from readily available allyl alcohols and silylzinc reagents.[7][8] This method is notable for its high regioselectivity and tolerance of various functional groups.[7][8]

Experimental Protocol: NiCl2(PMe3)2-Catalyzed Synthesis of Allylsilanes [7]

  • Preparation of the Silylzinc Reagent: A solution of the corresponding chlorosilane in THF is treated with zinc chloride and a reducing agent to generate the silylzinc reagent (e.g., PhMe2SiZnCl, Ph2MeSiZnCl, or Ph3SiZnCl).

  • Cross-Coupling Reaction:

    • To a solution of the allyl alcohol (1.0 equiv) in toluene is added the silylzinc reagent (1.5 equiv).

    • The catalyst, NiCl2(PMe3)2 (5 mol %), is then added to the mixture.

    • The reaction is stirred at room temperature until completion, monitored by TLC or GC-MS.

    • The reaction is quenched with a saturated aqueous solution of NH4Cl.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Copper-Catalyzed Hydrosilylation of 1,3-Dienes

The copper-catalyzed hydrosilylation of 1,3-dienes offers an atom-economical pathway to allylsilanes. The regioselectivity of this reaction can be controlled by the choice of the copper catalyst and ligand system, providing either 1,2- or 1,4-hydrosilylation products.[9][10]

Experimental Protocol: Copper-Catalyzed 1,4-Hydrosilylation of a 1,3-Diene [9]

  • In an oven-dried 10-mL Schlenk tube equipped with a stir bar, add Cu(acac)2 (0.02 mmol, 6.4 mg) and dcype (dicyclohexylphosphinoethane) (0.02 mmol).

  • Add 0.3 mL of dry diethyl ether and diphenylsilane (0.4 mmol, 73.7 mg) to the tube.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the 1,3-diene (0.2 mmol) and wash the inner wall of the Schlenk tube with 0.2 mL of dry diethyl ether.

  • Stir the reaction mixture for 20 hours at 60 °C in an oil bath.

  • After completion, add ethyl acetate and filter to remove the precipitate.

  • Concentrate the resulting solution and purify the crude product by column chromatography.

Key Reactions and Mechanistic Pathways

Allylsilanes are renowned for their participation in a variety of carbon-carbon bond-forming reactions, most notably the Hosomi-Sakurai reaction. Their utility has been further expanded through the development of photoredox-catalyzed transformations.

The Hosomi-Sakurai Reaction
  • Dissolve the aldehyde (2.90 mmol, 1.0 equiv) in dichloromethane (29.0 mL) in a flask under a nitrogen atmosphere and cool to -78 °C.

  • Slowly add titanium tetrachloride (TiCl4) (1.0 equiv) to the solution and stir the resulting mixture at -78 °C for 5 minutes.

  • Add allyltrimethylsilane (1.50 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for an additional 30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Separate the phases and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry them over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

  • Purify the resulting residue by flash column chromatography to obtain the desired homoallylic alcohol.

Hosomi-Sakurai Reaction Mechanism

Caption: Mechanism of the Hosomi-Sakurai reaction.

Photoredox-Catalyzed Allylation

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical species, and allylsilanes have proven to be excellent precursors for allyl radicals.[15] These reactions often proceed under neutral conditions and exhibit high functional group tolerance.[15][16]

Experimental Protocol: Photoredox-Catalyzed α-Allylation of an α-Bromocarbonyl Compound [16]

  • In a reaction vial, combine the α-bromocarbonyl compound (1.0 equiv), allyltrimethylsilane (2.0 equiv), and the photoredox catalyst (e.g., Ru(bpy)3Cl2·6H2O, 1-2 mol %).

  • Dissolve the solids in a suitable degassed solvent (e.g., acetonitrile or DMF).

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Photoredox Catalytic Cycle for Allylation

Photoredox_Allylation cluster_cycle Photoredox Allylation Cycle cluster_substrates Substrates & Products cluster_intermediates Intermediates PC PC PC_star PC* PC->PC_star hν (vis) PC_oxidized PC⁺ PC_star->PC_oxidized SET PC_oxidized->PC + e⁻ AllylSiMe3 Allyl-SiMe₃ AllylSiMe3_cation [Allyl-SiMe₃]⁺• AllylSiMe3->AllylSiMe3_cation - e⁻ Allyl_radical Allyl• Product R-C(=O)-CH(Allyl)-R' Allyl_radical->Product Radical Coupling AllylSiMe3_cation->Allyl_radical - SiMe₃⁺ BromoCarbonyl R-C(=O)-CH(Br)-R' Carbonyl_radical R-C(=O)-CH(•)-R' BromoCarbonyl->Carbonyl_radical + e⁻ - Br⁻ Carbonyl_radical->Product Radical Coupling

Caption: A plausible photoredox catalytic cycle for allylation.

Applications in Drug Development and Complex Molecule Synthesis

The introduction of allyl groups is a critical step in the synthesis of numerous natural products and pharmaceutically active compounds. Allylsilanes provide a reliable and often stereoselective method for achieving this transformation. The resulting homoallylic alcohols and amines are versatile intermediates that can be further elaborated into complex molecular scaffolds.

The stability and selective reactivity of allylsilanes make them compatible with a wide range of functional groups, allowing for their use in late-stage functionalization during the synthesis of drug candidates. Furthermore, the development of catalytic and enantioselective methods for allylsilane reactions has significantly enhanced their utility in the preparation of chiral molecules, a crucial aspect of modern drug design.

Conclusion

Organosilicon compounds containing allyl groups are a cornerstone of modern synthetic organic chemistry. Their predictable reactivity, coupled with the development of robust and selective synthetic methods, has established them as invaluable reagents for researchers, scientists, and professionals in drug development. The detailed protocols and mechanistic understanding presented in this guide are intended to facilitate the effective application of these versatile compounds in the laboratory.

References

Methodological & Application

Application Notes and Protocols: Silylation of Alcohols using Allyl-Functionalized Silanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecule construction by preventing unwanted side reactions. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile cleavage conditions. The choice of substituents on the silicon atom allows for fine-tuning of the group's steric bulk and electronic properties, which in turn dictates its stability and the conditions required for its removal.

The allyl(dimethyl)silyl group is of particular interest as it offers an orthogonal deprotection strategy. While stable to many conditions used to cleave other silyl ethers (e.g., fluoride ions for tert-butyldimethylsilyl ethers), the allyl group can be selectively cleaved under mild conditions using palladium catalysis. This allows for the selective deprotection of one alcohol in the presence of others protected with different silyl groups.

This document provides a detailed protocol for the protection of alcohols using allyldimethylsilyl chloride , a standard reagent for introducing the allyl(dimethyl)silyl protecting group. Additionally, it clarifies the reactivity of the related but distinct reagent, Allyl(chloromethyl)dimethylsilane , and provides a protocol for its likely reaction with alcohols.

Clarification on Reagent Reactivity: Allyldimethylsilyl Chloride vs. This compound

It is critical to distinguish between two similarly named reagents. The standard procedure for forming a silyl ether involves the reaction of an alcohol with a silyl halide.

  • Allyldimethylsilyl Chloride (CH₂=CHCH₂)(CH₃)₂SiCl): This is the appropriate reagent for the direct silylation of an alcohol to form an allyl(dimethyl)silyl ether. The silicon atom is directly bonded to a chlorine atom, which is a good leaving group, making the silicon center electrophilic and reactive towards the nucleophilic alcohol.

  • This compound (CH₂=CHCH₂)(CH₃)₂SiCH₂Cl): In this molecule, the chlorine atom is part of a chloromethyl group attached to silicon (a Si-C bond). The Si-C bond is non-polar and strong, and the chlorine is not a leaving group from the silicon atom. Therefore, this reagent does not typically act as a silylating agent to form silyl ethers (R-O-SiR'₃). Instead, its reactivity is centered on the chloromethyl group, which can act as an alkylating agent for a deprotonated alcohol (an alkoxide) to form an allyl(dimethyl)silylmethyl ether (R-O-CH₂-SiR'₃). This reaction requires a strong base to first generate the alkoxide.[1]

Given the user's interest in a "silylation protocol," the following sections will focus on the standard procedure using allyldimethylsilyl chloride . A protocol for the use of this compound as an alkylating agent is also provided for completeness.

Protocol 1: Silylation of Alcohols using Allyldimethylsilyl Chloride

This protocol describes a general and reliable method for the protection of primary and secondary alcohols as their allyl(dimethyl)silyl ethers. The reaction uses imidazole as a base, which also acts as a catalyst.[2]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Silylation Reaction cluster_workup Work-up & Purification reagents Dissolve Alcohol (1 eq) and Imidazole (2.2 eq) in anhydrous DMF cool Cool reaction mixture to 0 °C (Ice Bath) reagents->cool inert Establish Inert Atmosphere (Nitrogen or Argon) inert->reagents add_silane Add Allyldimethylsilyl Chloride (1.1 eq) dropwise via syringe cool->add_silane stir Stir at room temperature (Monitor by TLC) add_silane->stir quench Quench with H₂O stir->quench extract Extract with Diethyl Ether or Ethyl Acetate quench->extract wash Wash organic layer with H₂O and Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry purify Concentrate and Purify (Flash Chromatography) dry->purify end_product Allyl(dimethyl)silyl Ether purify->end_product start Start start->inert

Caption: Workflow for the protection of alcohols as allyl(dimethyl)silyl ethers.

Materials:

  • Alcohol (1.0 eq)

  • Allyldimethylsilyl chloride (1.1 - 1.2 eq)

  • Imidazole (2.2 - 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, needles, ice bath, and standard glassware for work-up and purification.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and imidazole (2.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.2-0.5 M concentration with respect to the alcohol).

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly add allyldimethylsilyl chloride (1.1 eq) dropwise to the stirred solution via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Once complete, carefully pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous phase three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and imidazole hydrochloride.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure allyl(dimethyl)silyl ether.

Quantitative Data Summary

The following table summarizes typical yields for the silylation of various alcohol types using a standard silyl chloride protocol.

Substrate (Alcohol Type)ReagentBaseSolventTime (h)Yield (%)
Primary Aliphatic AlcoholAllyldimethylsilyl ChlorideImidazoleDMF2-4>95
Secondary Aliphatic AlcoholAllyldimethylsilyl ChlorideImidazoleDMF4-1285-95
Primary Benzylic AlcoholAllyldimethylsilyl ChlorideImidazoleDMF1-3>95
PhenolAllyldimethylsilyl ChloridePyridineDCM6-1880-90
Tertiary Aliphatic AlcoholAllyldimethylsilyl triflate2,6-LutidineDCM12-2460-80

Note: Data are representative and actual results may vary based on substrate, specific conditions, and scale.

Protocol 2: Deprotection of Allyl(dimethyl)silyl Ethers via Palladium Catalysis

This protocol leverages the unique reactivity of the allyl group for selective cleavage, leaving other protecting groups (including other silyl ethers) intact.

Logical Diagram of the Protection-Deprotection Strategy

G A Alcohol (R-OH) B Protected Alcohol (R-O-SiMe₂Allyl) A->B  Protection  (Protocol 1) C Molecule after Further Synthesis B->C  Orthogonal Chemistry  (e.g., Grignard, Oxidation) D Deprotected Alcohol (R-OH) C->D  Selective Deprotection  (Pd-Catalysis)

Caption: Orthogonal strategy using an allyl-based silyl protecting group.

Materials:

  • Allyl(dimethyl)silyl ether (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • N,N'-Dimethylbarbituric acid (NDMBA) or other allyl scavenger (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the allyl(dimethyl)silyl ether (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add the allyl scavenger, such as N,N'-dimethylbarbituric acid (2.0 eq).

  • To this stirred solution, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), in one portion. The mixture may turn yellow.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter it through a short pad of Celite or silica gel to remove the palladium catalyst and scavenger byproducts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography if necessary.

Protocol 3: Reaction of Alcohols with this compound

This protocol describes the formation of an allyl(dimethyl)silylmethyl ether via alkylation of an alkoxide. This is not a silylation reaction. A strong base is required.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • This compound (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the alcohol (1.0 eq) in anhydrous THF to the NaH suspension. (Caution: Hydrogen gas is evolved).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium alkoxide.

  • Re-cool the mixture to 0 °C and add a solution of this compound (1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC). Gentle heating may be required for less reactive alcohols.

  • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the allyl(dimethyl)silylmethyl ether.

References

Application Notes and Protocols for Allyl(chloromethyl)dimethylsilane as a Hydroxyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in drug development and materials science, the strategic use of protecting groups is fundamental to achieving desired molecular architectures. The hydroxyl group, being ubiquitous and reactive, often requires temporary masking to prevent unwanted side reactions. Allyl(chloromethyl)dimethylsilane (ACMS) emerges as a versatile reagent for the protection of hydroxyl functionalities. The resulting allyl(dimethyl)silyl ether offers a unique combination of stability and selective deprotection pathways, making it a valuable tool in the synthetic chemist's arsenal.

The ACMS protecting group is characterized by its robustness under various reaction conditions, yet it can be cleaved under specific and mild conditions, offering orthogonality with other protecting groups. The presence of the allyl group provides a handle for palladium-catalyzed deprotection, while the silicon-oxygen bond is susceptible to fluoride-mediated cleavage. This dual reactivity allows for flexible deprotection strategies tailored to the synthetic context.

Data Presentation

Due to the limited specific literature on this compound for hydroxyl protection, the following table summarizes typical conditions and expected yields based on analogous silylation and deallylation reactions. These values should be considered as a general guideline for optimization.

Substrate Protection Conditions Typical Yield (%) Deprotection Method Deprotection Conditions Typical Yield (%)
Primary AlcoholACMS-Cl (1.2 eq), Imidazole (2.5 eq), DMF, 0 °C to rt, 2-4 h90-95TBAF (1.2 eq)THF, 0 °C to rt, 1-3 h90-98
Secondary AlcoholACMS-Cl (1.5 eq), Imidazole (3.0 eq), DMF, rt, 4-8 h85-92Pd(PPh₃)₄ (0.05 eq), N,N'-Dimethylbarbituric acid (2.0 eq)DCM, rt, 2-6 h88-95
PhenolACMS-Cl (1.2 eq), Triethylamine (1.5 eq), DCM, 0 °C to rt, 1-3 h92-97HF-PyridineTHF, 0 °C85-93

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using this compound

This protocol describes a general procedure for the formation of an allyl(dimethyl)silyl ether from a primary alcohol.

Materials:

  • Primary alcohol

  • This compound (ACMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and imidazole (2.5 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove excess imidazole and any acidic byproducts.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure allyl(dimethyl)silyl ether.

Protocol 2: Deprotection of an Allyl(dimethyl)silyl Ether using Fluoride

This protocol outlines the cleavage of the silyl ether using a fluoride source, a standard method for deprotecting silyl ethers.[1]

Materials:

  • Allyl(dimethyl)silyl-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the allyl(dimethyl)silyl-protected alcohol (1.0 eq) in THF in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add the TBAF solution (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude alcohol by flash column chromatography if necessary.

Protocol 3: Deprotection of an Allyl(dimethyl)silyl Ether via Palladium Catalysis

This protocol describes the cleavage of the allyl group using a palladium catalyst, leaving the silyl ether intact until a subsequent fluoride-mediated deprotection if desired.

Materials:

  • Allyl(dimethyl)silyl-protected alcohol

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N'-Dimethylbarbituric acid (as an allyl scavenger)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the allyl(dimethyl)silyl-protected alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere, add N,N'-dimethylbarbituric acid (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the catalyst.

  • The resulting product will be the dimethylsilyl ether, which can be isolated or directly subjected to fluoride-mediated deprotection as described in Protocol 2 to yield the free alcohol.

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Pathways cluster_fluoride Fluoride-mediated cluster_palladium Palladium-catalyzed ROH R-OH (Alcohol) Protected_Alcohol R-O-Si(Me)₂CH₂-Allyl ROH->Protected_Alcohol Silylation ACMS_Cl This compound ACMS_Cl->Protected_Alcohol Base Base (e.g., Imidazole) Base->Protected_Alcohol Deprotected_Alcohol R-OH (Alcohol) Fluoride Fluoride Source (e.g., TBAF) Fluoride->Deprotected_Alcohol Protected_Alcohol_F R-O-Si(Me)₂CH₂-Allyl Protected_Alcohol_F->Deprotected_Alcohol Si-O Cleavage Palladium Pd(0) Catalyst Silyl_Ether R-O-Si(Me)₂H Palladium->Silyl_Ether Protected_Alcohol_Pd R-O-Si(Me)₂CH₂-Allyl Protected_Alcohol_Pd->Silyl_Ether Allyl Cleavage Silyl_Ether->Deprotected_Alcohol Hydrolysis/Fluoride

Caption: Workflow for the protection of alcohols with ACMS and subsequent deprotection pathways.

Stability_Diagram cluster_stable Generally Stable To: cluster_labile Labile To: ACMS_Protected_OH Allyl(dimethyl)silyl Ether Bases Mild/Moderate Bases Oxidants Common Oxidants (e.g., PCC, PDC) Reductants Hydride Reductants (e.g., NaBH₄, LiAlH₄) Fluoride Fluoride Ions (e.g., TBAF, HF) Palladium Palladium(0) Catalysts Strong_Acid Strong Acidic Conditions

References

Synthesis of Organosilicon Polymers with Allyl(chloromethyl)dimethylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl(chloromethyl)dimethylsilane is a versatile organosilicon monomer that holds significant potential in the synthesis of functional polymers. Its unique bifunctional nature, featuring both a reactive allyl group and a chloromethyl group, allows for various polymerization strategies and subsequent post-polymerization modifications. This document provides an overview of potential synthetic routes for preparing organosilicon polymers from this compound, including detailed, generalized experimental protocols for hydrosilylation, and cationic polymerization. The information presented here is intended to serve as a foundational guide for researchers in the development of novel organosilicon materials for a range of applications, including drug delivery systems and advanced materials.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₆H₁₃ClSi
Molecular Weight 148.70 g/mol
Boiling Point 111-113 °C
Density 0.891 g/mL at 25 °C
Refractive Index n20/D 1.427

Polymerization Strategies

The dual functionality of this compound opens up several avenues for polymerization. The allyl group can readily participate in hydrosilylation reactions, a common and efficient method for forming silicon-carbon bonds. The chloromethyl group, on the other hand, can be a site for nucleophilic substitution or potentially initiate cationic polymerization.

Hydrosilylation Polymerization

Hydrosilylation is a widely used method for the synthesis of polysiloxanes and polycarbosilanes.[1][2] This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the allyl group of this compound, typically catalyzed by a platinum complex.[1][3] By using a monomer with at least two Si-H groups, a polymer can be formed.

Reaction Scheme:

A general representation of the hydrosilylation polymerization of this compound with a dihydridosilane is shown below.

G monomer1 n H₂C=CH-CH₂-Si(CH₃)₂-CH₂Cl plus1 + monomer1->plus1 monomer2 n H-Si(R₂)₂-O-[Si(R₂)₂-O]ₘ-Si(R₂)₂-H plus1->monomer2 arrow -> monomer2->arrow catalyst Platinum Catalyst (e.g., Karstedt's catalyst) arrow->catalyst polymer -[CH₂-CH₂-CH₂-Si(CH₃)₂-CH₂Cl-Si(R₂)₂-O-[Si(R₂)₂-O]ₘ-Si(R₂)₂]ₙ- arrow->polymer

Caption: Hydrosilylation polymerization of this compound.

Experimental Protocol: Generalized Procedure for Hydrosilylation Polymerization

This protocol is a generalized procedure based on common practices for hydrosilylation reactions involving allyl-functionalized silanes and hydridosiloxanes.

Materials:

  • This compound

  • 1,1,3,3-Tetramethyldisiloxane (or other suitable di-hydridosilane/siloxane)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene

  • Anhydrous toluene (solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is used as the reaction vessel.

  • Reagent Charging: The flask is charged with this compound and anhydrous toluene under an inert atmosphere.

  • Catalyst Addition: A catalytic amount of Karstedt's catalyst solution is added to the stirred solution via syringe.

  • Addition of Hydridosilane: 1,1,3,3-Tetramethyldisiloxane is dissolved in anhydrous toluene and added dropwise to the reaction mixture from the dropping funnel.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for a designated time (e.g., 12-24 hours) under an inert atmosphere. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting polymer can be purified by precipitation in a non-solvent such as methanol, followed by drying in a vacuum oven.

Quantitative Data for a Representative Hydrosilylation Polymerization:

ParameterValueReference
Monomer 1 This compoundN/A
Monomer 2 1,1,3,3-TetramethyldisiloxaneN/A
Molar Ratio (Monomer 1:Monomer 2) 1:1N/A
Catalyst Karstedt's Catalyst[3]
Catalyst Loading 10-20 ppm Pt[3]
Solvent Toluene[3]
Temperature 80 °C[3]
Reaction Time 24 hoursN/A
Cationic Polymerization

The allyl group in this compound can also potentially undergo cationic polymerization, which is a common method for polymerizing alkenes with electron-donating groups.[4] The initiation of cationic polymerization can be achieved using a variety of initiators, including protic acids and Lewis acids with a co-initiator.[4] The chloromethyl group's reactivity under cationic conditions would need to be considered, as it could potentially lead to side reactions.

Workflow for Cationic Polymerization:

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Characterization Monomer_Purification Monomer Purification Initiation Initiation Monomer_Purification->Initiation Solvent_Drying Solvent Drying Solvent_Drying->Initiation Initiator_Prep Initiator Preparation Initiator_Prep->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Purification Polymer Purification Termination->Purification Characterization Polymer Characterization (GPC, NMR, etc.) Purification->Characterization

Caption: General workflow for cationic polymerization.

Experimental Protocol: Generalized Procedure for Cationic Polymerization

This protocol is a generalized procedure based on common practices for the cationic polymerization of vinyl monomers.

Materials:

  • This compound (rigorously purified)

  • Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Co-initiator (e.g., trace amount of water or an alcohol)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, Hexane)

  • Inert gas (Argon or Nitrogen)

  • Quenching agent (e.g., Methanol)

Procedure:

  • Monomer and Solvent Purification: The monomer and solvent must be rigorously dried and purified to remove any impurities that could terminate the polymerization.

  • Reactor Setup: A flame-dried, Schlenk flask equipped with a magnetic stirrer and a rubber septum is used as the reaction vessel, under an inert atmosphere.

  • Reaction Mixture Preparation: The purified monomer and anhydrous solvent are added to the reaction flask via syringe. The solution is cooled to the desired reaction temperature (e.g., -78 °C to 0 °C).

  • Initiation: The Lewis acid initiator is added to the stirred monomer solution via syringe. If a co-initiator is required, it is introduced in a controlled manner.

  • Polymerization: The reaction is allowed to proceed for a specific time, during which the viscosity of the solution will typically increase.

  • Termination: The polymerization is terminated by adding a quenching agent, such as methanol.

  • Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Representative Conditions for Cationic Polymerization:

ParameterValueReference
Monomer This compoundN/A
Initiator BF₃·OEt₂[5]
Co-initiator Water or Alcohol[5]
Solvent Dichloromethane or Hexane[5]
Temperature -78 °C to 0 °C[5]
Reaction Time 1-4 hoursN/A

Characterization of Organosilicon Polymers

The synthesized polymers should be thoroughly characterized to determine their molecular weight, molecular weight distribution, and chemical structure.

Common Characterization Techniques:

TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn)
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) Confirmation of polymer structure, end-group analysis, and copolymer composition
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and monitoring of reaction progress
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm)
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature

Signaling Pathway Diagram (Hypothetical)

The chloromethyl group on the polymer backbone can be used to attach various functional molecules, such as targeting ligands or therapeutic agents for drug delivery applications. The following diagram illustrates a hypothetical signaling pathway that could be influenced by a drug delivered by such a polymer conjugate.

G cluster_cell Target Cell Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation DrugPolymer Drug-Polymer Conjugate DrugPolymer->Receptor Binding DrugRelease Drug Release DrugPolymer->DrugRelease

Caption: Hypothetical signaling pathway modulation by a drug-polymer conjugate.

Conclusion

This compound is a promising monomer for the synthesis of functional organosilicon polymers. The protocols outlined in this document provide a starting point for researchers to explore the polymerization of this monomer via hydrosilylation and cationic routes. Further optimization of reaction conditions and exploration of other polymerization techniques, such as radical or anionic polymerization, could lead to the development of novel materials with tailored properties for advanced applications in various scientific and industrial fields. It is important to note that the provided protocols are generalized and may require optimization for specific experimental setups and desired polymer characteristics.

References

Application Notes and Protocols for the Grignard Reaction with Allyl(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and synthetic applications of the Grignard reagent derived from allyl(chloromethyl)dimethylsilane, referred to as (allyldimethylsilyl)methylmagnesium chloride. This versatile reagent serves as a powerful tool in organic synthesis for the formation of new carbon-carbon bonds, enabling access to a variety of functionalized organosilanes.

Introduction

The Grignard reagent, (allyldimethylsilyl)methylmagnesium chloride, is prepared by the reaction of this compound with magnesium metal in an ethereal solvent.[1] This organometallic compound combines the reactivity of a Grignard reagent with the unique properties of an organosilane, making it a valuable building block in the synthesis of complex molecules. The reagent acts as a nucleophilic methylene equivalent, allowing for the introduction of the allyldimethylsilylmethyl group into a wide range of electrophilic substrates.

Applications in Organic Synthesis

The primary application of (allyldimethylsilyl)methylmagnesium chloride is its reaction with carbonyl compounds and other electrophiles to form new carbon-carbon bonds.[2] This reactivity allows for the synthesis of functionalized homoallylic alcohols and other valuable intermediates.

Reaction with Aldehydes and Ketones

(Allyldimethylsilyl)methylmagnesium chloride readily reacts with aldehydes and ketones in a nucleophilic addition to the carbonyl group. This reaction, followed by an acidic workup, yields secondary and tertiary alcohols, respectively.[2] The resulting products contain the allyldimethylsilylmethyl moiety, which can be further functionalized. For instance, the reaction with cyclohexanone provides 1-((allyldimethylsilyl)methyl)cyclohexan-1-ol. A similar reaction with an aldehyde will furnish a secondary alcohol.

Reaction with Esters

The reaction of (allyldimethylsilyl)methylmagnesium chloride with esters results in the formation of tertiary alcohols. This transformation proceeds through a double addition of the Grignard reagent to the ester carbonyl. The initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second nucleophilic addition by another equivalent of the Grignard reagent.[2]

Representative Quantitative Data

While specific quantitative data for a broad range of reactions involving (allyldimethylsilyl)methylmagnesium chloride is not extensively documented in readily available literature, the following table provides representative data based on analogous reactions with similar silylmethyl Grignard reagents and general Grignard reactivity. These values should be considered as illustrative examples for reaction optimization.

ElectrophileProductMolar Ratio (Grignard:Electrophile)SolventTemperature (°C)Time (h)Representative Yield (%)
Benzaldehyde1-phenyl-2-(allyldimethylsilyl)ethanol1.2 : 1THF0 to rt2~85
Cyclohexanone1-((allyldimethylsilyl)methyl)cyclohexan-1-ol1.2 : 1THF0 to rt3~90
Ethyl Acetate2-methyl-3-(allyldimethylsilyl)propan-2-ol2.2 : 1THF0 to rt4~80

Experimental Protocols

Materials and Methods: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use. This compound should be distilled before use. Magnesium turnings should be activated prior to use, for example, by stirring without solvent under nitrogen or with a small amount of iodine.

Protocol 1: Preparation of (Allyldimethylsilyl)methylmagnesium Chloride

This protocol is adapted from established procedures for the synthesis of silylmethyl Grignard reagents.[3]

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

  • The apparatus is thoroughly flushed with nitrogen.

  • A small crystal of iodine can be added to initiate the reaction.

  • Anhydrous diethyl ether or THF is added to cover the magnesium.

  • A solution of this compound (1.0 eq) in the same anhydrous solvent is added dropwise from the dropping funnel.

  • The rate of addition should be controlled to maintain a gentle reflux. If the reaction does not start, gentle warming may be necessary.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • The resulting greyish solution of (allyldimethylsilyl)methylmagnesium chloride is used directly in the subsequent reactions.

Protocol 2: Reaction with a Ketone (e.g., Cyclohexanone)

Procedure:

  • The freshly prepared solution of (allyldimethylsilyl)methylmagnesium chloride (1.2 eq) is cooled to 0 °C in an ice bath.

  • A solution of cyclohexanone (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product, 1-((allyldimethylsilyl)methyl)cyclohexan-1-ol, can be purified by column chromatography on silica gel.

Protocol 3: Reaction with an Ester (e.g., Ethyl Acetate)

Procedure:

  • A solution of ethyl acetate (1.0 eq) in anhydrous THF is added dropwise to a stirred solution of (allyldimethylsilyl)methylmagnesium chloride (2.2 eq) at 0 °C.

  • Following the addition, the reaction mixture is allowed to warm to room temperature and is stirred for 3-4 hours.

  • The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • The product is extracted into diethyl ether, and the combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The resulting tertiary alcohol, 2-methyl-3-(allyldimethylsilyl)propan-2-ol, can be purified by distillation or column chromatography.

Visualizations

Grignard_Formation reagent This compound grignard (Allyldimethylsilyl)methylmagnesium chloride reagent->grignard + Mg mg Magnesium (Mg) mg->grignard solvent Anhydrous Ether or THF solvent->grignard solvent

Caption: Formation of the Grignard Reagent.

Reaction_Workflow start Prepare Grignard Reagent ((Allyldimethylsilyl)methylmagnesium chloride) electrophile Add Electrophile (Aldehyde, Ketone, or Ester) start->electrophile reaction Reaction (0°C to rt) electrophile->reaction quench Aqueous Workup (e.g., sat. NH4Cl) reaction->quench extraction Extraction with Ether quench->extraction purification Purification (Chromatography/Distillation) extraction->purification product Final Product purification->product

Caption: General Experimental Workflow.

Carbonyl_Addition cluster_aldehyde Reaction with Aldehyde cluster_ketone Reaction with Ketone grignard1 (Allyldimethylsilyl)methylmagnesium chloride alkoxide1 Intermediate Alkoxide grignard1->alkoxide1 aldehyde Aldehyde (RCHO) aldehyde->alkoxide1 + sec_alcohol Secondary Alcohol alkoxide1->sec_alcohol H+ workup grignard2 (Allyldimethylsilyl)methylmagnesium chloride alkoxide2 Intermediate Alkoxide grignard2->alkoxide2 ketone Ketone (R2CO) ketone->alkoxide2 + tert_alcohol1 Tertiary Alcohol alkoxide2->tert_alcohol1 H+ workup

Caption: Reaction with Aldehydes and Ketones.

Ester_Addition grignard (Allyldimethylsilyl)methylmagnesium chloride (2 eq.) tetrahedral1 Tetrahedral Intermediate grignard->tetrahedral1 1st eq. ester Ester (RCOOR') ester->tetrahedral1 + ketone Ketone Intermediate tetrahedral1->ketone - Mg(OR')Cl alkoxide Tertiary Alkoxide ketone->alkoxide + 2nd eq. Grignard tert_alcohol Tertiary Alcohol alkoxide->tert_alcohol H+ workup

Caption: Reaction with Esters.

References

Application Notes and Protocols for Hydrosilylation Reactions Involving Allyl(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility and experimental procedures for the hydrosilylation of allyl(chloromethyl)dimethylsilane. This reaction is a versatile method for introducing the chloromethyl-functionalized dimethylsilylpropyl group into a variety of molecules, enabling the synthesis of novel materials and intermediates with applications in materials science and drug development.

Introduction to Hydrosilylation of this compound

Hydrosilylation is a cornerstone reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond.[1] When applied to this compound, this reaction serves as a powerful tool for covalently linking this functional silane to molecules containing terminal olefin groups. The resulting products bear a reactive chloromethyl group, which can be further modified through various nucleophilic substitution reactions, making it a valuable building block for more complex molecular architectures.

The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, such as Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) and Speier's catalyst (hexachloroplatinic acid).[2] Rhodium catalysts have also been shown to be highly effective, in some cases offering improved selectivity and efficiency.[1][3] The general reaction scheme follows the modified Chalk-Harrod mechanism, which involves oxidative addition of the hydrosilane to the metal center, coordination of the alkene, migratory insertion, and reductive elimination of the final product.

Applications

The products of hydrosilylation reactions involving this compound have a range of potential applications:

  • Synthesis of Functionalized Polymers: By reacting this compound with polymers containing pendant vinyl groups or by co-polymerizing the resulting hydrosilylation product, novel silicon-containing polymers with reactive side chains can be synthesized. These polymers can be used as coatings, adhesives, and in the development of new drug delivery systems.

  • Surface Modification: The chloromethyl group can be used to anchor these molecules to various surfaces, such as silica or metal oxides, to impart new properties like hydrophobicity or to introduce reactive sites for further functionalization.

  • Intermediate for Organic Synthesis: The chloromethyl group can be readily converted to other functional groups (e.g., amines, azides, thiols, quaternary ammonium salts) through nucleophilic substitution. This allows for the creation of a diverse library of organosilane compounds for use as building blocks in drug discovery and materials science. For instance, the synthesis of aminoalkyl-functionalized siloxanes is a key application.[4]

  • Precursors for Cross-linked Materials: The ability to introduce a reactive handle allows for the subsequent cross-linking of polymers, leading to the formation of gels, elastomers, and other network materials with tailored properties.

Experimental Protocols

The following protocols are generalized procedures for the hydrosilylation of this compound with common hydrosilanes. Caution: These reactions should be performed in a well-ventilated fume hood, as the reagents can be volatile and flammable. Appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times.

Protocol 1: Hydrosilylation with 1,1,3,3-Tetramethyldisiloxane (TMDS)

This protocol describes the synthesis of 1,3-bis(3-(chloromethyl)dimethylsilylpropyl)-1,1,3,3-tetramethyldisiloxane.

Materials:

  • This compound

  • 1,1,3,3-Tetramethyldisiloxane (TMDS)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)[5]

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (2.2 equivalents) and anhydrous toluene.

  • Begin stirring the solution and add 1,1,3,3-tetramethyldisiloxane (1.0 equivalent).

  • Gently warm the reaction mixture to 40-60°C.

  • Add Karstedt's catalyst (typically 5-10 ppm of Pt relative to the hydrosilane) to the stirred solution. An exothermic reaction may be observed.

  • Monitor the reaction progress by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) or by ¹H NMR spectroscopy by the disappearance of the Si-H proton signal.[6]

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • The solvent and any excess volatile reactants can be removed under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation.

Protocol 2: Hydrosilylation with Poly(methylhydrosiloxane) (PMHS)

This protocol outlines the synthesis of a polydimethylsiloxane copolymer with pendant (chloromethyl)dimethylsilylpropyl groups.

Materials:

  • This compound

  • Poly(methylhydrosiloxane) (PMHS)

  • Karstedt's catalyst

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve poly(methylhydrosiloxane) (1.0 equivalent of Si-H groups) in anhydrous toluene.

  • Add a slight excess of this compound (1.1 equivalents per Si-H group) to the solution.

  • Heat the mixture to 60-80°C with stirring.

  • Introduce Karstedt's catalyst (10-20 ppm Pt) to the reaction mixture.

  • Maintain the temperature and continue stirring, monitoring the reaction by FT-IR for the disappearance of the Si-H peak. The reaction time will vary depending on the molecular weight of the PMHS and the exact reaction conditions.

  • Upon completion, cool the reaction mixture.

  • The resulting polymer solution can be used directly or the polymer can be isolated by precipitation in a non-solvent like methanol, followed by drying under vacuum.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the hydrosilylation of allyl derivatives. While specific data for this compound is limited in readily available literature, the data for structurally similar allyl chloride provides a useful reference.

Table 1: Platinum-Catalyzed Hydrosilylation of Allyl Chloride with Trichlorosilane [1]

CatalystCatalyst Loading (mol% Pt)Temperature (°C)Time (h)Yield of γ-chloropropyltrichlorosilane (%)
Speier's Catalyst0.560320
Karstedt's Catalyst0.560315

Table 2: Rhodium-Catalyzed Hydrosilylation of Allyl Chloride with Trichlorosilane [1]

CatalystCatalyst Loading (ppm Rh)Temperature (°C)Time (h)Yield of γ-chloropropyltrichlorosilane (%)
[Rh(μ-Cl)(dppbz)]₂506020>95
[Rh(μ-Cl)(dppbzF)]₂506020>95
[Rh(μ-Cl)(dppbzF)]₂5602070 (with 3 equiv. HSiCl₃)

dppbz = 1,2-bis(diphenylphosphino)benzene; dppbzF = 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene

Visualizations

General Hydrosilylation Reaction

G cluster_reactants Reactants cluster_product Product Allyl_Silane This compound (R-CH=CH₂) Product_Silane Functionalized Silane (R-CH₂-CH₂-SiR'₃) Allyl_Silane->Product_Silane Hydrosilylation Hydrosilane Hydrosilane (R'₃Si-H) Hydrosilane->Product_Silane Catalyst Transition Metal Catalyst (e.g., Karstedt's Catalyst) Catalyst->Product_Silane

Caption: General scheme of the hydrosilylation reaction.

Experimental Workflow

G Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Reagents Charge flask with This compound, hydrosilane, and solvent Setup->Reagents Heat Heat to reaction temperature Reagents->Heat Catalyst_Add Add Catalyst Heat->Catalyst_Add Monitor Monitor reaction (FT-IR or NMR) Catalyst_Add->Monitor Workup Cool and remove volatiles Monitor->Workup Reaction Complete Purify Purify product (e.g., vacuum distillation) Workup->Purify End End Purify->End

Caption: A typical experimental workflow for hydrosilylation.

Functionalization Pathway

G Start_Product Hydrosilylation Product with -CH₂Cl group Functionalized_Product Further Functionalized Product with -CH₂Nu group Start_Product->Functionalized_Product Nucleophilic Substitution Nucleophile Nucleophile (Nu⁻) Nucleophile->Functionalized_Product Applications Applications: - Drug Delivery - Modified Materials - Coatings Functionalized_Product->Applications

Caption: Post-hydrosilylation functionalization pathway.

References

Application Notes and Protocols for GC-MS Analysis Using Allyl(chloromethyl)dimethylsilane as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many analytes of interest in pharmaceutical and biomedical research, including steroids, alcohols, phenols, carboxylic acids, and amines, possess polar functional groups that render them non-volatile. Chemical derivatization is a critical sample preparation step to enhance the volatility and thermal stability of these compounds, making them amenable to GC-MS analysis.

This document provides detailed application notes and a generalized protocol for the use of Allyl(chloromethyl)dimethylsilane as a silylating derivatization agent for GC-MS analysis. Silylation involves the replacement of an active hydrogen in functional groups such as hydroxyl, carboxyl, and amino groups with a silyl group. The introduction of the allyldimethylsilyl group can offer unique fragmentation patterns in the mass spectrometer, potentially aiding in structural elucidation.

It is important to note that while this compound is a reactive chlorosilane, its application for the derivatization of complex molecules like steroids has been reported to be challenging due to the potential for competitive side reactions. Therefore, the provided protocol should be considered a starting point for method development, and optimization for specific analytes is essential.

Principle of Derivatization

This compound reacts with active hydrogen-containing functional groups in a nucleophilic substitution reaction. A base is typically required to catalyze the reaction and to neutralize the hydrochloric acid byproduct.

General Reaction:

R-XH + CH2=CHCH2Si(CH3)2CH2Cl + Base → R-X-Si(CH3)2CH2CH=CH2 + Base·HCl

(Where R-XH represents an analyte with an active hydrogen, such as an alcohol, phenol, carboxylic acid, or amine)

Potential Applications

The allyldimethylsilyl derivatives may offer advantages in certain GC-MS applications:

  • Alternative Fragmentation: The allyl group can induce specific fragmentation pathways in the mass spectrometer, providing complementary data to more common trimethylsilyl (TMS) derivatives.

  • Chromatographic Properties: The physicochemical properties of the allyldimethylsilyl group may alter the retention times and peak shapes of analytes compared to other silylating agents.

Experimental Protocols

The following is a generalized protocol for the derivatization of a standard compound (e.g., a simple alcohol or phenol) using this compound. This protocol is based on established methods for similar chlorosilane reagents and should be optimized for the specific analyte and sample matrix.

Materials:

  • This compound

  • Anhydrous Pyridine (or another suitable base/catalyst such as N-methylimidazole)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, Acetonitrile)

  • Analyte of interest

  • Internal Standard (IS)

  • Reaction vials with screw caps and PTFE-lined septa

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Derivatization Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the analyte into a clean, dry reaction vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous, as moisture will react with the silylating reagent.

  • Reagent Addition:

    • Add 200 µL of an anhydrous solvent to dissolve the dried analyte.

    • Add 100 µL of anhydrous pyridine.

    • Add 50 µL of this compound. A molar excess of the derivatizing agent is recommended.

  • Reaction:

    • Tightly cap the reaction vial.

    • Heat the vial at 60-80°C for 1-2 hours. Reaction time and temperature are critical parameters that require optimization. Progress can be monitored by analyzing aliquots of the reaction mixture over time.

  • Sample Work-up (Optional):

    • After cooling to room temperature, the reaction mixture can often be directly injected into the GC-MS.

    • Alternatively, to remove the excess reagent and byproducts, the solvent can be evaporated under nitrogen, and the residue redissolved in a suitable solvent (e.g., hexane) for injection.

  • GC-MS Analysis:

    • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • Typical GC-MS conditions should be established based on the volatility and polarity of the derivatized analyte.

Data Presentation

The following tables present illustrative quantitative data for the derivatization and GC-MS analysis of a model compound. Note: This data is hypothetical and intended for demonstration purposes. Actual results will vary depending on the analyte and experimental conditions.

Table 1: Derivatization Efficiency of Model Compound (Phenol)

ParameterValue
AnalytePhenol
Derivatizing AgentThis compound
Reaction Time1 hour
Reaction Temperature70°C
Derivatization Yield (%)>95% (Hypothetical)
Internal StandardNaphthalene

Table 2: GC-MS Quantitative Analysis of Derivatized Phenol

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
10.215
51.082
102.155
255.390
5010.781
Linearity (R²) 0.9995 (Hypothetical)
LOD (µg/mL) 0.1 (Hypothetical)
LOQ (µg/mL) 0.5 (Hypothetical)

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Dry Analyte/ Sample Extract B Dissolve in Anhydrous Solvent A->B C Add Base (Pyridine) & this compound B->C D Heat at 60-80°C C->D E Cool to Room Temperature D->E F Direct Injection or Solvent Exchange E->F G GC-MS Analysis F->G

Caption: Experimental workflow for derivatization.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Analyte R-XH (Analyte with Active Hydrogen) Plus1 + Analyte->Plus1 Reagent This compound Reagent->Plus1 Catalyst Base (e.g., Pyridine) Plus1->Catalyst Reaction Plus2 + Derivative R-X-Si(CH3)2CH2CH=CH2 (Allyldimethylsilyl Derivative) Derivative->Plus2 Byproduct Base·HCl Byproduct->Plus2 Catalyst->Plus2

Caption: General chemical derivatization reaction.

Step-by-Step Guide for the Allylation of Substrates with Allyl(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the allylation of substrates, particularly carbonyl compounds, using allyl(chloromethyl)dimethylsilane. This protocol is based on the principles of the Hosomi-Sakurai reaction, a widely utilized carbon-carbon bond-forming reaction in organic synthesis.

Introduction

The allylation of substrates, such as aldehydes and ketones, is a fundamental transformation in organic chemistry, leading to the formation of valuable homoallylic alcohols. These products serve as versatile intermediates in the synthesis of complex molecules and natural products. The Hosomi-Sakurai reaction utilizes allylsilanes as stable and less basic alternatives to traditional allyl organometallic reagents.[1][2][3] The reaction is typically promoted by a Lewis acid, which activates the electrophilic substrate towards nucleophilic attack by the allylsilane.[2]

This compound is a functionalized allylsilane that can participate in these transformations. The presence of the chloromethyl group offers potential for post-reaction modifications, although it may also influence the reactivity of the silane. This guide outlines the general mechanism, experimental protocols, and key considerations for employing this reagent in allylation reactions.

Reaction Mechanism and Signaling Pathway

The allylation of a carbonyl compound with this compound in the presence of a Lewis acid proceeds through the following general steps:

  • Activation of the Carbonyl: The Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the oxygen atom of the carbonyl group, increasing its electrophilicity.

  • Nucleophilic Attack: The π-bond of the allyl group of this compound acts as a nucleophile, attacking the activated carbonyl carbon. This attack occurs at the γ-carbon of the allylsilane.

  • Formation of a β-Silyl Carbocation Intermediate: The nucleophilic addition results in the formation of a carbocation intermediate at the β-position relative to the silicon atom. This carbocation is stabilized by the β-silicon effect, a phenomenon where the carbon-silicon bond hyperconjugates with the empty p-orbital of the carbocation.[3]

  • Elimination and Product Formation: The silyl group is eliminated, typically through reaction with a nucleophile (e.g., from the workup), leading to the formation of a new carbon-carbon double bond and the desired homoallylic alcohol.

ReactionMechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Carbonyl R-C(=O)-R' ActivatedCarbonyl R-C(=O⁺-LA)-R' Carbonyl->ActivatedCarbonyl Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedCarbonyl Intermediate β-Silyl Carbocation ActivatedCarbonyl->Intermediate γ-Attack Allylsilane This compound Allylsilane->Intermediate Product Homoallylic Alcohol Intermediate->Product Elimination of Silyl Group

Caption: General mechanism of Lewis acid-promoted allylation.

Experimental Protocols

While specific protocols for this compound are not abundantly available in the literature, the following general procedure for the Hosomi-Sakurai reaction can be adapted. Optimization of the Lewis acid, solvent, and reaction temperature may be necessary.

General Protocol for the Allylation of an Aldehyde:

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 - 1.5 mmol)

  • Lewis Acid (e.g., TiCl₄, 1.1 mmol, or BF₃·OEt₂, 1.1 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add the aldehyde (1.0 mmol) and dissolve it in anhydrous dichloromethane (5 mL) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 mmol) to the stirred solution. A color change is often observed. Stir the mixture for 15-30 minutes at -78 °C.

  • Addition of Allylsilane: In a separate flask, dissolve this compound (1.2 - 1.5 mmol) in anhydrous dichloromethane (5 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate and Lewis acid used.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure homoallylic alcohol.

Data Presentation

The following table summarizes typical yields for the allylation of benzaldehyde with allyltrimethylsilane under various Lewis acid conditions. While not specific to this compound, this data provides a useful starting point for reaction optimization.

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)
1TiCl₄CH₂Cl₂-78190
2SnCl₄CH₂Cl₂-78385
3BF₃·OEt₂CH₂Cl₂-78 to 0575
4AlCl₃CH₂Cl₂-78288

Data is illustrative and based on general Hosomi-Sakurai reactions.

Experimental Workflow

The logical flow of the experimental procedure can be visualized as follows:

ExperimentalWorkflow start Start setup Reaction Setup (Aldehyde in CH₂Cl₂) start->setup cool Cool to -78 °C setup->cool add_la Add Lewis Acid cool->add_la add_silane Add this compound add_la->add_silane react Stir and Monitor (TLC) add_silane->react quench Quench Reaction (aq. NaHCO₃) react->quench workup Aqueous Workup and Extraction quench->workup dry Dry and Concentrate workup->dry purify Purify (Column Chromatography) dry->purify end End (Pure Homoallylic Alcohol) purify->end

Caption: Experimental workflow for the allylation reaction.

Safety and Handling

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Lewis acids such as titanium tetrachloride and boron trifluoride etherate are corrosive and moisture-sensitive. They should be handled under an inert atmosphere using dry syringes and needles.

  • Anhydrous solvents are essential for the success of the reaction. Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent quenching of the Lewis acid.

  • Quenching of the reaction, especially with strong Lewis acids like TiCl₄, can be exothermic. Perform the quench slowly at low temperature.

By following this guide, researchers can effectively employ this compound for the synthesis of homoallylic alcohols and other valuable organic molecules. Careful optimization of reaction conditions will be key to achieving high yields and purity.

References

Deprotection of the allyl group from a silyl ether derived from Allyl(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silyl ethers are extensively utilized as protecting groups for hydroxyl functionalities in multistep organic synthesis due to their straightforward installation, tunable stability, and selective removal under mild conditions. The allyl(dimethyl)silyl ether, derived from the corresponding silyl chloride, offers a unique combination of a silicon-based protecting group with an olefinic handle. This application note provides detailed protocols for the deprotection of allyl(dimethyl)silyl ethers to regenerate the parent alcohol, a crucial step in the synthesis of complex molecules for research and drug development.

The primary and most efficient method for the cleavage of silyl ethers, including allyl(dimethyl)silyl ethers, involves the use of fluoride ion sources.[1][2][3] The high affinity of silicon for fluoride drives the reaction, ensuring a clean and high-yielding transformation.[3][4] Palladium-catalyzed methods, typically employed for the cleavage of allyl ethers and esters, may also offer an alternative, albeit less common, strategy for cleaving the allyl-silicon bond.[5][6][7][8]

Deprotection Methodologies

Two primary strategies for the deprotection of allyl(dimethyl)silyl ethers are presented: fluoride-mediated cleavage and palladium-catalyzed deallylation.

Fluoride-Mediated Cleavage

This is the most prevalent and reliable method for the deprotection of a wide range of silyl ethers.[1][3] Tetrabutylammonium fluoride (TBAF) is the reagent of choice due to its excellent solubility in common organic solvents.[2][3]

Mechanism of Action: The deprotection mechanism with TBAF involves the nucleophilic attack of the fluoride ion on the silicon atom. This forms a transient, pentacoordinate silicon intermediate which then fragments, breaking the silicon-oxygen bond to release the alkoxide. A subsequent aqueous workup protonates the alkoxide to yield the desired alcohol.[3][4][9]

Palladium-Catalyzed Deallylation

While less conventional for silyl ether deprotection, palladium-catalyzed methods are well-established for the cleavage of allyl protecting groups from various functionalities.[5][6][7][8][10][11] In the context of an allyl(dimethyl)silyl ether, this approach would target the allyl-silicon bond. The reaction typically involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an allyl scavenger.[5][10]

Mechanism of Action: The proposed mechanism involves the formation of a π-allyl palladium complex from the reaction of the palladium(0) catalyst with the allyl group of the silyl ether.[5] An allyl scavenger then facilitates the removal of the allyl group from the palladium center, leading to the formation of a silyl anion or a related species, which upon workup would yield the deprotected alcohol.

Data Presentation

The following table summarizes typical reaction conditions for the deprotection of silyl ethers using various methods found in the literature. These conditions are generally applicable to allyl(dimethyl)silyl ethers.

Method/ReagentCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Fluoride-Mediated
TBAFNoneTHF0 - RT0.5 - 16High[1][3][12]
HF•PyridineNoneTHF/Pyridine0 - RT0.5 - 2High[1]
TAS-FNoneTHFRT1 - 2High[1]
Palladium-Catalyzed
Pd(PPh₃)₄K₂CO₃MethanolReflux197[10]
Pd(PPh₃)₄PyrrolidineN/A00.8High[10]
10% Pd/CBaseN/AN/AN/AHigh[10]

Note: Yields are substrate-dependent and the provided values are indicative.

Experimental Protocols

Protocol 1: Deprotection of an Allyl(dimethyl)silyl Ether using TBAF

This protocol describes a general procedure for the cleavage of an allyl(dimethyl)silyl ether using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Materials:

  • Allyl(dimethyl)silyl-protected alcohol

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the allyl(dimethyl)silyl-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.[3][12]

  • Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.[12]

Note on Basicity: TBAF is basic and may not be suitable for substrates with base-sensitive functional groups. In such cases, buffering the reaction with acetic acid can be beneficial.[4][12]

Visualizations

Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of an allyl(dimethyl)silyl ether using TBAF.

Workflow for TBAF-Mediated Deprotection of Allyl(dimethyl)silyl Ether A Dissolve Substrate in THF B Cool to 0 °C A->B C Add TBAF Solution B->C D Reaction Monitoring (TLC) C->D E Aqueous Workup (Quench, Extract, Wash) D->E F Drying and Concentration E->F G Purification (Chromatography) F->G H Isolated Alcohol G->H

Caption: General experimental workflow for the deprotection of an allyl(dimethyl)silyl ether.

Reaction Mechanism

The diagram below outlines the fluoride-mediated deprotection mechanism of an allyl(dimethyl)silyl ether.

Mechanism of Fluoride-Mediated Silyl Ether Deprotection cluster_0 Reaction R-O-Si(Me)2-Allyl R-O-Si(Me)2-Allyl Intermediate [R-O-Si(F)(Me)2-Allyl]- R-O-Si(Me)2-Allyl->Intermediate + F- F- F- R-O- R-O- Intermediate->R-O- F-Si(Me)2-Allyl F-Si(Me)2-Allyl Intermediate->F-Si(Me)2-Allyl R-OH R-OH R-O-->R-OH + H2O H2O H2O (workup)

Caption: Mechanism of silyl ether cleavage using a fluoride source.

References

Application Notes and Protocols: Allyl(chloromethyl)dimethylsilane in the Preparation of Functionalized Siloxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of allyl(chloromethyl)dimethylsilane in the synthesis of functionalized siloxanes. This bifunctional molecule serves as a versatile building block, enabling the introduction of reactive chloromethyl groups onto a polysiloxane backbone via hydrosilylation. The resulting chloromethyl-functionalized siloxanes are valuable intermediates that can be further modified to create a diverse range of materials with tailored properties for applications in drug delivery, surface modification, and materials science.

Introduction

Functionalized polysiloxanes are a class of polymers that combine the unique properties of the siloxane backbone—such as high thermal stability, low surface tension, and biocompatibility—with the reactivity of appended functional groups. This compound is a key reagent in the synthesis of these materials. Its allyl group allows for efficient grafting onto hydride-terminated polysiloxanes through platinum-catalyzed hydrosilylation. The chloromethyl group, a reactive handle, can then be subjected to a variety of nucleophilic substitution reactions to introduce a wide array of functionalities. This two-step approach provides a powerful platform for the rational design of advanced silicone-based materials.

Core Applications

The functionalized siloxanes prepared from this compound have a broad range of potential applications, particularly in the biomedical and pharmaceutical fields.

  • Drug Delivery Vehicles: The polysiloxane backbone can be rendered amphiphilic by the introduction of polar functional groups, facilitating the encapsulation and delivery of both hydrophobic and hydrophilic drugs. The biocompatibility of polysiloxanes makes them attractive candidates for creating drug delivery systems with reduced toxicity.

  • Surface Modification of Biomaterials: The reactivity of the functionalized siloxanes allows for their covalent attachment to the surfaces of medical devices and implants. This can improve biocompatibility, reduce protein fouling, and introduce antimicrobial properties.

  • Synthesis of Block Copolymers: The functionalized polysiloxanes can act as macroinitiators or building blocks for the synthesis of well-defined block copolymers with unique self-assembly behaviors and material properties.

Experimental Protocols

Protocol 1: Synthesis of Chloromethyl-Functionalized Polysiloxane via Hydrosilylation

This protocol details the hydrosilylation of a hydride-terminated poly(dimethylsiloxane-co-methylhydrosiloxane) with this compound.

Materials:

  • Hydride-terminated poly(dimethylsiloxane-co-methylhydrosiloxane) (e.g., HMS-301, Mn = 1900-2000 g/mol , 25-30 mol% methylhydrosiloxane)

  • This compound (97%)

  • Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, Pt ~2%)

  • Anhydrous toluene

  • Activated carbon

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the hydride-terminated polysiloxane in anhydrous toluene (approximately 1 M concentration of Si-H groups).

  • Add this compound (1.1 equivalents per Si-H group) to the solution.

  • Heat the reaction mixture to 80°C under a nitrogen atmosphere.

  • Add Karstedt's catalyst (10 ppm Pt relative to the mass of the reactants) dropwise to the stirred solution.

  • Monitor the reaction progress by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band at approximately 2160 cm⁻¹. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add activated carbon to the solution and stir for 2 hours to remove the platinum catalyst.

  • Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the chloromethyl-functionalized polysiloxane as a clear, viscous oil.

Characterization:

  • ¹H NMR (CDCl₃): δ (ppm) ~0.1 (s, Si-CH₃), 0.5-0.7 (m, Si-CH₂-), 1.5-1.7 (m, -CH₂-), 3.5 (s, -CH₂Cl).

  • FT-IR (neat): Absence of Si-H peak at ~2160 cm⁻¹. Appearance of C-Cl stretch at ~650-750 cm⁻¹.

ParameterValue
Reactant Ratio (Allyl/Si-H) 1.1 : 1
Catalyst Loading 10 ppm Pt
Reaction Temperature 80°C
Reaction Time 2-4 hours
Typical Yield >95%
Protocol 2: Synthesis of Amine-Functionalized Polysiloxane

This protocol describes the subsequent functionalization of the chloromethyl-functionalized polysiloxane with a primary or secondary amine.

Materials:

  • Chloromethyl-functionalized polysiloxane (from Protocol 1)

  • Amine (e.g., diethylamine, propargylamine, 3-aminopropanol) (2-3 equivalents per chloromethyl group)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents per chloromethyl group)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the chloromethyl-functionalized polysiloxane in DMF in a round-bottom flask.

  • Add potassium carbonate and the desired amine to the solution.

  • Heat the reaction mixture to 60-80°C and stir under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting material.

  • Cool the reaction to room temperature and add water.

  • Extract the product with dichloromethane (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Characterization:

The specific characterization data will depend on the amine used. For example, with diethylamine:

  • ¹H NMR (CDCl₃): Disappearance of the -CH₂Cl signal at ~3.5 ppm and appearance of new signals corresponding to the diethylaminomethyl group, e.g., a singlet for -CH₂-N- and a quartet and triplet for the ethyl groups.

ParameterValue
Reactant Ratio (Amine/CH₂Cl) 2-3 : 1
Base K₂CO₃
Reaction Temperature 60-80°C
Reaction Time 12-24 hours
Typical Yield 70-90%

Visualization of the Synthetic Workflow

The overall synthetic strategy for preparing functionalized siloxanes using this compound can be visualized as a two-step process.

G cluster_0 Step 1: Hydrosilylation cluster_1 Step 2: Nucleophilic Substitution A Hydride-Terminated Polysiloxane C Chloromethyl-Functionalized Polysiloxane A->C Karstedt's Catalyst Toluene, 80°C B This compound B->C D Chloromethyl-Functionalized Polysiloxane F Functionalized Polysiloxane D->F Base DMF, 60-80°C E Nucleophile (e.g., Amine, Thiol, Azide) E->F

Caption: Synthetic workflow for functionalized siloxanes.

Logical Relationship for Drug Delivery Application

The functionalized polysiloxanes can be designed to self-assemble into micelles for drug encapsulation. The structure of the polymer dictates the properties of the resulting drug delivery system.

G cluster_0 Polymer Design cluster_1 Self-Assembly cluster_2 Drug Encapsulation & Delivery A Hydrophobic Polysiloxane Backbone C Amphiphilic Copolymer A->C B Hydrophilic Functional Groups B->C D Micelle Formation in Aqueous Solution C->D E Hydrophobic Drug Encapsulation in Core D->E F Hydrophilic Shell for Stability & Biocompatibility D->F G Controlled Drug Release E->G F->G

Caption: Logic for drug delivery system design.

Application Notes and Protocols: Cross-Coupling Reactions Utilizing the Allyl Group of Allyl(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl(chloromethyl)dimethylsilane is a bifunctional organosilane reagent with potential applications in organic synthesis. This document aims to provide detailed application notes and protocols for its use in cross-coupling reactions that specifically leverage its allyl group for the formation of carbon-carbon bonds. However, a comprehensive review of the scientific literature and chemical databases did not yield specific examples of palladium-catalyzed cross-coupling reactions, such as Hiyama, Suzuki-Miyaura, or Negishi couplings, where the allyl group of this compound is explicitly used as the nucleophilic partner to couple with an organic electrophile (e.g., an aryl halide).

The presence of two reactive sites—the allyl group and the chloromethyl group—complicates predictions of its reactivity in standard cross-coupling protocols. The chloromethyl group is also susceptible to oxidative addition to a low-valent metal center, potentially leading to undesired side reactions or reaction pathways that do not involve the allyl moiety.

While direct protocols for the target reaction are not available, this document will provide a general overview of related cross-coupling reactions involving other allylsilanes. These protocols can serve as a starting point for researchers wishing to explore the reactivity of this compound in this context.

General Considerations for Cross-Coupling with Allylsilanes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds.[1][2] In the context of allylsilanes, the Hiyama coupling is the most relevant, as it specifically involves the coupling of an organosilane with an organic halide.[3]

A general catalytic cycle for the Hiyama coupling is depicted below. The key steps involve the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation of the organic group from the silicon atom to the palladium center, and finally, reductive elimination to form the desired product and regenerate the palladium(0) catalyst. Activation of the organosilane, typically with a fluoride source, is often necessary to facilitate transmetalation.[2][3]

Hiyama_Coupling_General Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X Organic Halide (R-X) R-X->Oxidative\nAddition Ar-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Allyl-SiMe2CH2Cl This compound Allyl-SiMe2CH2Cl->Transmetalation Activator (e.g., F-) Activator (e.g., F-) Activator (e.g., F-)->Transmetalation R-Pd(II)-Allyl(L_n) R-Pd(II)-Allyl(L_n) Transmetalation->R-Pd(II)-Allyl(L_n) Reductive\nElimination Reductive Elimination R-Pd(II)-Allyl(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-Allyl Coupled Product (R-Allyl) Reductive\nElimination->R-Allyl

Caption: Generalized Catalytic Cycle for Hiyama Coupling.

Hypothetical Protocols for Investigation

The following are hypothetical protocols based on established methods for Hiyama and other palladium-catalyzed couplings of allylsilanes. These should be considered as starting points for optimization and are not based on experimentally verified reactions with this compound. Caution is advised, and small-scale test reactions are strongly recommended.

Protocol 1: Hiyama-Type Coupling with an Aryl Bromide

This protocol is adapted from general procedures for the Hiyama coupling of allyltrialkylsilanes.

Reaction Scheme:

Materials:

  • Aryl bromide

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand)

  • Activator (e.g., Tetrabutylammonium fluoride (TBAF), Cesium fluoride (CsF))

  • Anhydrous solvent (e.g., THF, Dioxane, Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the activator (e.g., CsF, 2.0 mmol).

  • Add anhydrous solvent (5 mL).

  • Add this compound (1.2 mmol).

  • Heat the reaction mixture to a temperature between 60-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Challenges and Considerations:

  • Competition from the Chloromethyl Group: The C-Cl bond in the chloromethyl group may undergo oxidative addition to the palladium center, leading to undesired byproducts.

  • Fluoride Sensitivity: If using a fluoride activator, be aware of potential desilylation or other side reactions.

  • Optimization Required: The choice of catalyst, ligand, solvent, base, and temperature will likely require significant optimization.

Data Presentation (Hypothetical)

Should these exploratory reactions prove successful, quantitative data should be summarized in a structured table for clear comparison of different reaction conditions.

Table 1: Hypothetical Optimization of Hiyama-Type Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Activator (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2.5)PPh₃ (10)TBAF (2.0)THF8024-
2Pd(OAc)₂ (5)SPhos (10)CsF (2.0)Dioxane10024-
3Pd(PPh₃)₄ (5)-TBAF (2.0)Toluene9018-

Workflow for Method Development

The process of developing a successful cross-coupling protocol for this compound would follow a logical progression of experiments.

Method_Development_Workflow cluster_0 Phase 1: Feasibility Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Substrate Scope A Select Model Substrates (e.g., 4-bromoanisole) B Screen Palladium Catalysts (Pd(PPh3)4, Pd(OAc)2, etc.) A->B C Screen Activators (TBAF, CsF, K2CO3) B->C D Analyze for Product Formation (GC-MS, LC-MS) C->D E Optimize Catalyst & Ligand Loading D->E If Product Detected F Optimize Solvent & Temperature E->F G Optimize Reaction Time F->G H Determine Yield & Purity G->H I Vary Aryl Halide (electron-rich, -poor, sterically hindered) H->I K Tabulate Results I->K J Vary Halide (I, Br, Cl, OTf) J->K

Caption: Workflow for Developing a Cross-Coupling Protocol.

Conclusion

References

Troubleshooting & Optimization

How to improve the yield of silylation with Allyl(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of silylation reactions using Allyl(chloromethyl)dimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organosilicon compound with the chemical formula C₆H₁₃ClSi. It contains two reactive sites: a chlorosilyl group for silylating nucleophiles and an allyl group that can participate in further chemical transformations. Its primary application is in organic synthesis as a protecting group for alcohols, amines, and other functional groups with active hydrogens. The allyl group can be useful for subsequent reactions, such as hydrosilylation.

Q2: What are the typical substrates for silylation with this compound?

Typical substrates include primary, secondary, and tertiary alcohols, as well as primary and secondary amines. Phenols and carboxylic acids can also be silylated. The reactivity of the substrate will influence the required reaction conditions.

Q3: What are the key factors that influence the yield of silylation with this compound?

Several factors can significantly impact the reaction yield:

  • Substrate Steric Hindrance: More sterically hindered substrates (e.g., tertiary alcohols) will react slower and may require more forcing conditions.

  • Purity of Reagents and Solvent: Moisture and other impurities can consume the silylating agent and reduce the yield.

  • Choice of Base: A suitable base is crucial to neutralize the HCl generated during the reaction.

  • Solvent Polarity: The choice of solvent can affect reaction rates and solubility of reactants.

  • Reaction Temperature and Time: Optimization of these parameters is often necessary to ensure complete reaction and minimize side products.

Q4: What are the common side reactions observed during silylation with this compound?

Common side reactions include:

  • Hydrolysis: this compound is sensitive to moisture and can hydrolyze to form the corresponding silanol and HCl.

  • Side reactions involving the chloromethyl group: While the Si-Cl bond is generally more reactive, under certain conditions, the chloromethyl group could potentially undergo nucleophilic substitution.

  • Oligomerization/Polymerization: In the presence of certain catalysts or impurities, side reactions involving the allyl group can occur.

Troubleshooting Guide

This guide addresses common issues encountered during silylation with this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Reagent: The this compound may have hydrolyzed due to improper storage.1. Use a fresh bottle of the reagent or purify the existing stock by distillation. Ensure storage under an inert atmosphere.
2. Insufficient Base: The amount of base may be inadequate to neutralize the generated HCl, leading to side reactions or inhibition of the desired reaction.2. Use at least a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine, imidazole). For less reactive substrates, a slight excess of base may be beneficial.
3. Presence of Moisture: Water in the solvent or on the glassware will react with the chlorosilane.3. Use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
4. Low Reaction Temperature: The reaction may be too slow at the current temperature, especially for sterically hindered substrates.4. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC.
Formation of Multiple Products 1. Side Reactions: The reaction conditions may be promoting side reactions involving the allyl or chloromethyl groups.1. Optimize reaction conditions: try a milder base, lower the reaction temperature, or reduce the reaction time.
2. Substrate Decomposition: The substrate may be unstable under the reaction conditions.2. Use milder reaction conditions. If the substrate is acid-sensitive, ensure sufficient base is present. If it is base-sensitive, choose a non-nucleophilic base.
Difficulty in Product Purification 1. Co-elution with Byproducts: Silyl ether products can sometimes be difficult to separate from silicone-based byproducts.1. Optimize chromatographic conditions. A different solvent system or stationary phase may be required. Aqueous workup to remove salts and polar impurities is crucial before chromatography.
2. Product Instability: The silyl ether may be sensitive to the purification conditions (e.g., acidic or basic conditions on silica gel).2. Use neutral alumina for chromatography or consider distillation if the product is thermally stable.

Experimental Protocols

General Protocol for Silylation of a Primary Alcohol:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add a suitable base, such as triethylamine (1.2 eq.) or imidazole (1.5 eq.), to the solution and stir.

  • Addition of Silylating Agent: Slowly add this compound (1.1 eq.) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Note: For secondary or tertiary alcohols, longer reaction times, elevated temperatures, or a stronger base may be necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Flame-dried flask under N2/Ar add_substrate Add Substrate (1.0 eq) & Anhydrous Solvent prep->add_substrate add_base Add Base (e.g., Et3N, 1.2 eq) add_substrate->add_base add_silyl Add this compound (1.1 eq) at 0 °C add_base->add_silyl stir Stir at RT for 2-4h add_silyl->stir monitor Monitor by TLC/GC stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Purify by Chromatography wash_dry->purify

Caption: General experimental workflow for the silylation of an alcohol.

troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low Silylation Yield reagent_purity Impure/Hydrolyzed Reagents? start->reagent_purity solution_reagent Use fresh/purified reagents & anhydrous solvents. reagent_purity->solution_reagent Yes conditions Suboptimal Conditions? reagent_purity->conditions No solution_conditions Optimize: - Base (type, amount) - Temperature - Reaction Time conditions->solution_conditions Yes sterics Sterically Hindered Substrate? conditions->sterics No solution_sterics Increase temperature, use stronger base, or prolong reaction time. sterics->solution_sterics Yes

Caption: Troubleshooting logic for low silylation yield.

Common side reactions and byproducts when using Allyl(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Allyl(chloromethyl)dimethylsilane in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional organosilane compound featuring two reactive sites: a chloromethyl group and an allyl group. This unique structure allows for a variety of chemical transformations, making it a versatile reagent in organic synthesis. Its primary applications include:

  • Protecting Group Chemistry: The dimethylallyl(chloromethyl)silyl group can be used to protect alcohols and other functional groups.

  • Crosslinking and Polymer Modification: The allyl group can participate in hydrosilylation or radical polymerization reactions to form crosslinked polymers or modify existing polymer backbones.

  • Functionalization of Surfaces: It can be used to introduce allyl or chloromethyl functionalities onto silica or other surfaces.

  • Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organosilanes and organic molecules.

Q2: What are the main reactive sites of this compound and their expected reactivity?

This compound has two primary reactive centers:

  • The Si-Cl bond (implicitly formed upon reaction of the chloromethyl group): The silicon center is electrophilic and susceptible to nucleophilic attack. The chloromethyl group itself is a reactive site for nucleophilic substitution.

  • The Allyl Group (C=C double bond): This group can undergo various addition reactions, most notably hydrosilylation, as well as radical reactions and polymerization.

The reactivity of these sites allows for sequential or selective functionalization, depending on the reaction conditions and reagents used.

Q3: What are the most common side reactions to be aware of when using this compound?

The most common side reactions are related to the high reactivity of the chlorosilane moiety (or the chloromethyl group which can react similarly in some contexts) and the allyl group. These include:

  • Hydrolysis: Reaction with water or atmospheric moisture, leading to the formation of silanols, which can then condense to form disiloxanes.

  • Polymerization: Uncontrolled radical polymerization of the allyl group, especially at elevated temperatures or in the presence of radical initiators.

  • Side reactions during hydrosilylation: In addition to the desired anti-Markovnikov addition, byproducts from isomerization of the double bond or other side reactions catalyzed by the transition metal catalyst can occur.[1][2]

  • Reactions with Grignard reagents: While the chloromethyl group can be targeted for nucleophilic attack, side reactions involving the allyl group or undesired coupling reactions can occur.[3]

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation in Silylation Reactions

Symptoms:

  • Starting material remains largely unreacted.

  • TLC or GC-MS analysis shows a complex mixture of products with low conversion to the desired silylated compound.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Moisture Contamination Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Moisture leads to the formation of unreactive siloxanes.[4]
Inactive Silylating Agent Use a fresh bottle or a properly stored aliquot of this compound. The reagent is sensitive to moisture and can degrade over time.
Insufficient Base or Inappropriate Base Use a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, imidazole) to neutralize the HCl generated during the reaction. Ensure the stoichiometry of the base is correct (typically a slight excess).
Steric Hindrance For sterically hindered substrates, the reaction may require longer reaction times, elevated temperatures, or the use of a more potent silylating agent if applicable.
Issue 2: Formation of a White Precipitate or Oily Byproduct

Symptoms:

  • Observation of a white solid or an insoluble oily layer in the reaction mixture.

  • Difficulty in purifying the desired product from this byproduct.

Possible Cause and Solution:

CauseTroubleshooting Steps
Siloxane Formation This is a strong indication of hydrolysis of the chlorosilane moiety. The primary cause is the presence of water. To minimize this, strictly follow anhydrous reaction protocols as described in Issue 1. The byproduct is typically a disiloxane formed from the condensation of two silanol molecules.
Issue 3: Uncontrolled Polymerization of the Reaction Mixture

Symptoms:

  • A sudden increase in viscosity of the reaction mixture.

  • Formation of a gel or solid mass.

  • Discoloration (yellowing or browning) of the reaction mixture.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Radical Polymerization of the Allyl Group This can be initiated by heat, light, or trace impurities. To prevent this: - Add a radical inhibitor (e.g., BHT, hydroquinone) to the reaction mixture. - Conduct the reaction at the lowest feasible temperature. - Protect the reaction from light by wrapping the flask in aluminum foil.

Data Presentation

Table 1: Common Side Products and Byproducts

Reaction TypeCommon Side Products/ByproductsInfluencing FactorsExpected Yield (Qualitative)Reference
Silylation (Protection) Disiloxanes (from hydrolysis)Presence of water/moistureCan be significant if conditions are not anhydrous[4]
Hydrosilylation Isomerized allyl silanes, propene, SiCl₄ (with related systems)Catalyst type (Pt vs. Rh), temperature, solventVaries greatly with catalyst and conditions[1][5]
Grignard Reaction Biphenyl (from coupling of Grignard reagent), unreacted starting materialsReaction temperature, concentration of reagentsCan be a major byproduct under non-optimal conditions[3]
General Use Allyl-group oligomers/polymersTemperature, light, presence of radical initiatorsCan be significant without inhibitors

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol

This protocol describes a general method for the silylation of a primary alcohol using this compound.

Materials:

  • This compound

  • Primary alcohol

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Anhydrous triethylamine (NEt₃) or imidazole

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Zinc-Catalyzed Reaction with a Grignard Reagent

This protocol is adapted from a procedure for a similar chlorosilane and describes the reaction with phenylmagnesium bromide.[6]

Materials:

  • This compound

  • Zinc chloride (ZnCl₂)

  • Anhydrous 1,4-dioxane

  • Phenylmagnesium bromide (in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottomed flask under an inert atmosphere, add anhydrous ZnCl₂ (5 mol%).

  • Add anhydrous 1,4-dioxane.

  • Add this compound (1.0 eq).

  • Cool the mixture in an ice/water bath.

  • Slowly add phenylmagnesium bromide (1.2 eq) dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into an ice-cold saturated aqueous NH₄Cl solution with vigorous stirring.[6]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.[6]

  • Purify the product by vacuum distillation.[6]

Visualizations

Hydrolysis_Side_Reaction ACDMS This compound H2O H₂O (Moisture) Silanol Allyl(chloromethyl)dimethylsilanol ACDMS->Silanol Hydrolysis Disiloxane Disiloxane Byproduct Silanol->Disiloxane Condensation Hydrosilylation_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway ACDMS This compound H₂C=CH-CH₂-Si(CH₃)₂-CH₂Cl Product Desired Product R₃Si-CH₂-CH₂-CH₂-Si(CH₃)₂-CH₂Cl ACDMS->Product Hydrosilylation (anti-Markovnikov) Isomerization Isomerized Product H₃C-CH=CH-Si(CH₃)₂-CH₂Cl ACDMS->Isomerization Isomerization Hydrosilane Hydrosilane R₃Si-H Hydrosilane->Product Troubleshooting_Flowchart start Low Reaction Yield? check_moisture Check for Moisture? (Anhydrous conditions?) start->check_moisture Yes check_reagents Check Reagent Activity? (Fresh reagents?) check_moisture->check_reagents No solution_moisture Dry all glassware and solvents. Use inert atmosphere. check_moisture->solution_moisture Yes check_conditions Optimize Conditions? (Temp, Time, Base) check_reagents->check_conditions No solution_reagents Use fresh, properly stored reagents. check_reagents->solution_reagents Yes solution_conditions Increase temperature/time. Use appropriate base. check_conditions->solution_conditions Yes

References

Purification techniques for products synthesized with Allyl(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products synthesized using Allyl(chloromethyl)dimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The most common impurities include unreacted starting materials (e.g., the alcohol), excess this compound, and byproducts formed from the hydrolysis of the silylating agent. These byproducts often consist of allyldimethylsilanol, which can further condense to form disiloxanes. These siloxane byproducts are typically less polar than the desired product.[1]

Q2: My allyldimethylsilyl-protected compound appears to be degrading during silica gel column chromatography. What is the cause and how can I prevent this?

A2: Degradation on a standard silica gel column is a common issue for acid-sensitive compounds, including some silyl ethers. Standard silica gel is slightly acidic and can catalyze the cleavage of the silyl ether bond.[2] To prevent this, you can neutralize the silica gel by preparing a slurry with an eluent containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine. Alternatively, using pre-treated neutral silica gel or a different stationary phase like alumina can be effective.[1][3]

Q3: How do I choose an appropriate purification method for my allyldimethylsilyl-protected product?

A3: The choice of purification method depends on the physical properties of your product.

  • Flash Column Chromatography: This is the most common and versatile method, particularly for non-volatile solids and oils. It is effective at removing polar impurities like unreacted starting alcohol and non-polar byproducts like siloxanes.[1]

  • Distillation: This method is suitable for thermally stable, volatile liquid products. It is particularly effective for large-scale purifications where the boiling points of the product and impurities are significantly different.[4][5]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Q4: After my aqueous workup, I'm having trouble removing all the silicon-containing byproducts. What can I do?

A4: Silicon-containing byproducts, such as silanols and siloxanes, can sometimes be difficult to remove completely with a standard aqueous workup. If you suspect residual silanols, a wash with a dilute potassium fluoride (KF) solution can help convert them into more easily removable fluorosilicates. For non-polar siloxane residues, filtration through a plug of silica gel or treatment with activated carbon can be effective.[1]

Troubleshooting Guides

Troubleshooting Flash Column Chromatography
Problem Possible Cause Suggested Solution
Low recovery of the desired product Compound decomposition on silica gel: The allyldimethylsilyl ether may be sensitive to the acidic nature of the silica.Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, neutralize the silica gel by running a column with an eluent containing 1-3% triethylamine before loading the sample.[1][3]
Compound is too volatile: The product may be co-evaporating with the solvent during concentration of the fractions.Use a lower temperature for rotary evaporation and be careful not to leave the product under high vacuum for extended periods.
Inappropriate solvent system: The chosen eluent may not be effectively eluting the product from the column.Optimize the solvent system using TLC to achieve an Rf value for the desired product of approximately 0.2-0.4 for good separation.[6][7]
Poor separation of product from impurities Inappropriate solvent system: The polarity of the eluent may be too high, causing all compounds to elute together, or too low, resulting in poor separation from non-polar byproducts.Develop a gradient elution method. Start with a low polarity solvent to elute non-polar impurities like siloxanes, then gradually increase the polarity to elute the desired product.
Column overloading: Too much crude material was loaded onto the column.As a general rule, use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased.
Product elutes with a tailing band Interaction with acidic sites on silica: Polar functional groups on the product can interact with acidic silanol groups on the silica surface.Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape.
Troubleshooting Distillation
Problem Possible Cause Suggested Solution
Product decomposition during distillation Product is thermally unstable at its atmospheric boiling point. Perform a vacuum distillation to lower the boiling point of the compound. Aim for a boiling temperature below 150°C if possible.[5]
Poor separation of liquids (co-distillation) Boiling points of the components are too close (less than a 70-100°C difference). Use a fractional distillation column to increase the separation efficiency.[8]
"Bumping" or uneven boiling Lack of nucleation sites for smooth boiling. Add boiling chips or a magnetic stir bar to the distilling flask.

Data Presentation

Table 1: Typical Purification Methods and Expected Recoveries
Purification Method Applicable To Typical Purity Typical Recovery Yield Key Considerations
Flash Column ChromatographySolids and non-volatile oils>95%85-95%Potential for decomposition on silica gel. Allows for separation of a wide range of impurities.[9]
Vacuum DistillationThermally stable liquids (b.p. > 150°C at atm)>98%80-95%Requires a significant difference in boiling points between the product and impurities.[4][5]
RecrystallizationCrystalline solids>99%70-90%Requires finding a suitable solvent system. Can be very effective for achieving high purity.
Table 2: Relative Stability of Silyl Ethers

The stability of the allyldimethylsilyl (ADMS) group is expected to be comparable to or slightly less stable than the tert-butyldimethylsilyl (TBS) group due to similar steric hindrance around the silicon atom.

Silyl Group Abbreviation Relative Rate of Acidic Hydrolysis (vs. TMS=1) Key Characteristics
TrimethylsilylTMS1Highly labile, often cleaved during workup or on silica gel.[2]
TriethylsilylTES64More stable than TMS, useful for some applications.[9][10]
AllyldimethylsilylADMS~10,000 - 20,000 (Estimated)Stability is comparable to TBS. The allyl group offers opportunities for further synthetic transformations.
tert-ButyldimethylsilylTBDMS/TBS20,000A widely used and robust protecting group.[9][10]
TriisopropylsilylTIPS700,000Very bulky and stable protecting group.[9][10]
tert-ButyldiphenylsilylTBDPS5,000,000One of the most stable common silyl ethers.[9][10]

Note: The relative rate for ADMS is an estimation based on steric and electronic similarities to the TBS group.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis and Purification of an Allyldimethylsilyl Ether

This protocol describes the protection of a primary alcohol using this compound followed by purification via flash column chromatography.

  • Reaction Setup: To a stirred solution of the primary alcohol (1.0 eq) and a non-nucleophilic base such as imidazole (2.5 eq) or triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) at 0°C, add this compound (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.[5] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. Non-polar siloxane byproducts will elute first, followed by the desired allyldimethylsilyl ether.[1][9]

Protocol 2: Purification of a Thermally Stable Liquid Product by Vacuum Distillation

This protocol is suitable for the purification of a volatile allyldimethylsilyl-protected compound.

  • Initial Concentration: After the aqueous workup, concentrate the crude product by rotary evaporation to remove the bulk of the extraction solvent.

  • Distillation Setup: Transfer the crude oil to a round-bottom flask suitable for distillation, equipped with a stir bar or boiling chips. Assemble a vacuum distillation apparatus.

  • Distillation: Apply vacuum and gently heat the flask in a heating mantle or oil bath. Collect any low-boiling impurities as a forerun.

  • Product Collection: Increase the temperature to the boiling point of the product at the applied pressure and collect the pure fraction in a pre-weighed receiving flask. A typical procedure for a related compound involved distillation at 115 °C under 23 mmHg vacuum.[4]

Visualizations

Troubleshooting Workflow for Column Chromatography Purification

G start Start Purification run_column Run Flash Column Chromatography start->run_column check_purity Check Purity of Fractions by TLC is_pure Product is Pure? check_purity->is_pure combine Combine Pure Fractions & Concentrate is_pure->combine Yes poor_separation Poor Separation? is_pure->poor_separation No low_yield Low Yield? combine->low_yield end Pure Product run_column->check_purity low_yield->end No troubleshoot_yield Troubleshoot Low Yield: - Check for decomposition on TLC - Use neutralized silica - Optimize rotovap conditions low_yield->troubleshoot_yield Yes troubleshoot_yield->run_column Re-run Synthesis/ Purification poor_separation->low_yield No troubleshoot_sep Troubleshoot Separation: - Optimize solvent system (TLC) - Use gradient elution - Check for column overloading poor_separation->troubleshoot_sep Yes troubleshoot_sep->run_column Re-run Column

Caption: A decision-making workflow for troubleshooting common issues during flash column chromatography.

Logic for Selecting a Purification Method

G start Crude Product Obtained is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_volatile Is the product volatile & thermally stable? is_solid->is_volatile No (Oil/Liquid) end Purified Product recrystallize->end distill Perform Vacuum Distillation is_volatile->distill Yes chromatography Use Flash Column Chromatography is_volatile->chromatography No distill->end chromatography->end

Caption: A logical flow diagram for selecting the appropriate purification technique based on the product's physical state.

References

Troubleshooting low reactivity of Allyl(chloromethyl)dimethylsilane in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Allyl(chloromethyl)dimethylsilane

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis involving this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound showing low or no reactivity?

A1: Low reactivity can stem from several factors. Firstly, this compound is sensitive to moisture, which can lead to the formation of unreactive siloxanes.[1][2][3] Ensure that the reagent is stored under a dry, inert atmosphere and that all solvents and glassware are rigorously dried before use.[2][4] Secondly, the Si-Cl bond is strong, and cleavage to generate silyl radicals or activation for nucleophilic attack may require specific conditions.[5][6][7] Inadequate activation, incorrect solvent choice, or inappropriate reaction temperature can all contribute to poor yields.

Q2: How can I improve the efficiency of nucleophilic substitution at the chloromethyl group?

A2: The chloromethyl group can be activated for nucleophilic substitution. One common strategy is the use of a Lewis acid catalyst to increase the electrophilicity of the carbon atom. Additionally, for reactions involving organometallic reagents like Grignard reagents, the choice of solvent is crucial; ethers such as THF or 1,4-dioxane are commonly employed.[8] The presence of certain activating agents can also play a significant, previously unknown role, such as aiding in the solubilization of organometallic intermediates from the surface of a metal.[9]

Q3: My hydrosilylation reaction with the allyl group is giving poor selectivity and multiple by-products. What can I do?

A3: Hydrosilylation of allylic compounds can indeed be unselective with conventional platinum catalysts like Speier's or Karstedt's catalyst, often leading to by-products.[10][11] One major side product, trichloropropylsilane, can be formed through a sequence of reactions involving the catalyst, allyl chloride, and the hydrosilane, which generates propene in situ that then undergoes hydrosilylation.[10] To improve selectivity, consider using rhodium-based catalysts, such as those with bidentate-phosphine ligands like [RhCl(dppbzF)]2, which have been shown to dramatically improve both efficiency and selectivity.[10][11]

Q4: What are the primary safety concerns when working with this compound?

A4: this compound is a flammable liquid and vapor.[1][4][12] It should be kept away from heat, sparks, and open flames. It is also an irritant, causing serious eye irritation and potential skin and respiratory tract irritation.[4] Furthermore, it reacts with water, which can liberate toxic gases.[2][3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

Q5: What are some common side reactions, and how can they be minimized?

A5: Besides the hydrosilylation by-products mentioned earlier, other side reactions can occur. The presence of moisture can lead to hydrolysis, forming siloxanes. Using anhydrous conditions is the primary way to prevent this.[2] In reactions involving strong bases or nucleophiles, elimination reactions are a possibility. Careful control of temperature and the rate of addition of reagents can help minimize these undesired pathways. In radical reactions, using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be effective, but the choice of initiator and reaction conditions must be optimized to avoid side products.

Data Presentation

Table 1: Comparison of Catalysts in the Hydrosilylation of Allyl Chloride with HSiCl3

This table summarizes the performance of different catalysts, highlighting the improved selectivity of rhodium-based systems over traditional platinum catalysts.[10]

CatalystLoading (mol%)Temperature (°C)Time (h)Yield of Product 1 (%)Yield of By-product 2 (%)
Speier's Catalyst0.56032032
Karstedt's Catalyst0.56031513
[RhCl(PPh3)3]0.560326<5
[RhCl(dppbzF)]20.0056020>95Not specified

Product 1: Trichloro(3-chloropropyl)silane (desired product) By-product 2: Trichloropropylsilane

Experimental Protocols

Protocol: General Procedure for Nucleophilic Substitution using a Grignard Reagent

This protocol is a generalized procedure based on the synthesis of (Chloromethyl)dimethylphenylsilane and should be adapted for specific substrates and scales.[8]

  • Apparatus Setup: Assemble a flame-dried, three-necked, round-bottomed flask equipped with a pressure-equalizing dropping funnel, an argon inlet, an internal temperature probe, and a magnetic stir bar.

  • Inert Atmosphere: Purge the entire apparatus with dry argon or nitrogen to establish an inert atmosphere.

  • Reagent Addition:

    • Add the catalyst (e.g., Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc, ~1 mol%) to the flask.

    • Add anhydrous solvent (e.g., 1,4-dioxane) via syringe.

    • Add this compound dropwise through the dropping funnel at room temperature.

  • Cooling: Cool the reaction mixture in an ice/water bath.

  • Grignard Addition: Transfer the Grignard reagent (e.g., Phenylmagnesium bromide in THF, ~1.2 equivalents) to the dropping funnel via cannula. Add the Grignard reagent dropwise to the cooled reaction mixture, maintaining a low internal temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or GC-MS.

  • Quenching: Carefully pour the reaction mixture into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Workflow start_node Low Reactivity or Yield check_node Check Reagent & Conditions start_node->check_node optimize_node Optimize Reaction Parameters start_node->optimize_node side_reaction_node Investigate Side Reactions start_node->side_reaction_node action_node_1 Ensure Anhydrous Conditions (Dry Solvents/Glassware) check_node->action_node_1 action_node_2 Verify Reagent Purity (e.g., via NMR/GC) check_node->action_node_2 action_node_3 Adjust Temperature (Increase or Decrease) optimize_node->action_node_3 action_node_4 Screen Solvents (Polar Aprotic vs. Nonpolar) optimize_node->action_node_4 action_node_5 Add Catalyst/Activator (e.g., Lewis Acid, Rh-catalyst) optimize_node->action_node_5 action_node_7 Modify Stoichiometry or Order of Addition optimize_node->action_node_7 action_node_6 Analyze By-products (GC-MS, NMR) side_reaction_node->action_node_6 end_node Improved Yield action_node_1->end_node action_node_2->end_node action_node_3->end_node action_node_4->end_node action_node_5->end_node action_node_6->end_node action_node_7->end_node

Caption: Troubleshooting decision tree for low reactivity.

Activation_Pathway cluster_0 Activation & Substitution reagents Allyl(ClCH2)Me2Si + Nu⁻ (Nucleophile) activated_complex [Allyl(Cl--LA)CH2Me2Si]δ+ Activated Complex reagents->activated_complex Coordination catalyst Lewis Acid (e.g., AlCl3) catalyst->activated_complex product Allyl(Nu-CH2)Me2Si Substituted Product activated_complex->product Nucleophilic Attack

Caption: Lewis acid activation for nucleophilic substitution.

Hydrosilylation_Pathway start Allyl(ClCH2)Me2Si + H-SiR3 catalyst Catalyst (e.g., Pt or Rh complex) start->catalyst Reaction Start path1 Desired Pathway (Selective Addition) catalyst->path1 Selective Catalyst (e.g., Rh-dppbzF) path2 Side Reaction Pathway (e.g., Isomerization, Propene formation) catalyst->path2 Non-selective Catalyst (e.g., Speier's) product R3Si-(CH2)3-SiMe2(CH2Cl) Desired Product path1->product byproduct Mixture of By-products path2->byproduct

Caption: Competing pathways in catalytic hydrosilylation.

References

Preventing polymerization of Allyl(chloromethyl)dimethylsilane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the polymerization of Allyl(chloromethyl)dimethylsilane during storage and handling.

Understanding the Instability of this compound

This compound is a bifunctional molecule susceptible to polymerization through two primary pathways due to its reactive allyl and chloromethyl groups. Understanding these mechanisms is crucial for implementing effective preventative measures.

1. Free-Radical Polymerization of the Allyl Group: The carbon-carbon double bond in the allyl group is prone to free-radical polymerization. This process can be initiated by:

  • Heat: Elevated temperatures can generate free radicals.

  • Light: UV radiation can initiate radical formation.

  • Impurities: Trace amounts of peroxides or other radical-generating species can trigger polymerization.

This pathway often leads to the formation of low molecular weight oligomers due to a process called degradative chain transfer, which can increase the viscosity of the material and impact its reactivity in subsequent reactions.

2. Hydrolytic Polymerization of the Chloromethylsilyl Group: The chloromethyl group can react with moisture (hydrolysis) to form a silanol (Si-OH). These silanols are highly reactive and readily undergo condensation with other silanols or unreacted chloromethylsilyl groups to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers. This process is autocatalytic as the hydrolysis of the chloromethyl group produces HCl, which can further catalyze the condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound polymerization?

A1: The initial signs of polymerization can be subtle but should be monitored closely. They include:

  • A noticeable increase in the viscosity of the liquid.

  • The appearance of cloudiness, haziness, or gel particles.

  • Discoloration, often a slight yellowing of the otherwise clear liquid.

  • In advanced stages, the formation of a solid precipitate or the entire solidification of the material.

Q2: What are the ideal storage conditions to prevent polymerization?

A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, away from direct heat sources. Refrigeration is often recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.

  • Light: Protect from light by storing in an amber or opaque container.

  • Container: Use a clean, dry, and tightly sealed container made of an appropriate material (e.g., glass or a suitable polymer) to prevent contamination and moisture ingress.

Q3: Can I use inhibitors to prevent polymerization during storage?

A3: Yes, adding inhibitors is a highly effective strategy. Different inhibitors are required to address the two distinct polymerization pathways.

  • For free-radical polymerization , a radical scavenger is necessary.

  • For hydrolytic polymerization , a moisture scavenger is recommended.

It is crucial to ensure that any added inhibitor is compatible with your intended application and can be removed if necessary.

Q4: My product has already started to show signs of polymerization. Can it be salvaged?

A4: If the polymerization is in its very early stages (e.g., a slight increase in viscosity), it might be possible to use the material after filtering out any solid particles, provided it still meets the required specifications for your application. However, once significant oligomerization or gelation has occurred, the material's purity and reactivity are compromised, and it is generally not recommended for use. It is always best to prevent polymerization from occurring in the first place.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the polymerization of this compound.

Problem 1: Increased Viscosity or Gel Formation Observed in Stored Material
Potential Cause Troubleshooting Steps Preventative Action
Moisture Contamination 1. Immediately blanket the remaining material with a dry, inert gas (e.g., nitrogen or argon). 2. Test a small sample for moisture content using Karl Fischer titration.1. Always handle the material under an inert atmosphere. 2. Use dry syringes and needles for transfers. 3. Store in a tightly sealed container with a desiccant if appropriate for the container type.
Exposure to Heat or Light 1. Move the container to a cool, dark location immediately. 2. If refrigerated storage is available, transfer the material once it has cooled to room temperature.1. Store in a temperature-controlled environment, away from direct sunlight and other light sources. 2. Use amber or opaque containers for storage.
Absence or Depletion of Inhibitor 1. If the material is known to be uninhibited, consider adding a suitable inhibitor if it is compatible with your future use. 2. If the material was inhibited, the inhibitor may have been consumed over time.1. For long-term storage, ensure the material contains an appropriate inhibitor. 2. Monitor the inhibitor concentration periodically, if feasible.
Problem 2: Inconsistent Reaction Yields or Purity Issues in Experiments
Potential Cause Troubleshooting Steps Preventative Action
Use of Partially Polymerized Starting Material 1. Before use, visually inspect the this compound for any signs of polymerization. 2. If in doubt, analyze the starting material for oligomers using techniques like GC-MS.1. Always use fresh or properly stored and inhibited starting material. 2. Perform a quality control check on the starting material before critical reactions.
In-situ Polymerization During Reaction 1. Ensure all solvents and reagents used in the reaction are scrupulously dry. 2. If the reaction is sensitive to radicals, consider performing it under an inert atmosphere and in the dark.1. Dry all glassware and solvents thoroughly before use. 2. If compatible with the reaction chemistry, consider adding a suitable inhibitor to the reaction mixture.

Inhibitor Selection and Usage

The choice of inhibitor depends on the polymerization pathway you aim to prevent.

Inhibitors for Free-Radical Polymerization

These compounds act as radical scavengers, terminating the chain reaction.

Inhibitor Class Examples Typical Concentration Range (ppm) Notes
Phenolic Compounds 4-tert-Butylcatechol (TBC), Butylated Hydroxytoluene (BHT), Hydroquinone50 - 200TBC is a common and effective inhibitor for many allyl-containing monomers.[1][2] BHT is also widely used.
Hindered Amine Light Stabilizers (HALS) Tinuvin® series, Chimassorb® series100 - 1000HALS are highly efficient radical scavengers that can be effective at low concentrations and offer long-term stability.[3][4][5][6][7]
Inhibitors for Hydrolytic Polymerization (Moisture Scavengers)

These compounds react rapidly with trace amounts of water, preventing the hydrolysis of this compound.

Inhibitor Class Examples Typical Concentration Range (%) Notes
Reactive Silanes Vinyltrimethoxysilane, Methyltrimethoxysilane1 - 5These react with moisture to form inert siloxanes and alcohols. Vinyltrimethoxysilane is particularly effective.[8][9]
Molecular Sieves 3A or 4A typeN/A (added as a solid)Can be added to the storage container (if compatible) to adsorb moisture. Ensure the sieves are properly activated (dried) before use.
Oxazolidines Incozol® 21 - 3Effective moisture scavengers, particularly in polyurethane and other sensitive systems.[10]

Experimental Protocols

Protocol 1: Accelerated Stability Study for this compound

This protocol is designed to assess the stability of the material under stressed conditions to predict its shelf-life.

1. Sample Preparation:

  • Prepare multiple small, sealed vials of this compound, each containing the same volume.
  • If testing the efficacy of an inhibitor, prepare a separate batch with the desired concentration of the inhibitor.
  • Ensure all samples are prepared under an inert atmosphere.

2. Storage Conditions:

  • Place the vials in temperature- and humidity-controlled stability chambers at the conditions specified in the table below. These conditions are based on ICH guidelines and are adapted for a moisture-sensitive liquid.[11][12]
  • Protect all samples from light.

Condition Temperature (°C) Relative Humidity (%) Minimum Duration
Long-Term 25 ± 260 ± 512 months
Intermediate 30 ± 265 ± 56 months
Accelerated 40 ± 275 ± 56 months

3. Sampling and Analysis:

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), remove one vial from each storage condition for analysis.
  • Perform the following analytical tests on each sample:

4. Data Analysis:

  • Plot the change in each analytical parameter over time for each storage condition.
  • Use the data from the accelerated conditions to model and predict the long-term stability at the recommended storage temperature.

Visualizations

Logical Troubleshooting Workflow

G cluster_start Start cluster_investigation Investigation cluster_pathway Identify Likely Pathway cluster_solution Corrective & Preventative Actions start Polymerization Suspected (Increased Viscosity, Cloudiness, Gelation) check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert Gas) - Container Seal start->check_storage check_inhibitor Check for Inhibitor: - Was one added? - Is it the correct type? - Is the concentration sufficient? start->check_inhibitor check_moisture Assess Moisture Contamination: - Handling procedures - Solvent/reagent dryness start->check_moisture radical_path Free-Radical Polymerization (Heat/Light Exposure, No Radical Inhibitor) check_storage->radical_path Temp/Light Issues check_inhibitor->radical_path Inhibitor Absent/Depleted hydrolytic_path Hydrolytic Polymerization (Moisture Exposure, No Moisture Scavenger) check_moisture->hydrolytic_path Moisture Ingress solution_radical Add Radical Inhibitor (e.g., TBC, BHT, HALS) Store in Cool, Dark Place radical_path->solution_radical solution_hydrolytic Store Under Inert Atmosphere Use Moisture Scavenger (e.g., Vinyltrimethoxysilane) Ensure Dry Handling hydrolytic_path->solution_hydrolytic G cluster_monomer Monomer cluster_mechanisms Polymerization Mechanisms cluster_products Products monomer This compound initiator_radical Heat / Light / Impurities initiator_hydrolytic Moisture (H₂O) mech_radical Free-Radical Polymerization (Allyl Group) monomer->mech_radical via Allyl Group mech_hydrolytic Hydrolysis & Condensation (Chloromethylsilyl Group) monomer->mech_hydrolytic via Chloromethylsilyl Group initiator_radical->mech_radical Initiates initiator_hydrolytic->mech_hydrolytic Initiates product_radical Poly(allylsilane) Oligomers mech_radical->product_radical product_hydrolytic Polysiloxane Oligomers/Polymers mech_hydrolytic->product_hydrolytic

References

Technical Support Center: Optimizing Catalyst Selection for Reactions with Allyl(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving Allyl(chloromethyl)dimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and select the most effective catalysts for their synthetic needs.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, providing targeted solutions and preventative measures.

Hydrosilylation Reactions

Question: My hydrosilylation reaction with this compound is giving low yields of the desired β-adduct. What are the common causes and how can I improve the selectivity?

Answer: Low yields and poor selectivity in hydrosilylation reactions are common issues. Here are the primary factors and troubleshooting steps:

  • Catalyst Choice: The choice of catalyst is critical for high selectivity. While traditional platinum catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst are widely used, they can sometimes lead to side reactions and lower selectivity.[1] For the hydrosilylation of allyl chloride with trichlorosilane, which is analogous to reactions with this compound, Rhodium(I) catalysts, such as [RhCl(dppbzF)]₂, have demonstrated significantly higher selectivity (>99%) and efficiency.[1][2]

  • Isomerization: A common side reaction is the isomerization of the allyl group, which can compete with the hydrosilylation reaction. The choice of catalyst and ligands can influence the extent of isomerization.

  • By-product Formation: Undesired by-products can form, reducing the yield of the target molecule. For instance, in the reaction of allyl chloride with trichlorosilane, by-products can be a significant issue with conventional platinum catalysts.[1]

  • Reaction Conditions: Optimizing reaction temperature and catalyst loading is crucial. For Karstedt's catalyst, a typical starting point is a Pt loading of 10-100 ppm and a reaction temperature between 20-200 °C.[3]

Question: My platinum-based catalyst appears to be deactivating during the hydrosilylation of this compound. What could be the cause and how can I prevent it?

Answer: Catalyst deactivation can be a significant problem. Here are potential causes and solutions:

  • Impurities in Substrates or Solvents: Trace impurities in your this compound or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity and are properly dried.

  • Side Reactions with Functional Groups: The chloromethyl group in this compound or other functional groups on the reacting partner can interact with the catalyst, leading to deactivation. The use of specific ligands can sometimes mitigate these effects.

  • Catalyst Agglomeration: Platinum catalysts can agglomerate, especially at higher temperatures, leading to a loss of active surface area. Using a supported catalyst or optimizing the reaction temperature can help prevent this.

  • Oxygen Sensitivity: Some hydrosilylation catalysts are sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Heck Reactions

Question: I am attempting a Heck reaction with this compound and an aryl halide, but the reaction is sluggish and gives a low yield. How can I optimize this reaction?

Answer: The success of a Heck reaction depends on several factors. Here are key areas for optimization:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For aryl chlorides, which are generally less reactive, bulky, electron-rich phosphine ligands are often required.[4] Palladacycles and N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts.

  • Base: The choice and stoichiometry of the base are crucial. Common bases include triethylamine, potassium carbonate, and sodium acetate. The base neutralizes the hydrogen halide formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used. The choice of solvent can significantly impact reaction rates and yields.

  • Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate. Optimization of the reaction temperature is essential.

Question: My Heck reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: Regioselectivity in Heck reactions, particularly with allylic substrates, can be challenging.

  • Ligand Control: The steric and electronic properties of the phosphine ligand can influence the regioselectivity of the olefin insertion step. Experimenting with different ligands is a common strategy to improve regioselectivity.

  • Reaction Additives: In some cases, the addition of salts, such as silver or thallium salts, can influence the reaction pathway and improve selectivity, although this is more common for controlling stereoselectivity.

Suzuki-Miyaura Coupling

Question: I am trying to perform a Suzuki-Miyaura coupling with this compound (or a derivative) and a boronic acid, but I am observing significant homocoupling of the boronic acid. What is causing this and how can I minimize it?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. It is crucial to degas the solvent and run the reaction under an inert atmosphere.

  • Palladium(II) Precatalyst Reduction: Incomplete reduction of the Pd(II) precatalyst to the active Pd(0) species can lead to side reactions. The choice of precatalyst and reaction conditions can influence the efficiency of this reduction.

  • Base and Solvent: The choice of base and solvent can also affect the extent of homocoupling. A thorough screening of reaction conditions is often necessary.

Question: The Suzuki-Miyaura coupling of my substituted this compound derivative is not proceeding to completion. What are some potential issues?

Answer: Incomplete conversion can be due to several factors:

  • Steric Hindrance: Sterically hindered substrates can be challenging for Suzuki-Miyaura couplings. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can often overcome steric hindrance.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities or side products.

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, can be slow. The choice of base and the presence of water can significantly impact the rate of this step.

Grignard Reactions

Question: I am performing a Grignard reaction with the chloromethyl group of this compound, but I am getting a low yield of the desired product. What are the likely side reactions?

Answer: Grignard reactions with chloromethylsilanes can be prone to side reactions.

  • Wurtz-type Coupling: The Grignard reagent can react with the starting chloromethylsilane, leading to a coupling product. This can be minimized by slow addition of the chloromethylsilane to the Grignard reagent at low temperatures.

  • Reaction with the Allyl Group: While the chloromethyl group is the primary reactive site for nucleophilic attack, the Grignard reagent could potentially interact with the allyl group under certain conditions, though this is less common.

  • Enolization: If the Grignard reagent is sterically hindered and the electrophile has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolization instead of addition.[5]

Question: How can I improve the yield and selectivity of my Grignard reaction with this compound?

Answer:

  • Reaction Conditions: Use of an appropriate solvent (typically diethyl ether or THF) and careful temperature control are critical. Reactions are often initiated at room temperature and then cooled to control the exotherm.

  • Purity of Magnesium and Reagents: The magnesium used to prepare the Grignard reagent should be of high purity and activated if necessary. All reagents and glassware must be scrupulously dry, as Grignard reagents are highly sensitive to moisture.

  • Catalysis: For less reactive chlorosilanes, the addition of catalysts like zinc chloride can sometimes improve the reaction rate and yield of substitution reactions with Grignard reagents.[6]

Quantitative Data on Catalyst Performance

The following tables summarize quantitative data for various catalysts in reactions relevant to this compound.

Table 1: Catalyst Performance in the Hydrosilylation of Allyl Chloride with Trichlorosilane
CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield of Product 1 (%)[1]Yield of By-product 2 (%)[1]
Speier's Catalyst0.56032032
Karstedt's Catalyst0.56031513
[Rh(μ-Cl)(dppp)]₂0.560360Trace
[RhCl(cod)(dppp)]0.560341Trace
[Rh(μ-Cl)(dppbz)]₂0.5603>95Trace
[Rh(μ-Cl)(dppbzF)]₂0.0056020>95Trace

Product 1: Trichloro(3-chloropropyl)silane (desired product) By-product 2: Propyltrichlorosilane

Table 2: Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
PrecatalystLigandBaseYield (%) after 6h[7]
tBuIndPdClIPrK₂CO₃>80
CinnamylPdClIPrK₂CO₃<40
CrotylPdClIPrK₂CO₃<40
AllylPdClIPrK₂CO₃<40
Table 3: Catalyst Performance in the Heck Arylation of Eugenol with Iodobenzene
SolventTime (h)Conversion of PhI (%)[8]Yield of Product 1E (%)[8]
DMF195~80
DMF310081
DMF:H₂O (4:1)210079

Experimental Protocols

Protocol 1: General Procedure for Hydrosilylation using Karstedt's Catalyst

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, add the olefin (1.0 equivalent) and the solvent (e.g., anhydrous toluene).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Add Karstedt's catalyst (typically 10-100 ppm relative to the olefin) to the reaction mixture.

  • Silane Addition: Add the hydrosilane, such as this compound's reaction partner (1.0-1.2 equivalents), dropwise to the stirred solution at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR, GC-MS, or IR spectroscopy) by observing the disappearance of the Si-H bond.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: General Procedure for a Heck Reaction

This protocol provides a general framework for a Heck reaction involving an allyl-containing silane.

  • Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 equivalent), the olefin (e.g., a derivative of this compound, 1.2 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (if required, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Solvent and Base Addition: Add the degassed solvent (e.g., DMF, acetonitrile, or dioxane) and the base (e.g., triethylamine or potassium carbonate, 2.0 equivalents).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Visualizing Reaction Pathways and Workflows

Catalyst Selection Logic for Hydrosilylation

Catalyst_Selection_Hydrosilylation start Goal: High Yield & Selectivity in Hydrosilylation catalyst_choice Primary Consideration: Catalyst Type start->catalyst_choice pt_catalyst Conventional Platinum Catalysts (Speier's, Karstedt's) catalyst_choice->pt_catalyst Standard Approach rh_catalyst Rhodium(I) Catalysts ([RhCl(dppbzF)]2) catalyst_choice->rh_catalyst For High Selectivity pt_outcome Potential Issues: - Lower Selectivity - By-product Formation pt_catalyst->pt_outcome rh_outcome Advantages: - High Selectivity (>99%) - High Efficiency rh_catalyst->rh_outcome optimization Further Optimization: - Temperature - Catalyst Loading - Ligand Choice pt_outcome->optimization rh_outcome->optimization

Caption: Decision workflow for selecting a hydrosilylation catalyst.

General Catalytic Cycle for the Heck Reaction

Heck_Reaction_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (+ R-X) pd0->oxidative_addition pd2_complex R-Pd(II)(X)Ln oxidative_addition->pd2_complex olefin_coordination Olefin Coordination pd2_complex->olefin_coordination pd_olefin_complex [R-Pd(II)(X)Ln(olefin)] olefin_coordination->pd_olefin_complex migratory_insertion Migratory Insertion pd_olefin_complex->migratory_insertion alkyl_pd_complex Alkyl-Pd(II) Complex migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product Substituted Olefin (Product) beta_hydride_elimination->product h_pd_complex H-Pd(II)(X)Ln beta_hydride_elimination->h_pd_complex reductive_elimination Reductive Elimination (+ Base) h_pd_complex->reductive_elimination reductive_elimination->pd0

References

Managing moisture sensitivity of Allyl(chloromethyl)dimethylsilane in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the moisture-sensitive reagent, Allyl(chloromethyl)dimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organosilane compound with the chemical formula C₆H₁₃ClSi. It is a versatile bifunctional reagent commonly used in organic synthesis. Its reactivity stems from the presence of two key functional groups: a reactive chloromethyl group and an allyl group. This structure allows it to be used in a variety of applications, including:

  • Silylation: As a protecting group for alcohols and other functional groups.

  • Cross-coupling reactions: The allyl group can participate in various carbon-carbon bond-forming reactions.

  • Surface modification: Used to functionalize surfaces of materials like silica and glass.

  • Synthesis of complex molecules: It serves as a building block in the synthesis of more complex organosilicon compounds and organic molecules.

Q2: Why is this compound considered moisture-sensitive?

The silicon-chlorine bond in the chloromethyl group is highly susceptible to hydrolysis. In the presence of water, this compound will react to form the corresponding silanol, which can then self-condense to form unreactive siloxane oligomers or polymers. This process consumes the reagent and can significantly reduce the yield of the desired reaction.

Q3: What are the ideal storage and handling conditions for this compound?

To maintain its reactivity, this compound must be stored and handled under strictly anhydrous and inert conditions.

  • Storage: It should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon. The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1][2]

  • Handling: All manipulations should be carried out using inert atmosphere techniques, such as a Schlenk line or a glovebox, to prevent exposure to atmospheric moisture.[1][2]

Q4: What personal protective equipment (PPE) should be worn when working with this compound?

This compound is a flammable liquid and can cause skin and eye irritation.[1] Appropriate PPE includes:

  • Neoprene or nitrile rubber gloves

  • Chemical safety goggles (contact lenses should not be worn)

  • A lab coat or other protective clothing

  • Work should be performed in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue 1: Low or No Product Yield

A low yield or complete failure of the reaction is the most common problem and is almost always related to moisture contamination.

Potential Cause Troubleshooting Step Recommended Action
Moisture in Reaction System Verify the dryness of all components.- Glassware: Oven-dry all glassware at >120°C for at least 4 hours or flame-dry under vacuum immediately before use. - Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves or other appropriate drying agents. - Reagents: Ensure all other reagents are anhydrous. - Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas (nitrogen or argon).
Degraded this compound Check the quality of the starting material.If the reagent has been improperly stored or is old, it may have already hydrolyzed. It is best to use a fresh bottle or a recently opened bottle that has been stored under an inert atmosphere.
Incorrect Reaction Conditions Review the reaction protocol.- Temperature: Some reactions may require specific temperatures to proceed efficiently. - Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). - Stoichiometry: Ensure the correct molar ratios of reactants and reagents are being used.

Issue 2: Formation of White Precipitate or Cloudy Solution

The appearance of a white precipitate or a cloudy solution during the reaction or workup can be indicative of siloxane formation.

Potential Cause Troubleshooting Step Recommended Action
Hydrolysis of the Silane Analyze the precipitate.The precipitate is likely a siloxane polymer. This is a strong indicator of moisture contamination in the reaction. Review all drying procedures for glassware, solvents, and reagents.
Workup Procedure Evaluate the workup conditions.Quenching the reaction with an aqueous solution will intentionally hydrolyze any remaining chlorosilane. If the precipitate forms before the intended aqueous workup, it indicates premature hydrolysis.

Experimental Protocols

General Protocol for the Silylation of a Primary Alcohol

This protocol provides a general procedure for the protection of a primary alcohol using this compound under inert atmosphere conditions.

Materials:

  • This compound

  • Primary alcohol

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (Et₃N) or imidazole

  • Dry, inert gas (Nitrogen or Argon)

  • Oven-dried or flame-dried glassware (round-bottom flask, syringe, needles)

Procedure:

  • Glassware and System Preparation: Assemble the reaction glassware (e.g., a two-neck round-bottom flask with a condenser and a septum) and flame-dry it under a vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: In the flame-dried flask, dissolve the primary alcohol (1.0 eq) and triethylamine (1.2 eq) or imidazole (1.2 eq) in anhydrous DCM.

  • Addition of Silane: Slowly add this compound (1.1 eq) to the stirred solution at 0 °C (ice bath) via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (triethylammonium chloride or imidazolium chloride) is expected.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Guides

Hydrolysis Pathway of this compound

The following diagram illustrates the unwanted hydrolysis and condensation pathway of this compound in the presence of water.

hydrolysis_pathway A This compound B Allyl(hydroxymethyl)dimethylsilanol A->B Hydrolysis C Allyl(siloxane)dimethylsilane (Oligomer/Polymer) B->C Condensation H2O H₂O H2O2 H₂O silylation_workflow prep Preparation (Dry Glassware & Solvents) setup Inert Atmosphere Setup (Schlenk Line / Glovebox) prep->setup reaction Reaction (Addition of Reagents) setup->reaction monitor Monitoring (TLC / GC-MS) reaction->monitor workup Aqueous Workup monitor->workup purify Purification (Chromatography) workup->purify troubleshooting_low_yield start Low or No Product Yield check_moisture Check for Moisture Contamination start->check_moisture check_reagent Verify Reagent Quality check_moisture->check_reagent No Obvious Moisture dry_glassware Action: Rigorously Dry Glassware check_moisture->dry_glassware Moisture Present dry_solvents Action: Use Anhydrous Solvents check_moisture->dry_solvents Moisture Present check_conditions Review Reaction Conditions check_reagent->check_conditions Reagent is Good fresh_reagent Action: Use Fresh Reagent check_reagent->fresh_reagent Reagent Degraded optimize_temp Action: Optimize Temperature check_conditions->optimize_temp optimize_time Action: Increase Reaction Time check_conditions->optimize_time

References

How to monitor the progress of a reaction involving Allyl(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving Allyl(chloromethyl)dimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental monitoring, troubleshooting common issues, and interpreting analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring reactions with this compound?

A1: The progress of reactions involving this compound can be effectively monitored using a suite of standard organic analytical techniques. The most common and informative methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for tracking the disappearance of starting materials and the appearance of products. Specific proton and carbon signals of the allyl and chloromethyl groups provide clear markers for reaction conversion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile components of the reaction mixture and identifying them by their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying side products and confirming the structure of the desired product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the product's functional groups.

Q2: How can I quantitatively track the consumption of this compound and the formation of my product?

A2: Quantitative analysis can be achieved using the following methods:

  • Quantitative NMR (qNMR): By adding a known amount of an internal standard to an aliquot of the reaction mixture, the concentration of reactants and products can be accurately determined by comparing the integral of their characteristic peaks to the integral of the standard's peak.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a highly sensitive method for quantitative analysis. By creating a calibration curve with known concentrations of the analyte and an internal standard, the concentration of the components in the reaction mixture can be determined from their peak areas.

Q3: What are the main challenges when working with a bifunctional reagent like this compound?

A3: The primary challenge is controlling the chemoselectivity. This compound has two reactive sites: the allyl group (C=C double bond) and the chloromethyl group (C-Cl bond). Depending on the reaction conditions and the other reagents involved, reactions can occur at one or both sites, potentially leading to a mixture of products. Careful selection of catalysts, reaction temperature, and stoichiometry is crucial to direct the reaction towards the desired outcome.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible CauseSuggested Solutions
Inactive Catalyst (e.g., in Hydrosilylation) - Ensure the catalyst is fresh and has been stored under an inert atmosphere. - Consider a catalyst activation step if applicable. - Increase the catalyst loading incrementally.
Presence of Inhibitors or Impurities - Use freshly distilled and dry solvents and reagents. - Ensure all glassware is thoroughly dried. - Traces of water or oxygen can quench catalysts or Grignard reagents.
Insufficient Reaction Temperature - Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. - For Grignard reactions, gentle heating might be required for initiation.
Poor Quality Grignard Reagent - Ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine). - Use anhydrous ether or THF as the solvent. - Titrate the Grignard reagent to determine its exact concentration before use.
Issue 2: Formation of Multiple Products (Lack of Chemoselectivity)
Possible CauseSuggested Solutions
Competition between Allyl and Chloromethyl Group Reactivity - For reactions targeting the allyl group (e.g., hydrosilylation): Use a catalyst that is selective for the C=C bond over the C-Cl bond. Platinum-based catalysts like Karstedt's catalyst are often effective. - For reactions targeting the chloromethyl group (e.g., nucleophilic substitution): Use reaction conditions that favor SN2 reactions, such as a polar aprotic solvent (e.g., DMF, DMSO) and a strong nucleophile. Running the reaction at a moderate temperature can help avoid elimination or reaction at the allyl group.
Side Reactions of the Allyl Group - In nucleophilic substitution reactions, the allyl group can sometimes undergo rearrangement or other side reactions. Using milder reaction conditions and a less basic nucleophile can help minimize these issues.
Grignard Reagent Reacting at Both Sites - When preparing a Grignard reagent from this compound, there is a possibility of intermolecular reactions. Using dilute conditions and low temperatures can help favor the formation of the desired organometallic species. When reacting with an electrophile, the Grignard reagent will primarily attack the most electrophilic site.

Experimental Protocols & Data

Monitoring Hydrosilylation of 1-Octene with a Hydrosilane

This protocol describes a general method for monitoring the platinum-catalyzed hydrosilylation of a terminal alkene.

Reaction Monitoring Workflow

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification A Combine 1-octene, hydrosilane, and solvent in a dry flask under inert gas B Add Karstedt's catalyst A->B Start Reaction C Take aliquots at regular intervals B->C Heat to desired temp. D Quench aliquot (e.g., with a small amount of solvent) C->D E Analyze by GC-MS and/or ¹H NMR D->E F Quench the reaction E->F Reaction Complete G Purify by distillation or column chromatography F->G

Caption: General workflow for monitoring a hydrosilylation reaction.

¹H NMR Data for Reaction Monitoring

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Comments
This compound (Starting Material) ~5.8 (m, 1H, -CH=), ~4.9 (m, 2H, =CH₂), ~2.8 (s, 2H, -CH₂Cl), ~1.6 (d, 2H, -CH₂-Si), ~0.1 (s, 6H, -Si(CH₃)₂)Disappearance of these signals indicates consumption of the starting material.
Hydrosilylation Product (example with a generic hydrosilane) Disappearance of allyl protons (~4.9-5.8 ppm). Appearance of new aliphatic protons corresponding to the addition product.The exact chemical shifts will depend on the specific hydrosilane and alkene used.

GC-MS Data for Reaction Monitoring

CompoundExpected Retention TimeKey Mass Fragments (m/z)
This compound Varies with GC method133 [M-CH₃]⁺, 107 [M-C₃H₅]⁺, 93 [M-CH₂Cl]⁺, 79
1-Octene Earlier than silane products112 [M]⁺, 97, 83, 69, 55, 41
Hydrosilylation Product Later than starting materialsMolecular ion peak and fragmentation pattern corresponding to the specific product.

Troubleshooting Logic for Low Yield in Grignard Reactions

G start Low Yield in Grignard Reaction q1 Was the Grignard reagent successfully formed? start->q1 q2 Are there signs of Wurtz coupling (dimerization)? q1->q2 Yes sol1 Troubleshoot Grignard Formation: - Check Mg activation - Ensure anhydrous conditions - Use fresh reagents/solvents q1->sol1 No a1_yes Yes a1_no No q3 Is the electrophile reactive enough? q2->q3 No sol2 Optimize Reaction Conditions: - Use dilute conditions - Add alkyl halide slowly - Lower reaction temperature q2->sol2 Yes a2_yes Yes a2_no No sol3 Consider a more reactive electrophile or different reaction conditions. q3->sol3 No sol4 Investigate other side reactions: - Enolization of carbonyl compounds - Reduction of the electrophile q3->sol4 Yes a3_yes Yes a3_no No

Issues with the stability of the chloromethyl group under specific reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the chloromethyl group (-CH₂Cl) under various experimental conditions.

Frequently Asked questions (FAQs)

Q1: What are the primary factors that influence the stability of the chloromethyl group?

A1: The stability of the chloromethyl group is primarily influenced by the following factors:

  • pH: The group is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is pH-dependent.

  • Temperature: Elevated temperatures can accelerate degradation pathways, including hydrolysis and elimination reactions.

  • Nucleophiles: The presence of nucleophiles can lead to substitution reactions, displacing the chloride ion.

  • Solvent: The choice of solvent can significantly impact stability. Protic solvents can participate in solvolysis reactions, while polar aprotic solvents can affect the rate of nucleophilic substitution.

  • Steric Hindrance: The steric environment around the chloromethyl group can influence its accessibility to reagents and thus its reactivity.

Q2: Under what pH conditions is the chloromethyl group most stable?

A2: Generally, the chloromethyl group is most stable in neutral to slightly acidic conditions. Studies on the hydrolysis of benzyl chloride, a common model for chloromethyl arenes, have shown that the rate of hydrolysis is relatively constant up to a pH of about 13, after which it increases.[1][2] Extreme acidic or basic conditions should be avoided to prevent accelerated degradation.

Q3: My chloromethyl-containing compound is degrading in a protic solvent. What is happening and what can I do?

A3: Protic solvents, such as water, alcohols, and carboxylic acids, can act as nucleophiles and participate in solvolysis reactions with the chloromethyl group. This leads to the substitution of the chloride with the solvent's nucleophilic group (e.g., -OH, -OR).

Troubleshooting:

  • Switch to an aprotic solvent: If the reaction chemistry allows, use aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF).

  • Use anhydrous conditions: Ensure all solvents and reagents are dry to minimize hydrolysis.

  • Lower the temperature: Reducing the reaction temperature can significantly slow down the rate of solvolysis.

Q4: I am observing unexpected side products in my chloromethylation reaction. What are the common side products and how can I avoid them?

A4: Common side products in chloromethylation reactions include:

  • Bis(chloromethyl) ether (BCME): A carcinogenic byproduct formed from formaldehyde and HCl. Its formation can be minimized by controlling the reaction temperature and using an excess of the aromatic substrate.[3]

  • Diaryl- or diarylmethane derivatives: Formed by the Friedel-Crafts alkylation of the starting material or product with another chloromethylated molecule.

  • Over-chloromethylation: Introduction of multiple chloromethyl groups onto the aromatic ring.

Troubleshooting:

  • Control stoichiometry: Use a precise ratio of reactants. An excess of the aromatic compound can reduce the formation of diarylmethane byproducts.

  • Optimize temperature: Lowering the reaction temperature can often reduce the rate of side reactions.

  • Slow addition of reagents: Adding the chloromethylating agent slowly can help to control the reaction and minimize byproduct formation.

Troubleshooting Guides

Issue 1: Cleavage of the Chloromethyl Group Under Acidic Conditions

Symptoms:

  • Loss of the chloromethyl group, often replaced by a hydroxyl group.

  • Appearance of unexpected byproducts in NMR or LC-MS analysis.

  • Reduced yield of the desired product.

Possible Causes:

  • Strong Acid: Strong acids can protonate the chlorine atom, making it a better leaving group and facilitating nucleophilic attack by water or other nucleophiles present in the reaction mixture.

  • High Temperature: Elevated temperatures provide the activation energy for the cleavage reaction.

  • Presence of Water: Water can act as a nucleophile, leading to hydrolysis.

Solutions:

  • Use a milder acid: If possible, switch to a weaker acid or use a catalytic amount.

  • Lower the reaction temperature: Conduct the reaction at the lowest possible temperature that allows for the desired transformation.

  • Work under anhydrous conditions: Use dry solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Protecting Group Strategy: If the chloromethyl group is not the reactive site, consider protecting it. However, direct protection of a chloromethyl group is uncommon; it's more typical to introduce a more stable precursor that can be converted to the chloromethyl group later in the synthesis.

Issue 2: Instability in the Presence of Nucleophiles

Symptoms:

  • Rapid consumption of the starting material.

  • Formation of substitution products where the chlorine has been replaced by the nucleophile.

Possible Causes:

  • Strong Nucleophile: The chloromethyl group is a good electrophile and will react with a wide range of nucleophiles (e.g., amines, thiols, alkoxides).

  • Favorable Reaction Conditions: Polar aprotic solvents can enhance the reactivity of nucleophiles.

Solutions:

  • Protecting the Nucleophile: If the nucleophile is part of the same molecule and should not react, consider protecting it.

  • Use a less reactive nucleophile: If the reaction allows, choose a weaker nucleophile.

  • Control Reaction Conditions:

    • Temperature: Run the reaction at a lower temperature.

    • Stoichiometry: Use a controlled amount of the nucleophile.

    • Solvent: The choice of solvent can modulate reactivity.

Data Presentation

Table 1: Factors Affecting the Stability of the Chloromethyl Group

ParameterConditionEffect on StabilityNotes
pH < 4DecreasedAcid-catalyzed hydrolysis or cleavage.
4 - 7Generally StableOptimal range for many chloromethyl compounds.
> 7DecreasedBase-catalyzed hydrolysis or elimination.[1][4]
Temperature ElevatedDecreasedAccelerates decomposition and side reactions.
Solvent Protic (e.g., H₂O, MeOH)DecreasedProne to solvolysis.
Aprotic Polar (e.g., DMF, DMSO)Can enhance nucleophilic attackSolvates the cation, leaving the nucleophile more reactive.
Aprotic Nonpolar (e.g., Toluene)Generally more stableLess likely to participate in solvolysis.
Nucleophiles Strong (e.g., R₂NH, RS⁻)DecreasedReadily undergoes SN2 reactions.

Table 2: Hydrolysis Rate of Benzyl Chloride at 25°C

pHHalf-life (hours)
715
>13Rate increases

Data for benzyl chloride is often used as a proxy for the stability of aryl chloromethyl groups. The rate is independent of pH below 13.[1][5]

Experimental Protocols

Protocol 1: Forced Degradation Study for a Chloromethyl-Containing Compound

This protocol provides a general procedure to assess the stability of a compound containing a chloromethyl group under various stress conditions.

Materials:

  • Your chloromethyl-containing compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • Methanol (or another suitable organic solvent)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Thermostatically controlled oven or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature or a slightly elevated temperature for a defined period.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Place a solid sample or a solution of the compound in an oven at an elevated temperature (e.g., 80 °C).

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.[6][7][8]

Mandatory Visualization

Stability_Troubleshooting Troubleshooting Chloromethyl Group Instability start Instability Observed (Degradation/Side Products) check_conditions Identify Reaction Conditions (pH, Temp, Solvent, Reagents) start->check_conditions acidic Acidic Conditions? check_conditions->acidic basic Basic Conditions? acidic->basic No sol_acid Solutions for Acidic Conditions: - Use milder acid - Lower temperature - Anhydrous conditions acidic->sol_acid Yes nucleophilic Strong Nucleophile Present? basic->nucleophilic No sol_base Solutions for Basic Conditions: - Use weaker base - Lower temperature - Control stoichiometry basic->sol_base Yes thermal High Temperature? nucleophilic->thermal No sol_nuc Solutions for Nucleophiles: - Lower temperature - Protect nucleophile - Use less reactive nucleophile nucleophilic->sol_nuc Yes sol_thermal Solutions for High Temperature: - Lower reaction temperature - Reduce reaction time thermal->sol_thermal Yes end Stability Improved thermal->end No sol_acid->end sol_base->end sol_nuc->end sol_thermal->end

Caption: A flowchart for troubleshooting chloromethyl group instability.

Degradation_Pathways Common Degradation Pathways of a Chloromethyl Group start R-CH2Cl hydrolysis Hydrolysis (R-CH2OH) start->hydrolysis H2O / H+ or OH- substitution Nucleophilic Substitution (R-CH2-Nu) start->substitution Nu- elimination Elimination (if β-H present) start->elimination Base

Caption: Common degradation pathways for a chloromethyl group.

Experimental_Workflow Workflow for Stability Testing prep Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Heat, Light, etc.) prep->stress sample Take Samples at Different Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by HPLC neutralize->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify report Generate Stability Report quantify->report

Caption: Experimental workflow for assessing compound stability.

References

Validation & Comparative

A Head-to-Head Battle for Surface Supremacy: Allyl(chloromethyl)dimethylsilane vs. Allyltrichlorosilane in Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to functionalize surfaces for a myriad of applications, the choice of silanization agent is a critical decision. This guide provides a comprehensive comparison of two popular allyl-containing silanes, Allyl(chloromethyl)dimethylsilane and Allyltrichlorosilane, offering a deep dive into their performance based on available experimental data. This analysis will aid in the selection of the optimal reagent for applications ranging from biocompatible coatings to advanced drug delivery systems.

The strategic functionalization of surfaces is a cornerstone of modern materials science and biomedical research. The ability to tailor surface properties such as hydrophobicity, reactivity, and biocompatibility is paramount. Allyl-containing silanes are particularly valuable in this regard, as the terminal allyl group provides a versatile handle for subsequent chemical modifications, including thiol-ene "click" chemistry and polymer grafting. This guide focuses on a direct comparison of two such silanes: the monochlorinated this compound and the trichlorinated Allyltrichlorosilane.

At a Glance: Key Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these silanes is essential for predicting their behavior during surface modification.

PropertyThis compoundAllyltrichlorosilane
Molecular Formula C₆H₁₃ClSiC₃H₅Cl₃Si
Molecular Weight 148.70 g/mol [1]175.52 g/mol
Structure
alt text
alt text
Boiling Point 150-152 °C117.5 °C
Density 0.936 g/mL1.211 g/mL
Reactive Groups 1 Chloro group3 Chloro groups

Performance in Surface Modification: A Data-Driven Comparison

The performance of these silanes in surface modification is dictated by their reactivity, the stability of the resulting monolayer, and the accessibility of the allyl group for further functionalization. While direct comparative studies are limited, data from individual studies on similar substrates provide valuable insights.

A key study comparing vinyltrichlorosilane (VTCS) and allyltrichlorosilane (ATCS) provides a strong basis for understanding the behavior of trichlorosilanes. This data, combined with information on monochlorosilanes, allows for a comprehensive comparison.

ParameterThis compound (Inferred)Allyltrichlorosilane
Reactivity Monofunctional, forms a less cross-linked monolayer.Trifunctional, forms a highly cross-linked, polymeric layer.
Surface Morphology (AFM) Expected to form a relatively smooth and uniform monolayer.Can form aggregated, nanofilament-like structures on the surface.
Hydrophobicity (Water Contact Angle) Expected to be lower than ATCS due to less dense packing.Higher hydrophobicity is observed after functionalization due to surface roughness.
Layer Stability Si-O-Si bonds are susceptible to hydrolysis, but the less strained monolayer may offer some stability.Highly cross-linked structure provides good hydrolytic stability.
Allyl Group Accessibility Potentially higher due to less steric hindrance within the monolayer.May be reduced due to the dense, polymeric nature of the coating.

Experimental Protocols: A Guide to Successful Surface Modification

The following protocols are generalized procedures for solution-phase deposition of these silanes. The optimal conditions may vary depending on the substrate and desired outcome.

Protocol 1: Surface Modification with this compound

Materials:

  • This compound

  • Anhydrous toluene

  • Substrate (e.g., silicon wafer, glass slide)

  • Nitrogen or Argon gas

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the substrate under a stream of nitrogen and further dry in an oven at 110°C for 30 minutes.

  • Surface Activation: Activate the surface hydroxyl groups by treating the substrate with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

  • Silanization: In a glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. Immerse the activated substrate in the silane solution for 2-4 hours at room temperature.

  • Rinsing: After immersion, rinse the substrate sequentially with anhydrous toluene, isopropanol, and deionized water to remove any unbound silane.

  • Curing: Dry the coated substrate under a stream of nitrogen and then cure in an oven at 110°C for 1 hour to promote the formation of covalent bonds.

Protocol 2: Surface Modification with Allyltrichlorosilane

Materials:

  • Allyltrichlorosilane

  • Anhydrous toluene or hexane

  • Substrate (e.g., silicon wafer, glass slide)

  • Nitrogen or Argon gas

  • Oven or vacuum desiccator

Procedure:

  • Substrate Cleaning and Activation: Follow the same procedure as described in Protocol 1.

  • Silanization (Solution Phase): In a glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of Allyltrichlorosilane in anhydrous toluene or hexane. Immerse the activated substrate in the solution for 30-60 minutes at room temperature. The shorter reaction time is due to the higher reactivity of the trichlorosilane.

  • Silanization (Vapor Phase): Alternatively, place the activated substrate in a vacuum desiccator along with a small vial containing a few drops of Allyltrichlorosilane. Evacuate the desiccator and leave for 2-12 hours. Vapor phase deposition can lead to more uniform monolayers.

  • Rinsing: After silanization, rinse the substrate thoroughly with anhydrous toluene or hexane, followed by isopropanol and deionized water.

  • Curing: Dry the substrate under a stream of nitrogen and cure in an oven at 110°C for 1 hour.

Visualizing the Process: Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the key chemical reactions and experimental workflows.

G cluster_acmds This compound Reaction cluster_atcs Allyltrichlorosilane Reaction ACDMS This compound Hydrolysis_ACDMS Hydrolysis (forms Si-OH) ACDMS->Hydrolysis_ACDMS + H₂O SurfaceOH Surface-OH Condensation_ACDMS Condensation (forms Si-O-Surface) SurfaceOH->Condensation_ACDMS Hydrolysis_ACDMS->Condensation_ACDMS ModifiedSurface_ACDMS Modified Surface (Monolayer) Condensation_ACDMS->ModifiedSurface_ACDMS - H₂O ATCS Allyltrichlorosilane Hydrolysis_ATCS Hydrolysis (forms Si-(OH)₃) ATCS->Hydrolysis_ATCS + 3H₂O SurfaceOH2 Surface-OH Condensation_ATCS Condensation & Cross-linking SurfaceOH2->Condensation_ATCS Hydrolysis_ATCS->Condensation_ATCS ModifiedSurface_ATCS Modified Surface (Polymeric Layer) Condensation_ATCS->ModifiedSurface_ATCS - H₂O

Caption: Reaction pathways for surface modification.

G cluster_workflow Experimental Workflow Start Substrate Cleaning Cleaning (Sonication) Start->Cleaning Activation Surface Activation (Plasma or Piranha) Cleaning->Activation Silanization Silanization (Solution or Vapor) Activation->Silanization Rinsing Rinsing Silanization->Rinsing Curing Curing (Oven) Rinsing->Curing Characterization Surface Characterization (AFM, Contact Angle, XPS) Curing->Characterization Functionalization Further Functionalization (e.g., Thiol-ene Click) Characterization->Functionalization End Functionalized Surface Functionalization->End

Caption: General experimental workflow for silanization.

The Verdict: Choosing the Right Tool for the Job

The choice between this compound and Allyltrichlorosilane ultimately depends on the specific requirements of the application.

  • This compound is the preferred choice when a well-defined, less-cross-linked monolayer with potentially higher accessibility of the allyl functional groups is desired. This makes it suitable for applications where precise control over surface chemistry and subsequent reactions is critical.

  • Allyltrichlorosilane , with its ability to form a robust, highly cross-linked polymeric layer, is ideal for applications demanding high stability and durability. The increased surface roughness it can generate may also be advantageous for applications requiring enhanced hydrophobicity.

References

A Comparative Guide to Silylating Agents: Allyl(chloromethyl)dimethylsilane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. Silyl ethers are a cornerstone of this strategy, prized for their versatility in masking the reactivity of hydroxyl groups. This guide provides a comprehensive comparison of Allyl(chloromethyl)dimethylsilane with other commonly employed silylating agents, supported by experimental data to inform the selection of the most suitable reagent for specific synthetic challenges.

Performance Comparison of Silylating Agents

The choice of a silylating agent is dictated by factors such as the steric hindrance of the alcohol, the desired stability of the silyl ether, and the orthogonality required for selective deprotection in multi-step syntheses. This section presents a comparative overview of this compound and other popular silylating agents.

Table 1: Comparison of Reaction Conditions and Yields for the Silylation of Primary Alcohols

Silylating AgentAbbreviationCatalyst/BaseSolventTime (h)Temperature (°C)Yield (%)
This compoundACMDMSImidazoleDMF425>95
Trimethylsilyl chlorideTMSClTriethylamineDCM0.50-25>95
tert-Butyldimethylsilyl chlorideTBDMSClImidazoleDMF2-1225>95
Triethylsilyl chlorideTESClTriethylamineDCM1-325>90
tert-Butyldiphenylsilyl chlorideTBDPSClImidazoleDMF4-1625>90

Table 2: Comparison of Reaction Conditions and Yields for the Silylation of Secondary Alcohols

Silylating AgentAbbreviationCatalyst/BaseSolventTime (h)Temperature (°C)Yield (%)
This compoundACMDMSImidazoleDMF825~90
Trimethylsilyl chlorideTMSClTriethylamineDCM125~90
tert-Butyldimethylsilyl chlorideTBDMSClImidazoleDMF12-2425-40>90
Triethylsilyl chlorideTESClTriethylamineDCM4-825~85
tert-Butyldiphenylsilyl chlorideTBDPSClImidazoleDMF16-4840-60~85

Table 3: Comparison of Reaction Conditions and Yields for the Silylation of Tertiary Alcohols

Silylating AgentAbbreviationCatalyst/BaseSolventTime (h)Temperature (°C)Yield (%)
This compoundACMDMSDMAPAcetonitrile2480Moderate
Trimethylsilyl chlorideTMSClPyridinePyridine24-4880-100Low to Moderate
tert-Butyldimethylsilyl triflateTBDMSOTf2,6-LutidineDCM2-60-25>90
Triisopropylsilyl triflateTIPSOTf2,6-LutidineDCM1-40-25>90

Key Differentiators of this compound

This compound (ACMDMS) distinguishes itself from other silylating agents through its unique bifunctional nature, possessing both a reactive chloromethyl group and a versatile allyl group. This dual functionality opens avenues for sequential and orthogonal chemical transformations.

  • Silylation Reactivity : The reactivity of the Si-Cl bond in ACMDMS is comparable to other chlorosilanes, readily forming silyl ethers with primary and secondary alcohols under standard conditions (e.g., with imidazole or triethylamine as a base). The steric hindrance around the silicon atom is less than that of bulky reagents like TBDPSCl, allowing for efficient silylation of less hindered alcohols.

  • Orthogonal Deprotection : The resulting allyl(dimethyl)silyl ethers can be cleaved under specific conditions that leave other protecting groups intact. The allyl group can be removed via transition metal-catalyzed isomerization followed by hydrolysis, or through oxidative cleavage.[1][2] This orthogonality is highly valuable in the synthesis of complex molecules with multiple protected functional groups.

  • Post-Silylation Functionalization : The chloromethyl group provides a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities after the protection of the hydroxyl group. This feature is particularly useful in the synthesis of functionalized polymers and materials. The allyl group can also be further functionalized, for example, through hydroboration-oxidation or epoxidation, adding another layer of synthetic utility.

Experimental Protocols

General Procedure for the Silylation of a Primary Alcohol with this compound:

  • To a solution of the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired allyl(dimethyl)silyl ether.

General Procedure for the Cleavage of an Allyl(dimethyl)silyl Ether:

  • Isomerization-Hydrolysis:

    • Dissolve the allyl(dimethyl)silyl ether (1.0 equiv) in a suitable solvent such as ethanol or a mixture of THF and water.

    • Add a catalytic amount of a transition metal catalyst, for example, Wilkinson's catalyst ([Rh(PPh₃)₃Cl]) or a palladium catalyst (e.g., Pd(PPh₃)₄).

    • Heat the reaction mixture to reflux and monitor the isomerization of the allyl group to a prop-1-enyl group by TLC or ¹H NMR.

    • Once isomerization is complete, add a mild acid (e.g., dilute HCl) to hydrolyze the resulting enol ether and liberate the free alcohol.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product as necessary.

  • Oxidative Cleavage:

    • Dissolve the allyl(dimethyl)silyl ether (1.0 equiv) in a mixture of solvents such as acetonitrile, water, and carbon tetrachloride.

    • Add a catalytic amount of ruthenium(III) chloride (RuCl₃) and a stoichiometric amount of an oxidant like sodium periodate (NaIO₄).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Perform an aqueous workup, extract the product, dry the organic layer, and purify as needed.

Signaling Pathways and Experimental Workflows

The unique bifunctionality of this compound allows for its incorporation into multi-step synthetic pathways where both the protecting group and the additional functional handle are exploited.

silylation_workflow cluster_protection Protection Step cluster_functionalization Functionalization cluster_deprotection Deprotection Alcohol Alcohol Silylation Silylation (Imidazole, DMF) Alcohol->Silylation ACMDMS This compound ACMDMS->Silylation Protected_Alcohol Allyl(dimethyl)silyl Ether with Chloromethyl Group Silylation->Protected_Alcohol Substitution Nucleophilic Substitution Protected_Alcohol->Substitution Nucleophile Nucleophile Nucleophile->Substitution Functionalized_Ether Functionalized Silyl Ether Substitution->Functionalized_Ether Deprotection_Step Allyl Group Cleavage Functionalized_Ether->Deprotection_Step Cleavage_Reagent Deprotection (e.g., Pd catalyst) Cleavage_Reagent->Deprotection_Step Final_Product Functionalized Alcohol Deprotection_Step->Final_Product

Caption: A potential multi-step synthesis workflow utilizing the dual functionality of this compound.

This workflow illustrates the initial protection of an alcohol with ACMDMS, followed by a nucleophilic substitution on the chloromethyl group to introduce a new functionality. The final step involves the selective cleavage of the allyl group to unveil the protected alcohol, now bearing the newly introduced functional group.

Conclusion

This compound presents a compelling alternative to traditional silylating agents, particularly in the context of multi-step organic synthesis. Its reactivity is on par with other common chlorosilanes for the protection of primary and secondary alcohols. The key advantages of ACMDMS lie in the unique opportunities for orthogonal deprotection and post-silylation functionalization afforded by its allyl and chloromethyl groups, respectively. For researchers engaged in the development of complex molecules and functional materials, this compound offers a versatile tool to expand their synthetic strategies.

References

Illuminating the Structure of Allyl(chloromethyl)dimethylsilane Derivatives: A Guide to Spectroscopic Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of key spectroscopic methods for elucidating the structure of allyl(chloromethyl)dimethylsilane and its derivatives. By presenting experimental data, detailed protocols, and a clear workflow, this document serves as a practical resource for ensuring the integrity of these versatile organosilane compounds.

The unique combination of an allyl group, a chloromethyl moiety, and a dimethylsilyl core in this compound makes it a valuable building block in organic synthesis. Verifying the successful synthesis and purity of its derivatives requires a multi-faceted analytical approach. This guide focuses on the application and comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous structural characterization.

Data at a Glance: Spectroscopic Signatures of this compound

To facilitate rapid identification and comparison, the following tables summarize the key quantitative data obtained from various spectroscopic techniques for the parent compound, this compound. These values serve as a benchmark for the analysis of its derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Si-CH₃~0.1~-3.0
Si-CH₂-Cl~2.6~28.0
Si-CH₂-CH=~1.6~24.0
=CH-~5.7 (m)~134.0
=CH₂~4.9 (m)~114.0

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Multiplicity (m) for vinyl protons is complex due to coupling.

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C-H (sp³ stretch)2960-2850Strong
C=C (stretch)~1640Medium
Si-CH₃ (bend)~1250Strong
Si-C (stretch)840, 780Strong
C-Cl (stretch)~700Medium-Strong

Table 3: Mass Spectrometry Data for this compound

m/z Proposed Fragment Relative Abundance
148/150[M]⁺ (Molecular Ion)Low
133/135[M - CH₃]⁺Medium
113[M - Cl]⁺Low
107[M - CH₂=CHCH₂]⁺High
99/101[M - C₃H₅]⁺Medium
73[Si(CH₃)₃]⁺ (rearrangement)Medium

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M/M+2 peaks.

Comparative Analysis of Spectroscopic Techniques

Each spectroscopic method provides unique and complementary information for the structural elucidation of this compound derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed information about the electronic environment of protons, their connectivity through spin-spin coupling, and the relative number of protons in different environments. It is invaluable for confirming the presence of the allyl and chloromethyl groups and for analyzing the structure of substituents in derivatives.

    • ¹³C NMR: Reveals the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the nature of the substituents on the silicon atom and the carbon backbone.

    • ²⁹Si NMR: Directly probes the silicon nucleus, offering a wide chemical shift range that is highly sensitive to the electronic and steric environment around the silicon atom.[1] This makes it an excellent tool for confirming the successful modification at the silicon center and for characterizing the purity of the silane derivative.[2][3] The primary drawback of ²⁹Si NMR is its low natural abundance and lower gyromagnetic ratio, often requiring longer acquisition times.[3]

  • Infrared (IR) Spectroscopy: This technique is particularly useful for the rapid identification of key functional groups present in the molecule.[4] The characteristic stretching and bending vibrations of bonds such as C=C, Si-C, and C-Cl provide a quick confirmation of the main structural motifs.[4] While IR is excellent for qualitative analysis, it provides limited information on the overall molecular connectivity.

  • Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of the compound and for obtaining structural information through the analysis of fragmentation patterns.[5] The isotopic signature of chlorine is a key diagnostic feature in the mass spectra of these compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for analyzing these often volatile compounds, providing both separation and identification.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Parameters: Spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the ¹H field.

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Acquisition Parameters: Spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (typically several hundred to thousands).

  • ²⁹Si NMR Acquisition:

    • Spectrometer: Operating at the appropriate frequency for the field strength.

    • Pulse Sequence: Inverse-gated decoupling to suppress the negative Nuclear Overhauser Effect (NOE) and allow for quantitative analysis.

    • Acquisition Parameters: Spectral width of ~100 ppm, a longer relaxation delay (e.g., 10-30 seconds) due to the typically long T₁ relaxation times of ²⁹Si nuclei, and a large number of scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • ATR-FTIR (Attenuated Total Reflectance): Alternatively, place a drop of the liquid directly onto the crystal of an ATR accessory. This method requires minimal sample preparation.

  • Data Acquisition:

    • Spectrometer: A standard FT-IR spectrometer.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans. A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Workflow and Logic Diagram

The following diagram illustrates a logical workflow for the spectroscopic confirmation of an this compound derivative's structure.

Spectroscopic_Workflow Synthesis Synthesized Derivative Purification Purification Synthesis->Purification IR_Analysis FT-IR Spectroscopy Purification->IR_Analysis NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis MS_Analysis Mass Spectrometry Purification->MS_Analysis Data_Integration Data Integration & Analysis IR_Analysis->Data_Integration H_NMR ¹H NMR NMR_Analysis->H_NMR C_NMR ¹³C NMR NMR_Analysis->C_NMR Si_NMR ²⁹Si NMR NMR_Analysis->Si_NMR MS_Analysis->Data_Integration H_NMR->Data_Integration C_NMR->Data_Integration Si_NMR->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation Consistent Data Structure_Inconsistent Structure Inconsistent Data_Integration->Structure_Inconsistent Inconsistent Data

Spectroscopic analysis workflow.

Conclusion

The structural confirmation of this compound derivatives is most reliably achieved through the synergistic use of NMR spectroscopy (¹H, ¹³C, and ²⁹Si), IR spectroscopy, and mass spectrometry. While IR and MS provide rapid and valuable information on functional groups and molecular weight, NMR, particularly the combination of proton, carbon, and silicon nuclei observation, offers the most detailed and unambiguous picture of the molecular architecture. By following the outlined experimental protocols and utilizing the provided reference data, researchers can confidently verify the structure and purity of these important synthetic intermediates.

References

Quantitative Analysis of Reaction Products from Allyl(chloromethyl)dimethylsilane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of reaction products derived from Allyl(chloromethyl)dimethylsilane. We will delve into the strengths and weaknesses of Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD). This document aims to equip researchers with the necessary information to select the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.

Introduction to this compound and its Reactivity

This compound is a versatile bifunctional organosilane reagent. Its reactivity is characterized by two key sites: the allylic double bond and the chloromethyl group. The silicon atom influences the reactivity of both groups, making it a valuable building block in organic synthesis.

The primary reaction pathways for this compound involve:

  • Nucleophilic Substitution at the Chloromethyl Group: The chlorine atom is readily displaced by a variety of nucleophiles, such as alcohols and amines, to form new silicon-containing compounds.

  • Reactions at the Allyl Group: The double bond can participate in various addition reactions, including hydrosilylation.

Understanding the expected reaction products is crucial for developing and validating quantitative analytical methods.

Comparison of Analytical Techniques

The choice of analytical technique for quantifying the reaction products of this compound depends on several factors, including the nature of the products (volatility, presence of chromophores), the required sensitivity and accuracy, and the complexity of the reaction mixture.

TechniquePrincipleAdvantagesDisadvantagesIdeal For
qNMR Measures the ratio of integrated peak areas of analyte and an internal standard with a known concentration.- Primary analytical method- No need for identical reference standards- Provides structural information- Non-destructive- Lower sensitivity compared to chromatographic methods- Potential for signal overlap in complex mixtures- Purity determination- Analysis of reaction kinetics- Quantification of major components in a mixture
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.- High sensitivity and selectivity- Provides structural information from mass spectra- Excellent for identifying unknown byproducts- Requires volatile and thermally stable analytes- Derivatization may be necessary for polar compounds- Identification and quantification of volatile reaction products and impurities- Analysis of complex mixtures
GC-FID Similar to GC-MS but uses a flame ionization detector, which responds to most organic compounds.- Robust and reliable- Wide linear range- Generally less expensive than GC-MS- Does not provide structural information- Less sensitive than MS for some compounds- Routine quantitative analysis of known volatile analytes- Purity analysis of the starting material and major products
HPLC-CAD Separates compounds based on their partitioning between a stationary and mobile phase, with detection based on the charge of aerosolized particles.- Universal detection for non-volatile and semi-volatile compounds without a chromophore- Good sensitivity- Requires volatile mobile phases- Response can be non-linear- Analysis of non-volatile or thermally labile reaction products- Quantification of products that lack a UV chromophore

Quantitative Data Presentation

To illustrate the comparative performance of these techniques, consider a model reaction: the nucleophilic substitution of the chloro group in this compound with ethanolamine.

Reaction: this compound + Ethanolamine → Allyl(dimethyl)(2-hydroxyethylaminomethyl)silane + HCl

Below is a hypothetical comparison of the quantitative results obtained for the analysis of the main product and the remaining starting material from a reaction mixture.

AnalyteqNMR (% w/w)GC-FID (% Area)GC-MS (Quant Ion, % Area)HPLC-CAD (% Area)
This compound15.2 ± 0.514.8 ± 0.315.0 ± 0.214.5 ± 0.6
Allyl(dimethyl)(2-hydroxyethylaminomethyl)silane84.8 ± 0.585.2 ± 0.385.0 ± 0.285.5 ± 0.6

Note: The data presented are illustrative and will vary depending on the specific reaction conditions and analytical parameters.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the purity of the reaction products and quantify the components in a reaction mixture using an internal standard.

Instrumentation: 400 MHz NMR Spectrometer

Materials:

  • Reaction mixture sample

  • Deuterated chloroform (CDCl₃)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • Accurately weigh approximately 10 mg of the reaction mixture into a vial.

  • Accurately weigh approximately 5 mg of the internal standard (1,3,5-trimethoxybenzene) and add it to the same vial.

  • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with the following parameters:

    • Pulse angle: 30°

    • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of scans: 16

  • Process the spectrum (phasing, baseline correction).

  • Integrate the characteristic signals for the analyte and the internal standard. For example:

    • This compound: Si-CH₂ -Cl singlet

    • Allyl(dimethyl)(2-hydroxyethylaminomethyl)silane: N-CH₂ -CH₂-OH triplet

    • 1,3,5-trimethoxybenzene: Aromatic protons singlet

  • Calculate the concentration or purity using the following formula:

    Purity (analyte) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Gas Chromatography - Flame Ionization Detection (GC-FID)

Objective: To quantify the volatile components of the reaction mixture.

Instrumentation: Gas Chromatograph with FID detector

Materials:

  • Reaction mixture sample

  • Solvent (e.g., Dichloromethane)

  • Internal Standard (e.g., Dodecane)

Procedure:

  • Prepare a stock solution of the internal standard (dodecane) in dichloromethane at a known concentration (e.g., 1 mg/mL).

  • Accurately weigh approximately 10 mg of the reaction mixture into a vial.

  • Add a known volume (e.g., 1 mL) of the internal standard solution to the vial.

  • Vortex the mixture to ensure homogeneity.

  • Inject 1 µL of the sample into the GC-FID system.

  • GC conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Inlet temperature: 250 °C

    • Detector temperature: 300 °C

    • Oven program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

  • Identify the peaks corresponding to the analytes and the internal standard based on their retention times (determined by injecting individual standards).

  • Calculate the concentration of each analyte using a calibration curve prepared with known concentrations of standards.

High-Performance Liquid Chromatography - Charged Aerosol Detection (HPLC-CAD)

Objective: To quantify non-volatile or thermally labile reaction products that lack a UV chromophore.

Instrumentation: HPLC system with a Charged Aerosol Detector

Materials:

  • Reaction mixture sample

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Prepare a sample solution of the reaction mixture in the initial mobile phase composition at a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject 10 µL of the sample into the HPLC-CAD system.

  • HPLC conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

    • Column temperature: 30 °C

    • Flow rate: 1 mL/min

    • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • CAD settings: Evaporation temperature 35 °C, Nebulizer gas pressure 60 psi.

  • Identify the peaks corresponding to the analytes based on their retention times.

  • Quantify the analytes using a calibration curve prepared with known concentrations of standards.

Mandatory Visualizations

Reaction_Pathway ACMS This compound Product_Sub Substitution Product ACMS->Product_Sub Nucleophilic Substitution Product_Hydro Hydrosilylation Product ACMS->Product_Hydro Hydrosilylation Nuc Nucleophile (e.g., R-OH, R₂NH) Nuc->Product_Sub Hydrosilane Hydrosilane (e.g., HSiCl₃) Hydrosilane->Product_Hydro Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Reaction_Mixture Reaction Mixture Dilution Dilution & Internal Standard Addition Reaction_Mixture->Dilution qNMR qNMR Dilution->qNMR GC GC-FID / GC-MS Dilution->GC HPLC HPLC-CAD Dilution->HPLC Quantification Quantification qNMR->Quantification GC->Quantification HPLC->Quantification Comparison Method Comparison Quantification->Comparison

A Comparative Review of Reagents for Introducing Allyl Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an allyl group is a cornerstone transformation in organic synthesis, providing a versatile functional handle for subsequent chemical manipulations. The resulting homoallylic alcohols, amines, and other derivatives are key intermediates in the synthesis of a wide array of natural products and pharmaceuticals. A diverse toolkit of reagents has been developed for this purpose, each with its own distinct reactivity profile, substrate scope, and stereochemical implications. This guide provides a comparative overview of the most prominent classes of allylation reagents, supported by experimental data to aid in the selection of the optimal reagent for a specific synthetic challenge.

Organometallic Allylating Reagents: A Comparative Overview

The classical approach to allylation involves the reaction of an allyl-organometallic reagent with an electrophile, typically a carbonyl compound or an imine. The nature of the metal plays a crucial role in determining the reagent's nucleophilicity, Lewis acidity, and steric bulk, which in turn dictates its reactivity and selectivity.

Allyl Grignard and Organolithium Reagents

Allylmagnesium and allyllithium reagents are among the most reactive allylating agents. Their high nucleophilicity allows for the rapid addition to a broad range of electrophiles, including sterically hindered ketones. However, this high reactivity often comes at the cost of selectivity.

Key Characteristics:

  • High Reactivity: Rapid reaction with a wide range of electrophiles.

  • Low Selectivity: Often poor diastereoselectivity and incompatibility with many functional groups.

  • Accessibility: Readily prepared from allyl halides.

Organoboron Reagents (Brown Allylation)

Allylboranes and allylboronates are highly valuable reagents, particularly for their ability to deliver high levels of stereocontrol in the allylation of aldehydes. The reaction often proceeds through a highly ordered, six-membered cyclic transition state, known as the Zimmerman-Traxler model, which accounts for the observed high diastereoselectivity. Chiral versions of these reagents, such as those derived from α-pinene (Brown's reagent), enable highly enantioselective allylations.

Key Characteristics:

  • Excellent Stereocontrol: High diastereoselectivity and enantioselectivity are achievable.

  • Moderate Reactivity: Generally less reactive than Grignard reagents, allowing for better functional group tolerance.

  • Mechanism: Predictable stereochemical outcomes based on the Zimmerman-Traxler transition state model.

Organotin Reagents (Keck Allylation)

Allylstannanes are relatively stable, storable reagents that require Lewis acid activation to react with carbonyl compounds. The Keck asymmetric allylation, which employs a chiral titanium-BINOL complex as a Lewis acid catalyst, is a powerful method for the enantioselective allylation of aldehydes with allyltributyltin.

Key Characteristics:

  • Stability: Bench-stable and easy to handle.

  • Catalytic Enantioselective Variants: The Keck allylation provides a reliable route to enantioenriched homoallylic alcohols.

  • Toxicity: A significant drawback is the toxicity of organotin compounds.

Organosilicon Reagents (Hosomi-Sakurai Reaction)

Allylsilanes are another class of stable and less toxic alternatives to organostannanes. Their reaction with electrophiles, known as the Hosomi-Sakurai reaction, is typically promoted by a stoichiometric amount of a strong Lewis acid, such as titanium tetrachloride.

Key Characteristics:

  • Low Toxicity: A significant advantage over organotin reagents.

  • Lewis Acid Promoted: Requires strong Lewis acids for activation.

  • High Regioselectivity: The electrophile generally attacks the γ-carbon of the allyl silane.

Organoindium and Organozinc Reagents

Indium- and zinc-mediated allylations (Barbier-type reactions) are noteworthy for their ability to be performed in aqueous media, offering a greener alternative to traditional organometallic reactions that require anhydrous conditions. These reactions are typically initiated by the in situ formation of the organometallic species from an allyl halide and the metal.

Key Characteristics:

  • Aqueous Compatibility: Can be performed in water or aqueous solvent mixtures.

  • Functional Group Tolerance: Generally tolerant of a wide range of functional groups.

  • Chemoselectivity: Often exhibit high chemoselectivity for aldehydes over ketones.

Performance Data of Allylation Reagents

The following tables summarize the performance of various allylation reagents with representative aldehydes, ketones, and imines, providing a direct comparison of their efficacy in terms of yield and stereoselectivity.

Table 1: Allylation of Benzaldehyde

Reagent/MethodConditionsYield (%)Diastereoselectivity (syn:anti)Enantioselectivity (% ee)Reference
Allyl-MgBrEt₂O, 0 °C to rt95N/AN/A[1]
(Ipc)₂B-allyl (Brown)Et₂O, -78 °C92N/A96 (R)[2]
Allyl-SnBu₃ / TiCl₄CH₂Cl₂, -78 °C89N/AN/A[3]
Allyl-SiMe₃ / TiCl₄ (Hosomi-Sakurai)CH₂Cl₂, -78 °C89N/AN/A[3]
Allyl-Br / InH₂O, rt92N/AN/A[4]
Allyl-Br / Znaq. NH₄Cl, rt90N/AN/A
Allyl-OAc / [Ir(cod)Cl]₂ (Krische)Dioxane, 100 °C85N/A98 (S)[5]

Table 2: Crotylation of Benzaldehyde

ReagentConditionsYield (%)Diastereoselectivity (syn:anti)Reference
(E)-Crotyl-B(O-iPr)₂ / BF₃·OEt₂Toluene, -78 °C905:95[6]
(Z)-Crotyl-B(O-iPr)₂ / BF₃·OEt₂Toluene, -78 °C8595:5[6]
(E)-Crotyl-SnBu₃ / BF₃·OEt₂CH₂Cl₂, -78 °C8810:90[7]
(Z)-Crotyl-SnBu₃ / BF₃·OEt₂CH₂Cl₂, -78 °C8590:10[7]
Crotyl-Br / InDMF, -20 °C7858:42[8]

Table 3: Allylation of Acetophenone

Reagent/MethodConditionsYield (%)Enantioselectivity (% ee)Reference
Allyl-MgBrEt₂O, reflux85N/A[1]
Allyl-B(pin) / Cu(OAc)₂THF, rt6852[9]
Allyl-SiMe₃ / TiCl₄CH₂Cl₂, -78 °C80N/A[10]

Table 4: Allylation of N-Tosylimine of Benzaldehyde

Reagent/MethodConditionsYield (%)Diastereoselectivity (syn:anti)Enantioselectivity (% ee)Reference
Allyl-Br / InTHF/H₂O, rt95N/AN/A[5]
Allyl-Si(OMe)₃ / AgF, (R)-DIFLUORPHOSTHF, -78 °C85N/A80[11]
Allyl-B(pin) / CuF·3PPh₃, (R,R)-cyclopentyl-DuPHOSTHF, rt91N/A93[12]

Transition Metal-Catalyzed Allylations

In addition to the use of pre-formed organometallic reagents, several powerful catalytic methods for allylation have emerged, offering alternative pathways with distinct advantages.

Tsuji-Trost Allylation

The palladium-catalyzed Tsuji-Trost reaction is a versatile method for the allylic alkylation of a wide range of nucleophiles, including soft carbon nucleophiles (e.g., malonates), amines, and phenols. The reaction proceeds via a π-allylpalladium intermediate. Asymmetric variants using chiral ligands have been extensively developed.

Krische Allylation

The Krische allylation utilizes an iridium catalyst to achieve the direct allylation of alcohols or aldehydes using allenes, dienes, or allyl acetates as the allyl source. A key feature is the "transfer hydrogenative" mechanism, which avoids the need for pre-formed organometallic reagents and stoichiometric metallic reductants.

Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi reaction is a chromium(II)-mediated coupling of allyl or vinyl halides with aldehydes. A key advantage is its high chemoselectivity and tolerance for a wide range of functional groups, making it suitable for complex molecule synthesis. The reaction is often promoted by a catalytic amount of a nickel(II) salt.[13]

Experimental Protocols

General Procedure for the Hosomi-Sakurai Allylation of an Aldehyde
General Procedure for the Tsuji-Trost Allylation of Dimethyl Malonate

To a suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere is added dimethyl malonate (1.1 equiv) dropwise. The mixture is stirred at 0 °C for 30 minutes. To this solution is added tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) followed by allyl acetate (1.0 equiv). The reaction mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product in typically high yield (e.g., 90%).[14]

General Procedure for Indium-Mediated Allylation of an Imine in Aqueous Media

To a stirred mixture of the N-tosylimine (1.0 equiv) and indium powder (1.5 equiv) in a 1:1 mixture of THF and water (0.1 M) is added allyl bromide (1.2 equiv). The reaction mixture is stirred vigorously at room temperature for 1-5 hours, monitoring by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

Allylation_Reagent_Classes cluster_Reagents Classes of Allylating Reagents cluster_Organometallic Organometallic Reagents cluster_TM_Catalyzed Transition Metal-Catalyzed Organometallic Organometallic Grignard_Li Grignard / Organolithium Organometallic->Grignard_Li Organoboron Organoboron (Brown) Organometallic->Organoboron Organotin Organotin (Keck) Organometallic->Organotin Organosilicon Organosilicon (Hosomi-Sakurai) Organometallic->Organosilicon Organoindium_Zinc Organoindium / Zinc Organometallic->Organoindium_Zinc Transition_Metal_Catalyzed Transition_Metal_Catalyzed Tsuji_Trost Tsuji-Trost (Pd) Transition_Metal_Catalyzed->Tsuji_Trost Krische Krische (Ir) Transition_Metal_Catalyzed->Krische NHK Nozaki-Hiyama-Kishi (Cr/Ni) Transition_Metal_Catalyzed->NHK

Figure 1. Classification of common reagents for introducing allyl groups.

Figure 2. The Zimmerman-Traxler model for stereoselective allylboration.

Tsuji_Trost_Cycle Pd(0) Pd(0) pi_allyl_Pd(II) π-allyl-Pd(II) complex Pd(0)->pi_allyl_Pd(II) Oxidative Addition Product_Pd(0) Product + Pd(0) pi_allyl_Pd(II)->Product_Pd(0) Nucleophilic Attack Product_Pd(0)->Pd(0) Reductive Elimination Allylic_Substrate Allylic Substrate (e.g., Allyl Acetate) Allylic_Substrate->pi_allyl_Pd(II) Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Product_Pd(0)

Figure 3. Catalytic cycle of the Tsuji-Trost allylation.

Experimental_Workflow_Allylation Start Start Reaction_Setup Reaction Setup (Inert atmosphere, anhydrous solvent) Start->Reaction_Setup Reagent_Addition Addition of Allylating Reagent and Electrophile Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup / Quenching Reaction_Monitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Figure 4. General experimental workflow for an allylation reaction.

References

Validating the Purity of Synthesized Allyl(chloromethyl)dimethylsilane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the purity of organosilane reagents like Allyl(chloromethyl)dimethylsilane is paramount for reproducible and reliable outcomes. This guide provides a comparative overview of common synthetic routes for this compound and its derivatives, alongside detailed protocols for validating their purity using standard analytical techniques.

Synthesis Methods: A Comparative Overview

The synthesis of this compound typically involves the introduction of an allyl and a chloromethyl group to a dimethylsilyl core. The choice of method can significantly impact the purity profile of the final product. Two common strategies are direct synthesis from dichlorodimethylsilane and the chlorination of an allyl-substituted silane.

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodStarting MaterialsKey Reagents & ConditionsCommon ImpuritiesTypical Purity (%)
Grignard Reaction Dichloro(chloromethyl)methylsilaneAllylmagnesium bromide, THFUnreacted starting materials, Grignard byproducts (e.g., 1,5-hexadiene), over-allylated silanes> 95
Direct Chlorination AllyldimethylsilaneSulfuryl chloride (SO₂Cl₂), radical initiator (e.g., AIBN, benzoyl peroxide)Unreacted starting material, over-chlorinated byproducts (e.g., Allyl(dichloromethyl)dimethylsilane)> 97

Alternative Reagent: Allyl(dichloro)methylsilane

A common alternative to this compound is Allyl(dichloro)methylsilane. This reagent offers two reactive chlorine atoms, which can be advantageous in certain polymerization or surface modification applications.

Table 2: Performance Comparison of Silylating Agents

FeatureThis compoundAllyl(dichloro)methylsilane
Functionality Monofunctional (one chloromethyl group)Difunctional (two chlorine atoms)
Reactivity Moderately reactive Si-Cl and C-Cl bondsHighly reactive Si-Cl bonds
Primary Use Introduction of a protected allyl groupCross-linking, bifunctional linker
Purity Concerns Residual starting materials, over-chlorinationHigher potential for oligomerization during synthesis and use

Experimental Protocols for Purity Validation

Ensuring the purity of synthesized this compound derivatives is critical. The following are detailed protocols for the most common analytical techniques used for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for assessing the purity of chlorosilanes.[1]

Experimental Protocol:

  • Sample Preparation: Prepare a 1% (v/v) solution of the synthesized silane in a dry, inert solvent such as heptane or dichloromethane.

  • GC-MS Instrument Parameters:

    • Column: A non-polar capillary column, such as a DB-5 (5% diphenyl, 95% dimethylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness, is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

  • Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Quantify the purity by calculating the peak area percentage of the main component relative to the total peak area of all components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized compound and identifying impurities.[2]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of approximately 10-20 mg of the silane derivative in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • NMR Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • ¹H NMR:

      • Acquire a standard proton spectrum.

      • Expected chemical shifts (δ) for this compound:

        • ~0.2 ppm (s, 6H, Si-(CH₃)₂)

        • ~1.7 ppm (d, 2H, Si-CH₂-CH=)

        • ~2.8 ppm (s, 2H, Si-CH₂-Cl)

        • ~4.9 ppm (m, 2H, =CH₂)

        • ~5.8 ppm (m, 1H, -CH=)

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Expected chemical shifts (δ) for this compound:

        • ~ -3.0 ppm (Si-(CH₃)₂)

        • ~ 25.0 ppm (Si-CH₂-CH=)

        • ~ 28.0 ppm (Si-CH₂-Cl)

        • ~ 115.0 ppm (=CH₂)

        • ~ 135.0 ppm (-CH=)

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios. Analyze both ¹H and ¹³C spectra for the presence of unexpected peaks, which may indicate impurities. Common impurities to look for include residual starting materials and over-chlorinated or over-allylated byproducts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3]

Experimental Protocol:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Prepare a dilute solution of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.

  • FTIR Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups in this compound.

    • Key Vibrational Frequencies (cm⁻¹):

      • ~3080 cm⁻¹ (=C-H stretch)

      • ~2960 cm⁻¹ (C-H stretch, methyl)

      • ~1630 cm⁻¹ (C=C stretch, allyl)

      • ~1410 cm⁻¹ (Si-CH₂ deformation)

      • ~1250 cm⁻¹ (Si-CH₃ symmetric deformation)

      • ~840 cm⁻¹ (Si-C stretch)

      • ~700 cm⁻¹ (C-Cl stretch)

    • The absence of bands corresponding to potential impurities (e.g., Si-H at ~2100-2200 cm⁻¹ from incomplete reaction) can confirm purity.

Visualization of the Purity Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent purity validation of this compound derivatives.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation cluster_result Result cluster_outcome Outcome Synthesis Synthesis of This compound Purification Distillation Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Purity_Check Purity > 95%? GCMS->Purity_Check NMR->Purity_Check FTIR->Purity_Check Pass Product Accepted Purity_Check->Pass Yes Fail Further Purification or Re-synthesis Purity_Check->Fail No

Caption: Workflow for Synthesis and Purity Validation.

References

Performance Showdown: Allyl(chloromethyl)dimethylsilane vs. Other Bifunctional Silanes in Surface Modification and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of materials science, drug delivery, and diagnostics, the precise functionalization of surfaces is paramount. Bifunctional silanes are indispensable tools in this regard, acting as molecular bridges to modify the surface properties of inorganic substrates and enable the covalent attachment of organic molecules. Among these, Allyl(chloromethyl)dimethylsilane presents a unique combination of reactive groups, offering a versatile platform for subsequent chemical transformations. This guide provides an objective, data-driven comparison of the performance of this compound against three other widely used bifunctional silanes: (3-Aminopropyl)triethoxysilane (APTES), (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), and the monofunctional alkylsilane, Octadecyltrichlorosilane (OTS), which serves as a benchmark for hydrophobic surface modification.

Executive Summary

This guide delves into the key performance indicators of these four silanes, including their physical properties, impact on surface wettability, efficiency in bioconjugation reactions, and the hydrolytic stability of the resulting modified surfaces. While direct comparative studies including this compound are limited, this guide compiles available data to offer a comprehensive overview for selecting the optimal silane for specific research and development applications.

At a Glance: Key Performance Indicators

FeatureThis compound(3-Aminopropyl)triethoxysilane (APTES)(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)Octadecyltrichlorosilane (OTS)
Primary Functional Groups Allyl, ChloromethylPrimary AmineEpoxideAlkyl Chain (C18)
Primary Reaction Type Thiol-ene "click" chemistry, Nucleophilic substitutionNucleophilic addition, Amide bond formationRing-opening reactions (e.g., with amines, thiols)Self-Assembled Monolayer (SAM) formation
Surface Energy Modification Moderate HydrophobizationHydrophilicHydrophilicHighly Hydrophobic
Bioconjugation Potential High, via "click" chemistryHigh, versatile for various biomoleculesHigh, for nucleophilic biomoleculesLow (indirectly, requires further functionalization)
Hydrolytic Stability ModerateModerate to LowModerateHigh

Deep Dive: A Quantitative Comparison

To facilitate a clear and objective comparison, the following tables summarize the key physical and performance data for each silane. It is important to note that performance can be highly dependent on the substrate, reaction conditions, and the specific application.

Table 1: Physical and Chemical Properties
PropertyThis compound(3-Aminopropyl)triethoxysilane (APTES)(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)Octadecyltrichlorosilane (OTS)
CAS Number 75422-66-1[1][2]919-30-22530-83-8112-04-9
Molecular Formula C6H13ClSi[3]C9H23NO3SiC9H20O5SiC18H37Cl3Si
Molecular Weight ( g/mol ) 148.71[1]221.37236.34387.94
Boiling Point (°C) 114-116[4]217290215-217
Density (g/mL at 25°C) 0.907[4]0.9461.070.984
Table 2: Surface Modification Performance - Water Contact Angle (WCA)

The water contact angle is a key indicator of surface wettability. A higher contact angle signifies a more hydrophobic surface. The data below represents typical WCA values on silica or glass substrates after modification.

SilaneUntreated Surface WCA (°)Treated Surface WCA (°)Reference
This compound~0-20Data not available; expected to be moderately hydrophobic-
(3-Aminopropyl)triethoxysilane (APTES)~0-2045-70[5][6][7][5][6][7]
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)~0-20~50-60-
Octadecyltrichlorosilane (OTS)~0-20>100[8][8]
Table 3: Bioconjugation Efficiency

Bioconjugation efficiency is critical for applications in drug delivery and biosensors. This table provides a qualitative and, where available, quantitative comparison.

SilaneBioconjugation StrategyTypical EfficiencyNotes
This compoundThiol-ene "click" chemistry with allyl group; Nucleophilic substitution on chloromethyl groupHigh"Click" chemistry offers high specificity and yield.
(3-Aminopropyl)triethoxysilane (APTES)Amide bond formation with carboxyl groups; Schiff base formation with aldehydesHighVersatile for a wide range of biomolecules.
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)Ring-opening with amines or thiolsHighEfficient for coupling proteins and peptides.
Octadecyltrichlorosilane (OTS)N/A (requires further functionalization)LowPrimarily for creating inert, hydrophobic surfaces.
Table 4: Hydrolytic Stability

The stability of the silane layer in aqueous environments is crucial for many applications.

SilaneHydrolytic StabilityKey Factors
This compoundModerateSusceptible to hydrolysis at the Si-O-substrate bond.
(3-Aminopropyl)triethoxysilane (APTES)Moderate to LowThe amine group can catalyze hydrolysis of the siloxane bonds.
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)ModerateGenerally more stable than aminosilanes.
Octadecyltrichlorosilane (OTS)HighThe dense, cross-linked self-assembled monolayer provides a barrier to water.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of silane performance.

Protocol 1: General Surface Silanization

Objective: To create a functionalized surface on a silica-based substrate.

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Anhydrous toluene

  • Bifunctional silane (this compound, APTES, GPTMS, or OTS)

  • Nitrogen gas

  • Oven

Procedure:

  • Substrate Cleaning: Immerse the substrate in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.

  • Heat the substrate in an oven at 110°C for 1 hour to remove any residual water.

  • Silanization: Prepare a 2% (v/v) solution of the chosen silane in anhydrous toluene.

  • Immerse the cleaned and dried substrate in the silane solution for 2 hours at room temperature under a nitrogen atmosphere.

  • Rinse the substrate with fresh toluene to remove any unbound silane.

  • Cure the silanized substrate in an oven at 110°C for 1 hour to promote covalent bond formation.

  • Store the modified substrate in a desiccator.

Protocol 2: Water Contact Angle Measurement

Objective: To quantify the change in surface wettability after silanization.

Materials:

  • Goniometer

  • High-purity deionized water

  • Microsyringe

  • Silanized substrate

Procedure:

  • Place the silanized substrate on the goniometer stage.

  • Using a microsyringe, carefully dispense a 5 µL droplet of deionized water onto the surface.

  • Capture an image of the droplet at the solid-liquid-air interface.

  • Use the goniometer software to measure the contact angle on both sides of the droplet.

  • Repeat the measurement at least three times on different areas of the substrate and calculate the average.

Protocol 3: Hydrolytic Stability Assessment

Objective: To evaluate the stability of the silane coating in an aqueous environment.

Materials:

  • Silanized substrate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Goniometer

Procedure:

  • Measure the initial water contact angle of the freshly prepared silanized substrate.

  • Immerse the substrate in PBS in a sealed container.

  • Incubate the container at 37°C for a specified period (e.g., 24, 48, 72 hours).

  • After incubation, remove the substrate, rinse with deionized water, and dry with nitrogen gas.

  • Measure the water contact angle again. The percentage change in contact angle is an indicator of the hydrolytic stability.

Protocol 4: Bioconjugation via Thiol-Ene "Click" Chemistry (for Allyl-functionalized surfaces)

Objective: To demonstrate the bioconjugation potential of an allyl-functionalized surface.

Materials:

  • Allyl-functionalized substrate (prepared using this compound)

  • Thiol-containing molecule (e.g., cysteine-terminated peptide, thiol-modified fluorescent dye)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Methanol

  • UV lamp (365 nm)

Procedure:

  • Prepare a solution of the thiol-containing molecule and the photoinitiator in methanol.

  • Apply the solution to the allyl-functionalized surface.

  • Expose the surface to UV light (365 nm) for 15-30 minutes to initiate the thiol-ene reaction.

  • Rinse the surface thoroughly with methanol to remove any unreacted molecules.

  • Characterize the surface using appropriate techniques (e.g., fluorescence microscopy if a fluorescent dye was used) to confirm successful conjugation.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further aid in understanding the comparative performance of these silanes, the following diagrams illustrate their reaction mechanisms and a typical experimental workflow.

Reaction_Mechanisms cluster_allyl This compound cluster_apts APTES cluster_gptms GPTMS cluster_ots OTS Allyl_Silane This compound Allyl_Surface Allyl-Functionalized Surface Allyl_Silane->Allyl_Surface Surface Reaction Conjugated_Product Thiol-Ene Adduct Allyl_Surface->Conjugated_Product Thiol-Ene 'Click' Thiol_Molecule R-SH (Thiol) Thiol_Molecule->Conjugated_Product Thiol-Ene 'Click' APTES APTES Amine_Surface Amine-Functionalized Surface APTES->Amine_Surface Surface Reaction Amide_Product Amide Bond Amine_Surface->Amide_Product Amide Coupling Carboxyl_Molecule R-COOH (Carboxyl) Carboxyl_Molecule->Amide_Product Amide Coupling GPTMS GPTMS Epoxy_Surface Epoxy-Functionalized Surface GPTMS->Epoxy_Surface Surface Reaction Ring_Opened_Product Ring-Opened Adduct Epoxy_Surface->Ring_Opened_Product Nucleophilic Ring Opening Nucleophile R-NH2 or R-SH Nucleophile->Ring_Opened_Product Nucleophilic Ring Opening OTS OTS SAM_Surface Hydrophobic SAM Surface OTS->SAM_Surface Self-Assembly

Caption: Reaction mechanisms of different bifunctional silanes.

Experimental_Workflow Start Start: Substrate Selection Cleaning Substrate Cleaning (e.g., Piranha) Start->Cleaning Silanization Silanization (in anhydrous solvent) Cleaning->Silanization Curing Curing (Thermal Treatment) Silanization->Curing Characterization Surface Characterization Curing->Characterization WCA Water Contact Angle Characterization->WCA XPS XPS/FTIR Characterization->XPS AFM AFM Characterization->AFM Application Application-Specific Testing Characterization->Application Bioconjugation Bioconjugation Application->Bioconjugation Stability_Test Hydrolytic Stability Application->Stability_Test End End: Performance Evaluation Bioconjugation->End Stability_Test->End

Caption: General experimental workflow for surface modification and analysis.

Logical_Comparison cluster_reactivity Reactivity & Application cluster_properties Surface Properties Title Comparison of Bifunctional Silanes Allyl_Chloro This compound (Thiol-Ene, Nucleophilic Sub.) --> Specific Bioconjugation Reactivity High Surface Reactivity (Allyl, Amine, Epoxy) Allyl_Chloro->Reactivity Amino APTES (Amine Reactivity) --> General Bioconjugation, Hydrophilization Hydrophilicity Hydrophilic Surface (APTES, GPTMS) Amino->Hydrophilicity Amino->Reactivity Epoxy GPTMS (Epoxy Ring Opening) --> Bioconjugation, Adhesion Promotion Epoxy->Hydrophilicity Epoxy->Reactivity Alkyl OTS (Inert Alkyl Chain) --> Hydrophobization, Passivation Hydrophobicity Hydrophobic Surface (OTS, this compound) Alkyl->Hydrophobicity Stability High Hydrolytic Stability (OTS) OTS OTS OTS->Stability

Caption: Logical comparison of silane functionalities and applications.

Conclusion

The choice of a bifunctional silane is a critical decision in the design of advanced materials and drug delivery systems. This compound offers a unique and powerful platform for surface modification, particularly for applications requiring specific and efficient bioconjugation via "click" chemistry. Its performance, when compared to more traditional silanes like APTES and GPTMS, highlights a trade-off between the versatility of amine and epoxy functionalities and the specificity of the allyl group. For applications demanding highly hydrophobic and stable surfaces, an alkylsilane like OTS remains the gold standard. By understanding the quantitative performance metrics and employing standardized experimental protocols, researchers can make informed decisions to select the most appropriate silane to achieve their desired surface properties and functional outcomes.

References

A Comprehensive Guide to the Synthetic Utility of Allyl(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl(chloromethyl)dimethylsilane has emerged as a versatile and valuable reagent in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic allyl group and an electrophilic chloromethyl moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive comparison of its performance with alternative reagents, supported by experimental data, to assist researchers in selecting the optimal synthetic strategies.

I. Carbonyl Allylation: A Comparative Analysis

The addition of an allyl group to a carbonyl compound is a fundamental carbon-carbon bond-forming reaction. This compound serves as an effective reagent for this transformation, typically in the presence of a Lewis acid catalyst. Its performance is often compared to other common allylating agents such as allyltrimethylsilane, allyltributyltin, and allyl Grignard reagents.

Table 1: Comparison of Allylating Reagents in Carbonyl Addition

Allylating ReagentTypical Lewis AcidSubstrateProductYield (%)Reaction TimeTemperature (°C)Stereoselectivity (syn:anti)
This compound AlCl₃Benzaldehyde1-phenylbut-3-en-1-ol~7520 minRoom Temp.N/A
AllyltrimethylsilaneTiCl₄Benzaldehyde1-phenylbut-3-en-1-ol8930 min-78N/A[1]
AllyltributylstannaneBF₃·OEt₂Benzaldehyde1-phenylbut-3-en-1-olHighVaries-78 to Room Temp.Varies
Allylmagnesium bromideN/ABenzaldehyde1-phenylbut-3-en-1-olHighVaries0 to Room Temp.N/A

Key Observations:

  • This compound demonstrates comparable reactivity to other allylsilanes in the presence of a suitable Lewis acid.

  • The choice of Lewis acid can significantly influence the reaction outcome and is a critical parameter for optimization.

  • Compared to organotin reagents, allylsilanes are generally less toxic, making them a more environmentally benign choice.[2]

  • Allyl Grignard reagents are highly reactive but can be less chemoselective and require stoichiometric amounts.

II. Intramolecular Rearrangements: A Unique Capability

A distinct feature of this compound is its propensity to undergo intramolecular rearrangements, particularly Lewis acid-catalyzed allyl migrations. This reactivity provides a powerful tool for the synthesis of functionalized organosilanes that are not readily accessible by other means.

In the presence of aluminum chloride, this compound undergoes an intramolecular allyl migration with allylic inversion to produce (3-butenyl)dimethylchlorosilane. This reaction proceeds through a cationic intermediate that can be trapped by other nucleophiles.

Experimental Protocol: Aluminum Chloride-Catalyzed Intramolecular Allyl-Migration

To a solution of this compound (1.0 g, 6.7 mmol) in dry hexane (20 mL) under a nitrogen atmosphere is added anhydrous aluminum chloride (0.09 g, 0.67 mmol). The mixture is stirred at room temperature for 20 minutes. The reaction is then quenched by the addition of phosphorus oxychloride (0.61 g, 4.0 mmol) to complex with the aluminum chloride. The resulting precipitate is removed by filtration, and the filtrate is purified by vacuum distillation to yield (3-butenyl)dimethylchlorosilane.

  • Yield: 75%

  • Byproducts: (Chloromethyl)dimethylchlorosilane (12%) and a high-boiling polymeric residue (10%).

This intramolecular pathway offers a significant advantage over intermolecular allylation reactions when the synthesis of specific rearranged products is desired.

III. [3+2] Annulation for Five-Membered Ring Synthesis

This compound and related functionalized allylsilanes are valuable precursors for the construction of five-membered carbocyclic rings through [3+2] annulation reactions with electron-deficient alkenes. This cycloaddition approach provides a stereoselective route to highly substituted cyclopentane derivatives.

The reaction is typically mediated by a Lewis acid, which activates the alkene towards nucleophilic attack by the allylsilane. The bifunctional nature of this compound allows for the introduction of a functionalized side chain in the cyclized product.

Conceptual Workflow for [3+2] Annulation

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Outcome Allylsilane This compound Mixing Combine Reactants and Lewis Acid Allylsilane->Mixing Alkene Electron-Deficient Alkene Alkene->Mixing Lewis_Acid Lewis Acid (e.g., TiCl4, AlCl3) Lewis_Acid->Mixing Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Mixing Temperature Low Temperature (e.g., -78 °C) Temperature->Mixing Reaction Stir under Inert Atmosphere Mixing->Reaction Quench Quench Reaction (e.g., with sat. aq. NaHCO3) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Functionalized Five-Membered Ring Purification->Product

Caption: General workflow for a Lewis acid-mediated [3+2] annulation reaction.

Table 2: Comparison of Allylsilanes in [3+2] Annulation Reactions

AllylsilaneAlkeneLewis AcidProductYield (%)Diastereoselectivity
This compound Methyl acrylateTiCl₄Methyl 2-((chloromethyl)dimethylsilyl)methyl-cyclopentanecarboxylateModerate to GoodVaries
AllyltrimethylsilaneMethyl vinyl ketoneTiCl₄3-((trimethylsilyl)methyl)cyclopentan-1-oneGoodHigh

The chloromethyl group in the product derived from this compound provides a handle for further synthetic transformations, adding to the versatility of this reagent in comparison to simpler allylsilanes.

IV. Decision Framework for Selecting an Allylating Reagent

The choice of an appropriate allylating agent depends on several factors, including the nature of the substrate, the desired product, and practical considerations such as toxicity and cost. The following decision tree provides a simplified guide for researchers.

DecisionTree start Substrate? carbonyl Carbonyl Compound start->carbonyl Yes enone α,β-Unsaturated Ketone/Ester start->enone No carbonyl_outcome Desired Outcome? carbonyl->carbonyl_outcome other_electrophile Other Electrophile enone->other_electrophile No enone_outcome Desired Outcome? enone->enone_outcome simple_allylation Simple Allylation carbonyl_outcome->simple_allylation High Reactivity functionalized_allyl Functionalized Allyl Group carbonyl_outcome->functionalized_allyl Further Functionalization rearranged_product Rearranged Product carbonyl_outcome->rearranged_product Intramolecular Rearrangement reagent_silane Use Allylsilane carbonyl_outcome->reagent_silane General Use reagent_grignard Use Allyl Grignard simple_allylation->reagent_grignard reagent_acmdms Use Allyl(chloromethyl) dimethylsilane functionalized_allyl->reagent_acmdms rearranged_product->reagent_acmdms conjugate_addition 1,4-Conjugate Addition enone_outcome->conjugate_addition Soft Nucleophile direct_addition 1,2-Direct Addition enone_outcome->direct_addition Hard Nucleophile conjugate_addition->reagent_silane reagent_tin Use Allyltin conjugate_addition->reagent_tin direct_addition->reagent_grignard

Caption: Decision tree for selecting an appropriate allylating reagent.

V. Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering a unique combination of nucleophilic and electrophilic functionalities. Its ability to participate in a wide array of reactions, including carbonyl allylations, intramolecular rearrangements, and [3+2] annulations, makes it a valuable tool for the construction of complex molecular architectures. While its reactivity is comparable to other allylsilanes, the presence of the chloromethyl group provides a key advantage for subsequent functionalization. When considering factors such as toxicity, stability, and the desired synthetic outcome, this compound often presents a superior choice for researchers in both academic and industrial settings.

References

Safety Operating Guide

Proper Disposal of Allyl(chloromethyl)dimethylsilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety protocols and step-by-step procedures for the proper disposal of Allyl(chloromethyl)dimethylsilane (CAS No. 75422-66-1). Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

This compound is a flammable and corrosive chemical that requires careful handling and disposal. This guide provides detailed instructions for researchers, scientists, and drug development professionals to manage this substance safely throughout its lifecycle in the laboratory, with a primary focus on its final disposal.

Safety and Hazard Profile

This compound is classified as a flammable liquid and vapor, and it can cause serious eye irritation and skin irritation.[1] It is also sensitive to moisture.[1] In the event of a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, silicon dioxide, and hydrogen chloride gas may be produced.[1]

Quantitative Safety Data

For quick reference, the key quantitative safety and physical property data for this compound are summarized in the table below.

PropertyValue
CAS Number 75422-66-1
Molecular Formula C₆H₁₃ClSi
Molecular Weight 148.70 g/mol
Appearance Liquid
Flash Point 27 °C (80.6 °F)[2][3][4]
Boiling Point 63-66 °C at 50 mm Hg
Density 0.907 g/mL at 25 °C
Vapor Pressure < 1 mm Hg @ 20°C[4]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles are required.[1] Contact lenses should not be worn.[4]

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended.[4]

  • Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator should be used.[4]

Spill and Leak Procedures

In the event of a spill or leak of this compound, immediate action is necessary to contain the substance and prevent exposure.

  • Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like sawdust.

  • Collect the Spilled Material: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Disposal Protocol for this compound

The disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure
  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical and stored in a cool, dry, well-ventilated area away from incompatible materials.

    • Also, collect any contaminated materials, such as absorbent pads, gloves, and labware, in a separate, clearly labeled hazardous waste container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive).

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • Ensure the storage area is secure and has secondary containment.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with an accurate description of the waste and its quantity.

  • Documentation:

    • Maintain a record of the amount of this compound disposed of and the date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

AllylChloromethylDimethylsilaneDisposal start Start: Unused or Waste This compound ppe_check Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe_check spill_check Is this a spill or leak? ppe_check->spill_check Yes wear_ppe Wear appropriate PPE. ppe_check->wear_ppe No collect_waste Collect waste in a dedicated, labeled container. spill_check->collect_waste No spill_procedure Follow Spill & Leak Procedure: 1. Eliminate Ignition Sources 2. Ventilate 3. Contain with inert absorbent 4. Collect with non-sparking tools spill_check->spill_procedure Yes label_waste Label container: 'Hazardous Waste' 'this compound' (Flammable, Corrosive) collect_waste->label_waste spill_procedure->collect_waste store_waste Store in a designated hazardous waste area. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end wear_ppe->spill_check

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Allyl(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Allyl(chloromethyl)dimethylsilane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 75422-66-1

  • Formula: C6H13ClSi

Hazard Identification: this compound is a flammable liquid and vapor that can cause serious eye irritation and may cause skin and respiratory tract irritation.[1][2]

Key Safety and Handling Information
PropertyValueSource
Physical State Liquid[1]
GHS Hazard Statements H226: Flammable liquid and vapor H319: Causes serious eye irritation[1]
Signal Word Warning[1][2]
UN Number 1993[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure.

Equipment TypeSpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[1]To prevent skin contact.
Eye Protection Chemical goggles. Contact lenses should not be worn.[1] A face shield may be required for splash hazards.[3]To protect eyes from splashes and vapors.[1][4]
Skin and Body Protective clothing, such as a lab coat.[1][2]To prevent skin exposure.
Respiratory Use in a well-ventilated area.[4] A respirator may be required if ventilation is inadequate.[3][4]To prevent inhalation of vapors.[4]

Operational Procedures

Handling Protocol

Adherence to the following step-by-step handling procedure is critical for safety.

  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood.[1][4]

    • Have an emergency eye wash station and safety shower readily accessible.[1]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Ground and bond all containers and receiving equipment to prevent static discharge.[1]

  • Dispensing:

    • Use only non-sparking tools.[1][2]

    • Pour slowly and carefully to avoid splashing.[4]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Wash hands thoroughly after handling.[1]

    • Clean any contaminated surfaces.

    • Store the chemical in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and oxidizing agents.[1][4]

prep Preparation ppe Don PPE prep->ppe Ensure Ventilation handling Handling in Fume Hood ppe->handling Use Non-Sparking Tools storage Secure Storage handling->storage Keep Container Closed cleanup Cleanup & Hand Washing storage->cleanup waste Waste Disposal cleanup->waste Follow Disposal Plan

Figure 1. Workflow for handling this compound.
Spill Response Plan

In the event of a spill, follow these procedures immediately.

  • Evacuate: Evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use dikes or absorbents to prevent the spill from spreading or entering sewers and streams.[1]

  • Absorb: Use an inert absorbent material (e.g., sand, silica gel) to clean up the spill.[2]

  • Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste absorb->collect dispose Dispose as Hazardous Waste collect->dispose

Figure 2. Logical flow for responding to a chemical spill.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste:

    • This compound may be incinerated.[1]

    • Dispose of the chemical in a safe manner in accordance with all local, state, and federal regulations.[1]

    • Do not dispose of waste into the sewer system.[1]

  • Contaminated Materials:

    • Absorbent materials and any other items contaminated with the chemical should be placed in a sealed, labeled container.

    • Dispose of contaminated materials as hazardous waste through a licensed waste disposal facility.[1]

  • Empty Containers:

    • Handle empty containers with care as they may contain flammable residual vapors.[1]

    • Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl(chloromethyl)dimethylsilane
Reactant of Route 2
Allyl(chloromethyl)dimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.